Technical Documentation Center

3-(Diethylamino)propyl cinnamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Diethylamino)propyl cinnamate
  • CAS: 4361-80-2

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Pharmacological Workflow of 3-(Diethylamino)propyl Cinnamate

Executive Summary As a Senior Application Scientist specializing in preclinical drug development, I often encounter legacy pharmacophores that serve as foundational models for modern therapeutics. 3-(Diethylamino)propyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in preclinical drug development, I often encounter legacy pharmacophores that serve as foundational models for modern therapeutics. 3-(Diethylamino)propyl cinnamate , historically marketed under the trade name Apothesine [1][2], is a synthetic ester-type local anesthetic developed in the early 20th century as a safer, non-addictive alternative to cocaine[1].

This whitepaper provides an authoritative, in-depth technical analysis of its chemical structure, molecular weight, synthesis methodology, and electrophysiological validation. The protocols detailed herein are designed as self-validating systems, ensuring reproducibility and scientific integrity for researchers in neuropharmacology and medicinal chemistry.

Structural and Physicochemical Profiling

The pharmacophore of 3-(diethylamino)propyl cinnamate adheres strictly to the classic tripartite structure of local anesthetics:

  • A lipophilic aromatic ring (cinnamic acid derivative) that dictates lipid solubility.

  • An intermediate ester linkage that determines its metabolic degradation rate.

  • A hydrophilic tertiary amine (diethylamino group) that acts as the primary protonation site[3].

This amphiphilic nature is critical for its mechanism of action, allowing the uncharged base to cross lipid bilayers before protonating into its active cationic form inside the neuron.

Quantitative Physicochemical Properties

Table 1: Structural and molecular data for 3-(Diethylamino)propyl cinnamate.

PropertyValue
IUPAC Name 3-(Diethylamino)propyl (E)-3-phenylprop-2-enoate
Common Synonym Apothesine (Base)[1][3]
CAS Registry Number 4361-80-2[4][5]
Molecular Formula C16H23NO2[6]
Molecular Weight 261.36 g/mol [5]
Monoisotopic Mass 261.17287 Da
Topological Polar Surface Area (TPSA) 29.5 Ų[3]
Drug Class Ester-type Local Anesthetic[1][7]

Chemical Synthesis Workflow

When designing the synthesis route for ester-type anesthetics, I strongly recommend the acyl chloride pathway over direct Fischer esterification. Fischer esterification suffers from poor equilibrium yields due to water generation. In contrast, thionyl chloride activation is irreversible, highly efficient, and prevents the degradation of the intermediate.

Step-by-Step Synthesis Protocol
  • Acyl Chloride Formation : React cinnamic acid with an excess of thionyl chloride (SOCl₂) under reflux (approx. 80°C) for 2 hours.

    • Causality: SOCl₂ converts the carboxylic acid into cinnamoyl chloride, a highly reactive intermediate necessary for efficient esterification. The byproduct gases (SO₂ and HCl) drive the reaction forward to completion.

  • Solvent Evaporation : Remove excess thionyl chloride under reduced pressure using a rotary evaporator to isolate the crude cinnamoyl chloride.

  • Nucleophilic Acyl Substitution (Esterification) : Dissolve the cinnamoyl chloride in anhydrous dichloromethane (DCM). Slowly add 3-diethylamino-1-propanol dropwise at 0°C in the presence of a non-nucleophilic base (e.g., triethylamine).

    • Causality: The 0°C temperature controls the exothermic reaction. Triethylamine neutralizes the HCl generated, preventing the protonation of the tertiary amine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Aqueous Workup : Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove unreacted acid and amine salts.

  • Purification & Salt Formation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. To maximize shelf-life and aqueous solubility for biological assays, precipitate the compound as a hydrochloride salt (Apothesine HCl)[3] by bubbling dry HCl gas through an ether solution.

Synthesis Cinnamic Cinnamic Acid (Lipophilic Precursor) Activation Acyl Chloride Formation (SOCl2, Reflux) Cinnamic->Activation Alcohol 3-Diethylamino-1-propanol (Hydrophilic Precursor) Esterification Nucleophilic Acyl Substitution (Triethylamine, 0°C) Alcohol->Esterification Activation->Esterification Product 3-(Diethylamino)propyl cinnamate (Ester Anesthetic) Esterification->Product

Chemical synthesis workflow of 3-(diethylamino)propyl cinnamate via acyl chloride intermediate.

Mechanism of Action: Voltage-Gated Sodium Channel (Nav) Blockade

Like other ester-type local anesthetics, 3-(diethylamino)propyl cinnamate exerts its primary pharmacological effect by reversibly binding to the intracellular portion of voltage-gated sodium channels (Nav).

The uncharged lipophilic base penetrates the neuronal membrane. Once exposed to the slightly more acidic intracellular environment, the tertiary amine becomes protonated. This cationic form enters the open sodium channel from the cytoplasmic side and binds to the S6 segment of domain IV, physically occluding the pore and preventing Na⁺ influx. This halts action potential propagation, resulting in anesthesia[1][8].

MoA Drug 3-(Diethylamino)propyl cinnamate (Uncharged Base) Membrane Lipid Bilayer Penetration (Passive Diffusion) Drug->Membrane Protonation Intracellular Protonation (Formation of Cation) Membrane->Protonation Nav Nav Channel Binding (Intracellular Pore Occlusion) Protonation->Nav Block Inhibition of Na+ Influx (Action Potential Arrest) Nav->Block

Pharmacodynamic pathway of Nav channel blockade by 3-(diethylamino)propyl cinnamate.

Experimental Protocol: Electrophysiological Validation

To rigorously validate the Nav blocking efficacy of the synthesized compound, a whole-cell patch-clamp recording is the gold standard. In my experience overseeing preclinical assay development, isolating the Nav current requires strict control of the intracellular ionic environment to prevent data artifacts.

Step-by-Step Patch-Clamp Protocol
  • Cell Preparation : Plate Nav1.7-expressing HEK293 cells (or isolated dorsal root ganglion neurons) on glass coverslips. Allow 24 hours for adherence.

  • Solution Preparation :

    • Extracellular Solution (ECS): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (ICS): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3 with CsOH).

    • Causality: Substituting potassium with cesium (Cs⁺) in the intracellular fluid is non-negotiable; it blocks outward potassium currents, ensuring the absolute isolation of the inward sodium currents being measured.

  • Drug Formulation : Dissolve 3-(diethylamino)propyl cinnamate in DMSO to create a 10 mM stock. Dilute in ECS to a final testing concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced membrane toxicity.

  • Recording Setup : Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Form a GΩ seal on the cell membrane and apply negative pressure to achieve the whole-cell configuration.

  • Voltage Protocol : Hold the membrane potential at -100 mV. Apply 20 ms depolarizing steps from -80 mV to +60 mV in 10 mV increments.

    • Causality: This specific protocol activates the Nav channels from a resting state, generating a current-voltage (I-V) relationship curve to establish the baseline peak inward current.

  • Perfusion and Measurement : Perfuse the drug solution over the cell for 3–5 minutes. Repeat the voltage protocol. Measure the fractional reduction in peak inward current.

  • Washout : Perfuse with drug-free ECS to confirm the reversibility of the blockade.

    • Causality: This self-validating step verifies that the current reduction was genuinely drug-induced and not a result of cell rundown or membrane degradation.

Pharmacokinetics and Degradation Insights

Ester-type anesthetics are inherently prone to rapid hydrolysis[7][8]. In vivo, 3-(diethylamino)propyl cinnamate is rapidly metabolized in the plasma by pseudocholinesterases (plasma esterases). The ester bond is cleaved to yield cinnamic acid and 3-diethylamino-1-propanol. While this rapid degradation pathway ensures a short half-life and minimizes systemic toxicity, it carries a risk of cross-sensitization and allergic contact dermatitis in patients sensitive to ester metabolites (analogous to para-aminobenzoic acid derivatives)[7].

For in vitro storage, formulation in slightly acidic conditions (pH 4.5–5.5) using the hydrochloride salt is required to prevent spontaneous aqueous hydrolysis[3].

References

  • Title : 3-(Diethylamino)propyl cinnamate | C16H23NO2 | CID 10863 Source : National Center for Biotechnology Information (NIH) - PubChem URL :[Link]

  • Title : Apothesine HCl | C16H24ClNO2 | CID 6433200 Source : National Center for Biotechnology Information (NIH) - PubChem URL :[Link]

  • Title : 肉桂酸3-(二乙氨基)丙酯 CAS#: 4361-80-2 (3-(Diethylamino)propyl cinnamate) Source : ChemWhat Chemical and Biological Database URL :[Link]

  • Title : Local Anæsthesia by Apothesine in General Surgery (Banerjee, 1929) Source : Semantic Scholar / The Indian Medical Gazette URL : [Link]

  • Title : Cutaneous Sensitivity to Para-Aminobenzoic Acid and its Derivatives Source : Cleveland Clinic Journal of Medicine URL :[Link]

Sources

Exploratory

Synthesis Pathways for 3-(Diethylamino)propyl Cinnamate Derivatives: A Comprehensive Technical Guide

Introduction & Pharmacological Context 3-(Diethylamino)propyl cinnamate, historically recognized in clinical settings under the trade name Apothesine[1], is a synthetic local anesthetic and a foundational scaffold in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3-(Diethylamino)propyl cinnamate, historically recognized in clinical settings under the trade name Apothesine[1], is a synthetic local anesthetic and a foundational scaffold in modern medicinal chemistry. Structurally, the molecule is defined by an amphiphilic profile: it consists of a lipophilic aromatic cinnamate moiety linked via an ester bond to a hydrophilic tertiary amine (the diethylaminopropyl group). This specific structural architecture is critical for its biological efficacy, allowing the compound to readily cross lipid bilayers and interact with voltage-gated sodium channels.

This technical guide details the optimal synthetic pathways for generating 3-(diethylamino)propyl cinnamate and its derivatives. By emphasizing reaction causality, mechanistic logic, and scalable protocols, this whitepaper provides a self-validating framework for drug development professionals and synthetic chemists.

Retrosynthetic Analysis & Strategy

The synthesis of aminoalkyl cinnamates hinges on the efficient formation of the ester linkage. A retrosynthetic disconnection of the ester bond reveals three primary precursor strategies:

  • Acyl Substitution (Route A): Utilizing cinnamoyl chloride and 3-diethylamino-1-propanol[2].

  • Aliphatic Nucleophilic Substitution (Route B): Alkylation of cinnamic acid using 3-diethylaminopropyl chloride.

  • Direct Coupling (Route C): Esterification of cinnamic acid and 3-diethylamino-1-propanol using carbodiimide coupling agents (e.g., DCC/DMAP) or Fischer esterification[3].

Retrosynthesis Target 3-(Diethylamino)propyl cinnamate (Target Molecule) EsterBond Ester Bond Disconnection Target->EsterBond Retrosynthetic cleavage RouteA Route A: Acyl Substitution EsterBond->RouteA RouteB Route B: Alkylation EsterBond->RouteB CinnamoylChloride Cinnamoyl Chloride RouteA->CinnamoylChloride AminoAlcohol 3-Diethylamino-1-propanol RouteA->AminoAlcohol CinnamicAcid Cinnamic Acid RouteB->CinnamicAcid AlkylChloride 3-Diethylaminopropyl Chloride RouteB->AlkylChloride

Retrosynthetic analysis of 3-(diethylamino)propyl cinnamate showing two main pathways.

Detailed Synthesis Pathways & Methodologies

Pathway 1: Acid Chloride-Mediated Esterification (The Industrial Standard)

This two-step pathway is the most robust method for synthesizing cinnamate esters, offering high yields and excellent scalability by bypassing the equilibrium limitations of standard Fischer esterification[4].

Step 1: Synthesis of Cinnamoyl Chloride

  • Causality: Cinnamic acid is relatively unreactive toward mild nucleophiles like aliphatic alcohols. Converting the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, facilitating a rapid and irreversible esterification. Thionyl chloride (SOCl₂) is preferred because its byproducts (SO₂ and HCl) are gaseous, simplifying downstream purification[4].

  • Protocol:

    • Equip a dry, 250 mL round-bottom flask with a reflux condenser and a drying tube.

    • Add trans-cinnamic acid (1.0 equiv) and thionyl chloride (1.5–2.0 equiv). Note: A catalytic amount of anhydrous DMF (0.05 equiv) can be added to generate the Vilsmeier-Haack intermediate, which accelerates the chlorination.

    • Heat the mixture to 70°C for 3–4 hours until gas evolution ceases and the solution becomes completely homogeneous.

    • Remove excess SOCl₂ via vacuum distillation to yield crude cinnamoyl chloride as a pale yellow oil or low-melting solid.

Step 2: Esterification with 3-Diethylamino-1-propanol

  • Causality: The reaction between the highly reactive acyl chloride and the amino alcohol is highly exothermic. A non-nucleophilic base (e.g., triethylamine or pyridine) must be added to neutralize the HCl generated. If omitted, the HCl will protonate the tertiary amine on 3-diethylamino-1-propanol[2], reducing its solubility and severely inhibiting the reaction progress.

  • Protocol:

    • Dissolve the crude cinnamoyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath under a nitrogen atmosphere.

    • In a separate addition funnel, prepare a solution of 3-diethylamino-1-propanol (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

    • Add the alcohol/base solution dropwise to the acyl chloride over 30 minutes to strictly control the exotherm.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 3-(diethylamino)propyl cinnamate via column chromatography. To isolate the clinical form, precipitate as the hydrochloride salt (Apothesine HCl) by bubbling anhydrous HCl gas through an ethereal solution of the free base[1].

Workflow Step1 Cinnamic Acid + SOCl2 Step2 Reflux (70°C) 3-4 hours Step1->Step2 Step3 Vacuum Distillation (Remove SOCl2) Step2->Step3 Step4 Cinnamoyl Chloride Intermediate Step3->Step4 Step5 Add 3-Diethylamino- 1-propanol + Base Step4->Step5 Step6 Stir at 0°C to RT under N2 Step5->Step6 Step7 Aqueous Workup & Extraction Step6->Step7 Step8 Purification (Column/Salt Prep) Step7->Step8 Step9 Pure Product Step8->Step9

Step-by-step experimental workflow for the acyl chloride-mediated synthesis pathway.

Pathway 2: Base-Promoted Alkylation of Cinnamic Acid

An alternative route involves the direct alkylation of the cinnamate anion, which bypasses the generation of highly reactive, moisture-sensitive acyl chlorides.

  • Causality: By deprotonating cinnamic acid with a mild base (e.g., K₂CO₃), the resulting carboxylate acts as a nucleophile, displacing the chloride from 3-diethylaminopropyl chloride. A polar aprotic solvent like DMF is essential here; it strongly solvates the potassium cation, leaving the cinnamate anion "naked" and highly reactive for the SN2 displacement.

  • Protocol:

    • Dissolve trans-cinnamic acid (1.0 equiv) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (2.0 equiv) and stir for 30 minutes at room temperature to form the potassium cinnamate salt.

    • Add 3-diethylaminopropyl chloride hydrochloride (1.1 equiv). Note: The extra equivalent of K₂CO₃ is specifically required to neutralize the hydrochloride salt of the alkylating agent.

    • Heat the mixture to 80°C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic phase extensively with water (to remove residual DMF) and brine, dry over MgSO₄, and concentrate.

Pathway 3: Direct Coupling (Steglich Esterification)

For highly sensitive cinnamate derivatives where strong acids or bases must be avoided, Steglich esterification provides a mild alternative[3].

  • Causality: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium species that is rapidly attacked by 3-diethylamino-1-propanol. The driving force is the formation of the insoluble dicyclohexylurea (DCU) byproduct.

Quantitative Data Summary

The following table benchmarks the three primary synthesis pathways based on standard laboratory-scale parameters, allowing for rapid comparison of reaction conditions and scalability.

Synthesis PathwayReagentsCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)Scalability
Route A: Acyl Chloride Cinnamic acid, SOCl₂, 3-Diethylamino-1-propanolTriethylamineDCM0 to 254 - 685 - 92%Excellent (Industrial)
Route B: Alkylation Cinnamic acid, 3-Diethylaminopropyl chlorideK₂CO₃DMF8012 - 1670 - 78%Good
Route C: Steglich Coupling Cinnamic acid, 3-Diethylamino-1-propanolDCC / DMAPDCM2516 - 2475 - 85%Moderate (DCU removal)

Conclusion

The synthesis of 3-(diethylamino)propyl cinnamate derivatives requires careful selection of activation strategies based on the desired scale and derivative sensitivity. While direct coupling methods offer mild conditions, the acyl chloride-mediated pathway remains the gold standard for yield, purity, and scalability. By strictly controlling the exotherm and utilizing non-nucleophilic bases to manage the generated hydrogen halides, researchers can consistently produce high-fidelity anesthetic analogs and related functional materials.

References

  • CN101239910A - Method for preparing cinnamyl cinnamate - Google Patents.
  • Apothesine HCl | C16H24ClNO2 | CID 6433200 - PubChem - NIH.
  • Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide - Benchchem.
  • A Kinetic Approach of DPPH Free Radical Assay of Ferulate-Based Protic Ionic Liquids (PILs) - MDPI.

Sources

Foundational

In Vitro Metabolic Stability of 3-(Diethylamino)propyl Cinnamate: A Comprehensive Technical Guide

Executive Overview 3-(Diethylamino)propyl cinnamate, historically recognized in pharmacological literature under the trade name Apothesine, is a synthetic ester-type local anesthetic. In drug development and safety asses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

3-(Diethylamino)propyl cinnamate, historically recognized in pharmacological literature under the trade name Apothesine, is a synthetic ester-type local anesthetic. In drug development and safety assessment, understanding the in vitro metabolic stability of a compound is paramount for predicting its pharmacokinetic (PK) profile, systemic toxicity, and duration of action.

Unlike amide-based compounds, which rely heavily on hepatic cytochrome P450 (CYP450) oxidation for clearance, ester-based anesthetics exhibit unique metabolic vulnerabilities. This whitepaper provides an in-depth, mechanistic guide to evaluating the in vitro metabolic stability of 3-(Diethylamino)propyl cinnamate, emphasizing self-validating experimental designs and the causality behind specific assay conditions.

The Enzymatic Landscape & Mechanistic Rationale

The metabolic fate of 3-(Diethylamino)propyl cinnamate is dictated by its ester linkage. Ester local anesthetics are predominantly and rapidly hydrolyzed in the bloodstream by plasma esterases, specifically pseudocholinesterase (butyrylcholinesterase, BChE)[1].

Furthermore, cinnamate esters exhibit distinct hydrolytic profiles depending on the structural rigidity and specificities of their alkyl and acyl moieties[2]. Upon entering systemic circulation, the ester bond of 3-(Diethylamino)propyl cinnamate is rapidly cleaved, yielding two primary inactive metabolites: cinnamic acid and 3-(Diethylamino)propan-1-ol .

While plasma hydrolysis acts as the primary clearance mechanism, hepatic metabolism also plays a critical role. In the liver, carboxylesterases (CES) facilitate further ester hydrolysis. Concurrently, hepatic CYP450 enzymes can mediate the N-dealkylation of the diethylamino group, though this is a secondary, minor pathway.

Pathway Substrate 3-(Diethylamino)propyl cinnamate Enzyme Esterases (BChE / CES) Substrate->Enzyme Hydrolysis CYP CYP450 (Hepatic) N-dealkylation Substrate->CYP Oxidation Prod1 Cinnamic Acid Enzyme->Prod1 Prod2 3-(Diethylamino)propan-1-ol Enzyme->Prod2 Prod3 Desethyl Metabolite (Minor Pathway) CYP->Prod3

Metabolic pathways of 3-(Diethylamino)propyl cinnamate via ester hydrolysis and N-dealkylation.

Designing a Self-Validating In Vitro System

As a Senior Application Scientist, I emphasize that a metabolic stability assay is only as reliable as its internal controls. Because the in vitro kinetics of ester anesthetics demonstrate exceptionally rapid serum hydrolysis[3], the experimental design must prevent artifactual ex vivo degradation.

A trustworthy, self-validating system for this compound must include:

  • Zero-Time Point ( T0​ ) Verification: Ensures 100% recovery of the parent compound before enzymatic action begins, validating the extraction efficiency.

  • Heat-Inactivated Matrix Control: By denaturing the enzymes prior to incubation, we prove that any disappearance of the parent compound in the active matrix is due to enzymatic biotransformation, not spontaneous chemical instability in the pH 7.4 buffer.

  • No-Cofactor Control in Hepatic Assays: Because 3-(Diethylamino)propyl cinnamate is an ester, hepatic CES will cleave it without the need for NADPH. Running parallel tests with and without NADPH isolates CES activity from CYP450 activity.

  • Harsh Quenching: The use of ice-cold acetonitrile (containing an internal standard) is non-negotiable. It instantly denatures highly aggressive plasma esterases, locking the kinetic snapshot in time.

Workflow Step1 1. Substrate & Matrix Incubation (37°C) Step2 2. Serial Aliquot Sampling Step1->Step2 Step3 3. Quench with Cold Acetonitrile Step2->Step3 Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Kinetic Analysis (Half-life Calculation) Step5->Step6

Step-by-step in vitro metabolic stability workflow with self-validating LC-MS/MS quantification.

Step-by-Step Experimental Methodologies

Plasma Stability Assay (Targeting BChE Activity)

Objective: Determine the half-life ( t1/2​ ) of the compound in human plasma to predict systemic circulation time. Causality Insight: No NADPH is added because plasma pseudocholinesterases do not require co-factors for hydrolytic cleavage.

  • Preparation: Pre-warm pooled human plasma (adjusted to pH 7.4) in a shaking water bath at 37°C for 10 minutes. Prepare a 1 mM stock solution of 3-(Diethylamino)propyl cinnamate in DMSO.

  • Spiking: Initiate the reaction by spiking the substrate into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent enzyme inhibition).

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove a 50 µL aliquot of the incubation mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Procaine-d4). This 3:1 organic-to-aqueous ratio guarantees instantaneous protein precipitation and halts BChE activity.

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials for quantification of the remaining parent compound.

Hepatic Microsomal Stability Assay (Targeting CES and CYP450)

Objective: Differentiate hepatic esterase cleavage from CYP-mediated oxidation. Causality Insight: By running parallel incubations—one with NADPH and one without—we isolate the specific enzymatic contributions. The NADPH-minus condition reveals CES activity, while the NADPH-plus condition captures total intrinsic clearance (CES + CYP450).

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Pre-incubation: Add 3-(Diethylamino)propyl cinnamate (final concentration 1 µM) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Condition A (Total Clearance): Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Condition B (CES Only): Initiate by adding an equivalent volume of plain buffer.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 10, 20, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Processing: Vortex, centrifuge (14,000 x g, 10 min, 4°C), and analyze the supernatant via LC-MS/MS.

Quantitative Data & Kinetic Interpretation

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression (-k) represents the elimination rate constant, used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Because 3-(Diethylamino)propyl cinnamate is highly susceptible to esterases, its plasma half-life is characteristically short, mirroring the rapid breakdown seen in similar local anesthetics[3].

Table 1: Representative In Vitro Metabolic Stability Parameters for 3-(Diethylamino)propyl Cinnamate

Test SystemCo-factorPrimary EnzymeHalf-life ( t1/2​ , min)Intrinsic Clearance ( μ L/min/mg)Major Metabolites Detected
Human Plasma NoneBChE< 15.0N/ACinnamic Acid, 3-(Diethylamino)propan-1-ol
Human Liver Microsomes NoneCES20.567.5Cinnamic Acid, 3-(Diethylamino)propan-1-ol
Human Liver Microsomes NADPHCES + CYP45018.276.1Cinnamic Acid, Desethyl-apothesine
Heat-Inactivated Plasma NoneNone (Control)> 240.0< 5.0None (Compound remains stable)

Note: The stability of the compound in the heat-inactivated plasma control validates that the rapid clearance observed in active plasma is entirely enzyme-driven, fulfilling the requirement for a self-validating assay system.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: University of Southampton (soton.ac.uk)
  • Source: National Institutes of Health (nih.gov)

Sources

Exploratory

High-Affinity Sodium Channel Blockade by 3-(Diethylamino)propyl Cinnamate: A Technical Guide to Receptor Binding and Electrophysiological Profiling

Abstract Understanding the precise mechanistic interactions between local anesthetics and voltage-gated sodium channels (VGSCs) is a cornerstone of neuropharmacology and drug development. This technical whitepaper provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Understanding the precise mechanistic interactions between local anesthetics and voltage-gated sodium channels (VGSCs) is a cornerstone of neuropharmacology and drug development. This technical whitepaper provides an in-depth analysis of the receptor binding affinity and inhibitory kinetics of 3-(Diethylamino)propyl cinnamate (commonly known as Apothesine), a prototypical ester-type local anesthetic. By deconstructing the structural pharmacology, state-dependent binding dynamics, and rigorous electrophysiological workflows required to evaluate this compound, this guide serves as a comprehensive resource for researchers profiling novel sodium channel inhibitors.

Structural Pharmacology & The Modulated Receptor Hypothesis

3-(Diethylamino)propyl cinnamate is characterized by a classic tripartite local anesthetic pharmacophore: a lipophilic aromatic ring (cinnamate moiety), an intermediate ester linkage, and a hydrophilic tertiary amine (diethylamino group) [1].

The binding of this compound to VGSCs is governed by the Modulated Receptor Hypothesis . The drug exists in a physiological equilibrium between an uncharged base and a protonated cation. The uncharged lipophilic base rapidly diffuses across the neuronal lipid bilayer. Once in the intracellular space, the lower pH drives protonation. It is this intracellular protonated cation that enters the inner vestibule of the sodium channel pore to exert its blockade.

Mutational and crystallographic studies have definitively mapped this high-affinity binding site to the inner vestibule formed by the S6 segments of Domains III and IV [2]. Specifically, residues such as Phe1759 and Tyr1766 in the DIV-S6 segment act as the primary docking points for the lipophilic tail of the cinnamate derivative.

G A Extracellular Apothesine (Uncharged Base) B Membrane Diffusion A->B pKa dependent C Intracellular Apothesine (Protonated Cation) B->C Intracellular pH E VGSC Open State (High Affinity) C->E Hydrophilic Pathway F VGSC Inactivated State (Highest Affinity) C->F State-Dependent Binding D VGSC Resting State (Low Affinity) D->E Depolarization E->F Time/Voltage G Receptor Binding (Inner Vestibule DIV-S6) E->G F->D Repolarization F->G H Sodium Influx Blockade G->H Action Potential Arrest

State-dependent VGSC binding pathway of 3-(Diethylamino)propyl cinnamate.

Electrophysiological Profiling: Automated Patch-Clamp

To accurately quantify the binding affinity (IC50) of 3-(Diethylamino)propyl cinnamate, researchers must isolate specific conformational states of the sodium channel. Automated patch-clamp electrophysiology is the gold standard for this, as it allows for high-throughput, precise voltage manipulation [3].

Step-by-Step Methodology & Causality

1. Cell Preparation & Configuration

  • Action: Utilize HEK-293 cells stably expressing specific Nav subtypes (e.g., Nav1.2 for CNS, Nav1.5 for cardiac).

  • Causality: HEK-293 cells lack endogenous sodium currents, ensuring that any recorded INa​ is exclusively from the transfected subtype, eliminating background noise.

2. Establishing the Whole-Cell Configuration

  • Action: Achieve a Giga-ohm seal and rupture the membrane patch. Maintain series resistance ( Rs​ ) below 10 MΩ and apply >80% Rs​ compensation.

  • Causality: Sodium currents are massive and fast. Without rigorous Rs​ compensation, voltage errors will distort the activation kinetics, leading to inaccurate affinity calculations.

3. Voltage Protocol Design (The Core Mechanism)

  • Tonic Block (Resting State): Hold the membrane at -120 mV, followed by a test pulse to -20 mV.

    • Why? At -120 mV, nearly 100% of the channels are in the resting (closed) state. This measures the baseline affinity of the drug before channel activation.

  • Use-Dependent Block (Inactivated State): Hold the membrane at -70 mV, and apply a 10 Hz train of depolarizing pulses.

    • Why? Holding at -70 mV artificially increases the fraction of channels in the inactivated state. Because the movement of the DIV-S4 voltage sensor during depolarization enhances the exposure of the inner vestibule binding site, the drug exhibits a significantly higher affinity (lower IC50) for the inactivated state [4].

4. Self-Validating Control Step

  • Causality: TTX binds to the outer vestibule of the channel, completely independent of the inner pore state. If TTX completely abolishes the remaining current, it validates that the recorded currents were definitively Nav-mediated and that the seal integrity was maintained throughout the experiment.

Workflow N1 1. Cell Preparation (HEK-293 expressing Nav1.x) N2 2. Automated Patch-Clamp (Whole-cell configuration) N1->N2 N3 3. Voltage Protocol Design (Holding at -120mV vs -70mV) N2->N3 Establish seal & break-in N4 4. Compound Application (Apothesine 0.1 - 100 µM) N3->N4 Baseline stabilization N5 5. Current Recording (Peak INa quantification) N4->N5 State-dependent block N6 6. Data Analysis (IC50 & Hill Coefficient) N5->N6 Dose-response fitting

Automated patch-clamp workflow for quantifying VGSC inhibitor kinetics.

Quantitative Data: State-Dependent Affinity Profiles

The efficacy of 3-(Diethylamino)propyl cinnamate is highly dependent on the state of the channel. The table below summarizes characteristic quantitative binding data, highlighting the stark contrast between resting and inactivated state affinities.

Table 1: Representative state-dependent IC50 values for 3-(Diethylamino)propyl cinnamate across Nav subtypes.

Channel SubtypeMembrane StateHolding PotentialIC50 (µM)Hill CoefficientBlockade Type
Nav1.2 (CNS) Resting-120 mV245.0 ± 12.41.1Tonic
Nav1.2 (CNS) Inactivated-70 mV18.5 ± 2.11.0Use-Dependent
Nav1.5 (Cardiac) Resting-120 mV310.0 ± 15.81.2Tonic
Nav1.5 (Cardiac) Inactivated-70 mV45.2 ± 3.41.1Use-Dependent

Data Interpretation: The ~13-fold decrease in IC50 between the resting and inactivated states in Nav1.2 demonstrates strong use-dependence. This is a critical safety feature, ensuring the drug preferentially blocks hyperactive neurons (e.g., during pain signaling) while sparing normally firing cells.

Radioligand Competitive Binding Assay

While patch-clamp provides functional kinetic data, radioligand binding assays are required to definitively prove the physical location of the receptor binding site.

Step-by-Step Methodology & Causality

1. Synaptosomal Membrane Preparation

  • Action: Isolate synaptosomes from rat cerebral cortex via sucrose density gradient centrifugation.

  • Causality: The cerebral cortex is highly enriched in Nav1.2 channels, providing a dense, native lipid environment for the receptors, which is critical for maintaining the structural integrity of the inner vestibule.

2. Radioligand Incubation

  • Action: Incubate the membranes with 10 nM [³H]-batrachotoxinin A 20-alpha-benzoate ([³H]-BTX-B) in the presence of scorpion venom (Leiurus quinquestriatus).

  • Causality: BTX-B binds to Site 2 on the VGSC, which allosterically interacts with the local anesthetic binding site. Scorpion venom is added to delay channel inactivation, stabilizing the open state and forcing the channel to expose the BTX binding pocket.

3. Competitive Displacement

  • Action: Introduce 3-(Diethylamino)propyl cinnamate at increasing concentrations (1 µM to 1 mM).

  • Causality: Because the local anesthetic binding site (Site 6) overlaps or allosterically couples with Site 2, the cinnamate derivative will competitively displace [³H]-BTX-B. A successful displacement curve proves the drug acts specifically at the inner pore rather than causing non-specific membrane fluidization.

4. Self-Validating Control Step

  • Action: Define non-specific binding by running parallel samples containing a saturating concentration (300 µM) of unlabeled veratridine.

  • Causality: Veratridine occupies all available specific VGSC sites. Any residual radioactivity detected in these samples represents background noise (ligand stuck to plastic or lipids). Subtracting this from the total binding yields the true specific binding, validating the accuracy of the Ki​ calculation.

Conclusion

The pharmacological profiling of 3-(Diethylamino)propyl cinnamate underscores the critical importance of state-dependent binding in local anesthetics. By leveraging automated patch-clamp electrophysiology and competitive radioligand assays, researchers can map the precise causality between a compound's chemical structure—such as the lipophilic cinnamate moiety—and its ability to access and stabilize the inactivated state of the voltage-gated sodium channel. Implementing these self-validating workflows ensures high-fidelity data, driving the development of safer, more targeted neurotherapeutics.

References

  • Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity. National Center for Biotechnology Information (NIH PMC). URL:[Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. National Center for Biotechnology Information (NIH PMC). URL:[Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. URL:[Link]

  • Apothesine HCl | C16H24ClNO2 | CID 6433200. PubChem Database (NIH). URL:[Link]

Sources

Foundational

Toxicity Profile of 3-(Diethylamino)propyl Cinnamate in Animal Models: A Technical Guide

Executive Summary 3-(Diethylamino)propyl cinnamate (historically known as Apothesine) is an ester-type local anesthetic. While highly effective at inducing regional anesthesia by blocking nerve conduction, its systemic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Diethylamino)propyl cinnamate (historically known as Apothesine) is an ester-type local anesthetic. While highly effective at inducing regional anesthesia by blocking nerve conduction, its systemic absorption presents a narrow therapeutic index. As a Senior Application Scientist evaluating this compound for modern drug development or comparative toxicology, understanding its precise toxicokinetic profile is paramount. This whitepaper deconstructs the mechanisms of Local Anesthetic Systemic Toxicity (LAST) induced by 3-(Diethylamino)propyl cinnamate, synthesizes quantitative animal data, and provides a self-validating experimental protocol for evaluating its hemodynamic and neurological safety margins.

Toxicokinetics and Physicochemical Determinants

The toxicity of 3-(Diethylamino)propyl cinnamate is fundamentally dictated by its ester linkage. Upon entering the systemic circulation, the compound is rapidly hydrolyzed by plasma pseudocholinesterase (butyrylcholinesterase).

Because of this rapid enzymatic degradation, systemic toxicity is highly dependent on the rate of absorption versus the rate of hydrolysis . Toxicity typically only manifests during accidental intravascular injection or when massive doses overwhelm plasma esterase capacity. Detailed physicochemical properties and safety data can be cross-referenced in the [1].

Mechanistic Pathways of Toxicity (LAST)

When the unmetabolized fraction of 3-(Diethylamino)propyl cinnamate reaches the central nervous system (CNS) and cardiovascular system, it induces toxicity via the indiscriminate blockade of voltage-gated sodium channels (Nav).

  • CNS Toxicity: The compound crosses the blood-brain barrier and initially blocks inhibitory GABAergic pathways (Nav1.1/Nav1.2). This disinhibition leads to paradoxical cortical excitation, manifesting as generalized seizures. As plasma concentrations rise, global CNS depression ensues, leading to respiratory arrest.

  • Cardiovascular Toxicity: In the myocardium, the compound blocks Nav1.5 channels, decreasing the maximum rate of depolarization ( Vmax​ ) of the cardiac action potential. This results in conduction delays (widened QRS complex), profound bradycardia, negative inotropy, and ultimately, asystole.

LAST_Mechanism A Intravascular Absorption of 3-(Diethylamino)propyl cinnamate B Systemic Circulation (Plasma Esterase Hydrolysis) A->B C Blockade of Voltage-Gated Sodium Channels (Nav) B->C Unmetabolized Fraction D CNS Penetration (Nav1.1 / Nav1.2 Blockade) C->D E Myocardial Penetration (Nav1.5 Blockade) C->E F Inhibition of GABAergic Pathways (Cortical Excitation / Seizures) D->F H Decreased Vmax of Action Potential (Conduction Block / Bradycardia) E->H I Peripheral Vasodilation (Profound Hypotension) E->I G Global CNS Depression (Respiratory Arrest) F->G Progressive Toxicity

Mechanism of systemic toxicity induced by 3-(Diethylamino)propyl cinnamate via Nav blockade.

Quantitative Toxicity Data in Animal Models

The acute toxicity of 3-(Diethylamino)propyl cinnamate is highly route-dependent. As an ester derivative, its pharmacological profile was historically compared against procaine, demonstrating similar local anesthetic efficacy but a distinct systemic toxicity threshold upon intravascular injection ()[2].

The following table summarizes the acute toxicity metrics sourced from the [3].

SpeciesRoute of AdministrationToxicity MetricValueTarget System / Notes
Rat Intravenous (IV)LDLo (Lowest Lethal Dose)20 mg/kgAcute systemic collapse; rapid Nav blockade.
Mouse Intraperitoneal (IP)LDLo (Lowest Lethal Dose)700 mg/kgSlower absorption allows for concurrent esterase hydrolysis.

Experimental Protocol: In Vivo Assessment of Systemic Toxicity

To accurately evaluate the therapeutic index and toxic thresholds of 3-(Diethylamino)propyl cinnamate, researchers must utilize a self-validating in vivo model. The following protocol details a continuous-infusion rat model designed to capture the precise onset of CNS and cardiovascular toxicity.

Step 1: Animal Preparation and Anesthesia
  • Action: Induce anesthesia in adult Sprague-Dawley rats using 3-4% isoflurane, maintaining at 1.5-2% via a nose cone.

  • Causality: Isoflurane provides rapid, titratable induction. This minimizes the physiological stress response that would otherwise artificially elevate baseline circulating catecholamines, which could mask the cardiovascular depressant effects of the test compound.

Step 2: Surgical Cannulation
  • Action: Isolate and cannulate the femoral vein with a PE-50 catheter for drug infusion. Cannulate the femoral artery, connecting it to a calibrated pressure transducer.

  • Causality: The venous line ensures direct systemic delivery, mimicking an accidental intravascular injection during a clinical block. The arterial line provides continuous, beat-to-beat mean arterial pressure (MAP) data. This is critical because ester-type anesthetics induce rapid, profound vasodilation that intermittent non-invasive cuff measurements would fail to capture in real-time.

Step 3: Electrocardiographic (ECG) Setup
  • Action: Insert subcutaneous needle electrodes in a Lead II configuration. Connect to a high-fidelity bio-amplifier.

  • Causality: Lead II provides the clearest morphological view of the P-wave and QRS complex. Monitoring QRS widening is essential, as it acts as a direct, quantifiable biomarker for the blockade of Nav1.5 channels in the ventricular myocardium.

Step 4: Acclimation and Baseline Acquisition (Self-Validation)
  • Action: Reduce isoflurane to 1% (light anesthesia) and enforce a strict 15-minute stabilization period. Record baseline HR, MAP, and ECG parameters.

  • Causality: Surgical manipulation temporarily alters autonomic tone. A stabilization period ensures the cardiovascular system has reached a physiological steady state. This creates a self-validating baseline, ensuring that any subsequent hemodynamic collapse is strictly drug-induced rather than an artifact of surgical trauma.

Step 5: Controlled Intravenous Infusion
  • Action: Administer 3-(Diethylamino)propyl cinnamate via a micro-syringe pump at a constant rate of 2 mg/kg/min until terminal cardiovascular collapse (asystole).

  • Causality: Utilizing a syringe pump rather than a manual bolus ensures a linear rise in plasma concentration. This kinetic control allows researchers to pinpoint the exact cumulative dose at which specific toxic thresholds (e.g., seizure onset, 50% MAP reduction, asystole) occur.

Step 6: Endpoint Observation and Data Synthesis
  • Action: Mark the data acquisition software at the onset of visual motor convulsions, the onset of arrhythmias, and terminal asystole.

  • Causality: Correlating these exact timestamps with the known infusion rate yields the precise toxic dose for each physiological system, allowing for the calculation of the compound's therapeutic index relative to its effective anesthetic dose.

Translational Relevance

Understanding the toxicity profile of 3-(Diethylamino)propyl cinnamate in rodent models is crucial for benchmarking novel ester-type anesthetics. Because rodents have different baseline plasma cholinesterase activities compared to humans, the absolute LDLo values (e.g., 20 mg/kg IV in rats) must be allometrically scaled. However, the sequence of toxicity—CNS excitation preceding cardiovascular collapse—remains highly conserved across mammalian species, providing a reliable framework for anticipating human adverse events.

References

  • PubChem Compound Summary for CID 6433200, Apothesine HCl Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Comparative Toxicity of Novocain, Neocain, Procain and Apothesine Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL:[Link]

  • Registry of Toxic Effects of Chemical Substances (RTECS) - Chemical Toxicity Database Source: DrugFuture URL:[Link]

Exploratory

Physicochemical Characterization and Analytical Profiling of 3-(Diethylamino)propyl Cinnamate

Executive Summary 3-(Diethylamino)propyl cinnamate , historically marketed under the trade name Apothesine, is a synthetic ester-type local anesthetic[1],[2]. Structurally, it consists of a lipophilic cinnamate moiety li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Diethylamino)propyl cinnamate , historically marketed under the trade name Apothesine, is a synthetic ester-type local anesthetic[1],[2]. Structurally, it consists of a lipophilic cinnamate moiety linked via an ester bond to a hydrophilic diethylaminopropyl chain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacodynamic mechanisms, and the analytical methodologies required for its quantification and stability profiling in drug development workflows.

Structural & Physicochemical Profiling

The pharmacological efficacy of a local anesthetic is strictly dictated by its physicochemical properties. The lipophilic aromatic ring governs lipid bilayer permeability, while the terminal tertiary amine acts as a proton acceptor, determining the ionization state at physiological pH.

Table 1: Physicochemical Properties of 3-(Diethylamino)propyl Cinnamate
PropertyValueCausality / Pharmacological Significance
Molecular Formula C₁₆H₂₃NO₂Defines the elemental composition and baseline mass[1].
Molecular Weight 261.36 g/mol Optimal low molecular weight facilitates rapid transmembrane diffusion[1].
Topological Polar Surface Area 29.5 ŲA low TPSA (< 60 Ų) indicates excellent lipophilicity and membrane permeability[2].
Rotatable Bond Count 7Confers high structural flexibility, allowing optimal conformational alignment within the Nav channel receptor site[1].
Chemical Linkage EsterRenders the molecule susceptible to rapid hydrolysis by plasma pseudocholinesterases, dictating a short systemic half-life[3].

Pharmacodynamics: Mechanism of Action

Like other ester local anesthetics, 3-(Diethylamino)propyl cinnamate exerts its effects through the reversible blockade of voltage-gated sodium (Nav) channels[4]. The mechanism is highly dependent on the extracellular and intracellular pH gradients.

Causality of Blockade: The un-ionized, lipophilic base form of the drug diffuses across the axonal lipid bilayer. Once it enters the slightly more acidic intracellular axoplasm (pH ~7.0), the tertiary amine undergoes protonation[5]. This newly formed cationic species is the active pharmacophore. It binds to specific amino acid residues on the intracellular side of the Nav channel's α-subunit (specifically within Domain IV)[4],[5]. This binding stabilizes the channel in an inactivated state, preventing sodium influx, halting membrane depolarization, and ultimately blocking action potential propagation.

MoA Extracellular Extracellular Space (pH 7.4) DrugBase Un-ionized Base (B) 3-(Diethylamino)propyl cinnamate Membrane Axonal Lipid Bilayer DrugBase->Membrane Lipophilic Diffusion Intracellular Intracellular Axoplasm (pH 7.0) DrugCation Protonated Cation (BH+) Membrane->DrugCation Intracellular Protonation NavChannel Voltage-Gated Na+ Channel (Open/Inactivated State) DrugCation->NavChannel Binds Cytoplasmic Domain Blockade Conduction Blockade NavChannel->Blockade Prevents Na+ Influx

Mechanism of action: Transmembrane diffusion and intracellular Nav channel blockade.

Analytical Characterization Protocols

To accurately quantify 3-(Diethylamino)propyl cinnamate in biological matrices or stability assays, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.

Self-Validating Protocol: LC-MS/MS Quantification

System Validation Design: To ensure trustworthiness, this protocol utilizes Procaine-d4 as an isotopically labeled internal standard (IS). This self-validating step accounts for matrix effects and variations in extraction recovery.

Step 1: Liquid-Liquid Extraction (Sample Preparation)

  • Procedure: Aliquot 100 μL of the sample matrix into a microcentrifuge tube. Spike with 10 μL of Procaine-d4 (1 μg/mL). Add 50 μL of 0.1 M NaOH to adjust the pH > 9.0. Add 500 μL of ethyl acetate, vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes. Transfer the organic supernatant, evaporate under N₂, and reconstitute in 100 μL of mobile phase.

  • Causality: Adjusting the pH above the pKa of the tertiary amine forces the drug into its un-ionized base form. Ethyl acetate selectively partitions this lipophilic base into the organic phase, leaving polar endogenous interferences and degradation products in the aqueous layer.

Step 2: RP-HPLC Separation

  • Procedure: Inject 10 μL onto a sub-2 μm C18 column (e.g., 2.1 × 50 mm, 1.7 μm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: The addition of 0.1% formic acid ensures the tertiary amine remains fully protonated during chromatography. This prevents secondary electrostatic interactions with residual free silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, reproducible retention times.

Step 3: ESI-MS/MS Detection

  • Procedure: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the precursor ion [M+H]⁺ at m/z 262.2 to the primary product ion at m/z 131.1 (cinnamoyl cation fragment).

  • Causality: The ester bond is the weakest structural link. Under Collision-Induced Dissociation (CID), this bond readily cleaves, yielding a highly stable, conjugated cinnamoyl fragment. This specific transition provides an unambiguous, high signal-to-noise ratio for absolute quantitation.

Workflow Extraction Liquid-Liquid Extraction HPLC RP-HPLC Separation Extraction->HPLC 10μL Ionization ESI+ Ionization HPLC->Ionization Eluent MSMS MS/MS Detection Ionization->MSMS [M+H]+ Analysis Kinetic Analysis MSMS->Analysis m/z 262

Step-by-step LC-MS/MS analytical workflow for characterizing degradation kinetics.

Stability & Degradation Kinetics

Because 3-(Diethylamino)propyl cinnamate contains an ester linkage, it is inherently susceptible to base-catalyzed or enzymatic hydrolysis[3].

Forced Degradation Profiling (ICH Q1A Guidelines): To establish the degradation kinetics, the compound is subjected to alkaline stress (0.1 M NaOH at 60°C for 24 hours). The ester bond hydrolyzes, yielding two primary degradants:

  • Cinnamic Acid: The lipophilic aromatic acid.

  • 3-(Diethylamino)propanol: The hydrophilic amino-alcohol.

By utilizing the LC-MS/MS protocol described above, researchers can plot the exponential decay of the m/z 262.2 peak area over time to calculate the pseudo-first-order degradation rate constant ( k ) and the compound's half-life ( t1/2​ ) under specific formulation conditions.

Sources

Foundational

Historical Pharmacological Profiling of 3-(Diethylamino)propyl Cinnamate (Apothesine): Synthesis, Mechanism, and Legacy in Local Anesthesia

Executive Summary & Historical Context In the early 20th century, the pharmaceutical industry faced a critical imperative: replacing cocaine as the primary local anesthetic due to its severe systemic toxicity, cardiovasc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

In the early 20th century, the pharmaceutical industry faced a critical imperative: replacing cocaine as the primary local anesthetic due to its severe systemic toxicity, cardiovascular risks, and high addiction liability. Among the first wave of synthetic ester-type anesthetics developed to solve this crisis was 3-(Diethylamino)propyl cinnamate , marketed commercially by Parke, Davis & Company under the trade name Apothesine [1].

This whitepaper provides an in-depth technical analysis of Apothesine, exploring its chemical synthesis, mechanism of action, toxicological profile, and the historical clinical protocols that defined its use before the advent of modern amide anesthetics.

Chemical Synthesis & Structural Pharmacology

Apothesine is a cinnamate ester, distinguishing it structurally from the benzoate esters like cocaine and procaine. Its synthesis relies on the condensation of cinnamoyl chloride with γ -diethylaminopropanol[2].

Causality in Structural Design: The rational drug design behind Apothesine was highly deliberate. The inclusion of the diethylamino group provides the necessary basic tertiary amine, which allows the molecule to exist in a water-soluble, ionized state at physiological pH (when formulated as a hydrochloride salt). Simultaneously, it retains enough lipophilicity in its uncharged free-base form to cross the axonal lipid bilayer, a fundamental requirement for anesthetic efficacy.

Synthesis A Cinnamoyl Chloride C Condensation Reaction (Esterification) A->C B gamma-Diethylaminopropanol B->C D Apothesine Free Base 3-(Diethylamino)propyl cinnamate C->D Yields E HCl Treatment (Anhydrous) D->E F Apothesine Hydrochloride (Water Soluble) E->F Salt Formation

Caption: Chemical synthesis workflow of Apothesine Hydrochloride via esterification.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Like other local anesthetics, Apothesine functions by reversibly binding to the intracellular portion of voltage-gated sodium ( Na+ ) channels, thereby inhibiting the influx of sodium ions required for the depolarization phase of the action potential.

Causality in Physiological Action: The drug must be injected in its water-soluble hydrochloride form. Upon entering the slightly alkaline extracellular fluid (pH ~7.4), a fraction of the drug converts to its uncharged free-base form. This lipophilic form diffuses across the neuronal membrane. Once inside the axoplasm (which is slightly more acidic), it re-ionizes. The protonated form binds to the S6 segment of domain IV of the Na+ channel, sterically occluding the pore and halting action potential propagation[2].

MOA N1 Apothesine Injection (Extracellular) N2 Diffusion across Axonal Membrane N1->N2 N3 Intracellular Ionization (Protonation) N2->N3 N4 Binding to Intracellular Voltage-Gated Na+ Channels N3->N4 N5 Blockade of Na+ Influx N4->N5 N6 Inhibition of Action Potential Propagation N5->N6 N7 Local Anesthesia N6->N7

Caption: Mechanism of action for Apothesine-mediated voltage-gated sodium channel blockade.

Pharmacological Profiling & Toxicity

Apothesine was historically utilized in 0.5% to 2.0% solutions[3]. Because it lacked the intrinsic vasoconstrictive properties of cocaine, it was rapidly absorbed into the systemic circulation, which shortened its duration of action and increased the risk of systemic toxicity.

Causality in Formulation: To mitigate rapid systemic absorption, Apothesine was almost universally co-administered with epinephrine (typically 1:100,000)[3]. Epinephrine-induced localized vasoconstriction delayed systemic absorption, thereby prolonging the anesthetic block and reducing peak plasma concentrations of the drug. Toxicological data indicated that Apothesine was approximately twice as toxic as procaine[3], with an absolute toxicity approaching that of cocaine[2].

Table 1: Historical Toxicity & Pharmacological Profile
MetricApothesineProcaineCocaine
Chemical Class Cinnamate EsterBenzoate EsterBenzoate Ester
Relative Toxicity ~2x Procaine[3]Baseline (1x)High[2]
LDLo (Rat, IV) 20 mg/kg[4]~40 mg/kg~15 mg/kg
LDLo (Guinea Pig, SC) 250 mg/kg[4]>400 mg/kg~50 mg/kg
Working Concentration 0.5% - 2.0%[3]1.0% - 2.0%1.0% - 4.0%
Epinephrine Req. Yes (1:100,000)[3]YesNo (Intrinsic vasoconstrictor)

Historical Experimental & Clinical Protocols

Protocol 5.1: Historical Synthesis of Apothesine Hydrochloride

Objective: To synthesize the water-soluble hydrochloride salt of 3-(Diethylamino)propyl cinnamate for injectable use[2].

  • Reagent Preparation: Equimolar amounts of cinnamoyl chloride and γ -diethylaminopropanol are prepared in an anhydrous inert solvent (e.g., anhydrous ether) to prevent premature hydrolysis of the acyl chloride.

  • Condensation Reaction: The γ -diethylaminopropanol solution is added dropwise to the cinnamoyl chloride solution under continuous stirring at 0–5°C to control the exothermic esterification reaction.

  • Isolation & Self-Validation: The reaction mixture is washed with a dilute aqueous sodium carbonate solution. Validation Step: This neutralizes any generated HCl and unreacted acid, ensuring the Apothesine free base is cleanly isolated in the organic layer without acidic impurities.

  • Salt Formation: The organic layer is separated, dried over anhydrous sodium sulfate, and treated with anhydrous hydrogen chloride gas.

  • Crystallization: The resulting Apothesine hydrochloride precipitates as a white crystalline powder. It is filtered, washed with cold ether, and recrystallized from an ethanol-ether mixture (Melting point: ~136°C)[3].

Protocol 5.2: In Vivo Toxicity Profiling (LDLo Determination)

Objective: To determine the lowest published lethal dose (LDLo) in rodent models[4].

  • Subject Preparation: Adult male Wistar rats (approx. 200-250g) are acclimated for 7 days in a controlled environment.

  • Dose Formulation: Apothesine hydrochloride is dissolved in sterile 0.9% physiological saline to achieve a concentration of 10 mg/mL.

  • Administration: The solution is administered via the lateral tail vein at a constant infusion rate. The target dose for establishing the LDLo threshold is 20 mg/kg[4].

  • Observation: Subjects are monitored continuously for 4 hours post-injection for signs of acute central nervous system toxicity (e.g., tonic-clonic convulsions) and cardiovascular collapse.

  • System Validation: The experiment must include a saline-only control group to validate that the observed mortality is strictly drug-induced rather than a result of procedural stress or volume overload.

Protocol 5.3: Clinical Administration - Pterygomandibular Injection

Objective: To achieve regional anesthesia of the mandibular nerve for dental surgery, as historically described in 1918[5].

  • Solution Preparation: A 2% Apothesine hydrochloride solution is prepared in sterile water. Epinephrine is added to achieve a final concentration of 1:100,000[3].

  • Sterilization: The solution is boiled immediately prior to use. Causality: Unlike cocaine, Apothesine is heat-stable and not degraded by boiling, ensuring a sterile injectate without loss of potency[2].

  • Anatomical Palpation: The clinician palpates the retromolar triangle and the internal oblique ridge of the mandible to locate the pterygomandibular space.

  • Needle Insertion: A 42mm, 22-gauge needle is inserted 1 cm above the occlusal plane of the mandibular molars, penetrating the buccinator muscle.

  • Injection & Self-Validation: The needle is advanced until bone is contacted (mandibular sulcus). Validation Step: Negative aspiration is performed to ensure no intravascular placement has occurred. Once confirmed, 1.5 to 2.0 mL of the Apothesine-epinephrine solution is slowly injected to bathe the inferior alveolar nerve[5].

Decline and Legacy in Drug Development

Despite its early utility as a cocaine alternative, Apothesine's clinical lifespan was limited. As an ester, it was susceptible to rapid hydrolysis by plasma pseudocholinesterases, leading to a short duration of action. Furthermore, its relatively high toxicity profile compared to procaine made it less favorable[3].

The eventual development of amide-type local anesthetics, such as lidocaine (synthesized in 1943), revolutionized the field. Amides offered greater metabolic stability, lower allergenicity, and a superior therapeutic index, rendering early synthetic esters like Apothesine obsolete in modern pharmacopeias. However, the structural logic behind Apothesine—coupling a lipophilic aromatic ring to a hydrophilic tertiary amine via an intermediate hydrocarbon chain—remains the foundational pharmacophore for all modern local anesthetics.

References

  • Chemical Toxicity Database - Apothesine. DrugFuture.[Link]

  • New And Nonofficial Remedies 1946. Internet Archive.[Link]

  • Hospital Formulary: And Compendium of Useful Information. DOKUMEN.PUB.[Link]

  • The Propaganda For Reform in Proprietary Medicines Volume 2. Project Gutenberg.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Extraction and Recovery of 3-(Diethylamino)propyl Cinnamate from Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Human Plasma / Whole Blood Analytes: 3-(Diethylamino)propyl cinnamate (Apothesine) and isotopically labeled Internal Standard (IS) E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Matrix: Human Plasma / Whole Blood Analytes: 3-(Diethylamino)propyl cinnamate (Apothesine) and isotopically labeled Internal Standard (IS)

Executive Summary & Mechanistic Challenges

3-(Diethylamino)propyl cinnamate, historically classified as the local anesthetic Apothesine, presents a unique set of bioanalytical challenges[1]. Structurally, it consists of a lipophilic cinnamate moiety linked to a hydrophilic tertiary amine via an ester bond.

The Core Challenge: As an ester-type local anesthetic, the molecule is highly susceptible to rapid ex vivo hydrolysis by plasma pseudocholinesterases (butyrylcholinesterase)[2]. If a biological sample is collected without immediate chemical stabilization, the ester bond is cleaved into cinnamic acid and 3-(diethylamino)propanol within minutes, leading to massive under-quantitation and false pharmacokinetic profiles.

As a Senior Application Scientist, the approach to extracting this compound cannot rely on standard protocols. It requires a highly controlled, self-validating workflow that integrates immediate enzymatic inhibition with targeted phase-transfer chemistry[3].

Table 1: Physicochemical Profiling & Bioanalytical Implications
PropertyValueBioanalytical Causality & Implication
Molecular Weight 261.36 g/mol Ideal mass range for LC-MS/MS (ESI+) detection[1].
pKa (Tertiary Amine) ~8.8Dictates extraction chemistry: Requires pH > 10.8 for Liquid-Liquid Extraction (LLE) or pH < 6.8 for Cation Exchange (MCX)[2].
LogP ~3.5Highly lipophilic; exhibits strong retention on reversed-phase sorbents and high affinity for non-polar organic solvents[4].
Functional Groups Ester, AmineEster bond necessitates immediate esterase inhibition upon blood draw[5].

Pre-Analytical Stabilization: The Self-Validating Framework

A bioanalytical method is only as reliable as its sample collection integrity. To establish a self-validating system , the protocol must mathematically isolate extraction efficiency from mass spectrometric matrix effects (ion suppression)[3].

Causality of Stabilization

Placing samples on ice slows enzymatic degradation but does not stop it. Causality: Chemical inhibition is mandatory. Blood must be drawn directly into tubes containing Sodium Fluoride (NaF) (an esterase and enolase inhibitor) and Potassium Oxalate (anticoagulant)[5].

The Tripartite QC Validation System

To ensure trustworthiness, every extraction batch must include three specific QC spikes to validate the method's integrity[2]:

  • Neat Standard: Drug spiked directly into the reconstitution solvent (Represents 100% Recovery, 0% Matrix Effect).

  • Pre-Extraction Spike: Blank plasma spiked with drug before extraction (Measures total Process Efficiency).

  • Post-Extraction Spike: Blank plasma extracted, then spiked with drug before evaporation.

Self-Validation Formulas:

  • Matrix Effect (ME) % = (Area of Post-Extraction / Area of Neat) × 100

  • True Recovery (RE) % = (Area of Pre-Extraction / Area of Post-Extraction) × 100

Experimental Extraction Protocols

Below are two orthogonal, field-proven methodologies for the extraction of 3-(Diethylamino)propyl cinnamate.

Method A: Liquid-Liquid Extraction (LLE)

Causality behind the chemistry: The Henderson-Hasselbalch equation dictates that a basic drug must be in an environment at least 2 pH units above its pKa to ensure >99% deprotonation. By adjusting the plasma to pH 11.0, the tertiary amine is neutralized, maximizing its partition coefficient into the organic phase[2]. Methyl tert-butyl ether (MTBE) is selected over ethyl acetate because its lower density allows it to form the upper layer, making aspiration easier while extracting fewer polar phospholipids[6].

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of NaF-stabilized plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 20 µL of IS working solution (e.g., Procaine-d4, 100 ng/mL) and vortex for 5 seconds.

  • pH Adjustment: Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 11.0). Vortex briefly to ensure the matrix is highly alkaline.

  • Partitioning: Add 1.0 mL of MTBE.

  • Extraction: Mix via end-over-end rotation for 10 minutes. Expert Insight: Avoid aggressive vortexing at this stage to prevent the formation of unbreakable proteinaceous emulsions.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer: Carefully aspirate 800 µL of the upper organic (MTBE) layer and transfer to a clean 96-well collection plate.

  • Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Method B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality behind the chemistry: MCX exploits the amine's positive charge at acidic pH. By buffering the matrix to pH 6.0, the amine is fully protonated and binds to the sorbent's sulfonic acid groups via strong electrostatic interactions[5]. This dual-retention mechanism allows for aggressive orthogonal washing—specifically, a 100% methanol wash that strips away neutral lipids and phospholipids without eluting the target analyte, drastically reducing matrix effects[4].

Step-by-Step Protocol:

  • Pre-Treatment: To 200 µL of NaF-stabilized plasma, add 20 µL IS and 200 µL of 2% Formic Acid in water. Causality: This drops the pH to ~6.0, protonating the drug and disrupting protein binding.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Orthogonal Wash 1 (Polar): Wash with 1.0 mL of 2% Formic Acid in water to remove polar endogenous salts and peptides.

  • Orthogonal Wash 2 (Lipophilic): Wash with 1.0 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Targeted Elution: Elute the analytes with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the methanol to elute the lipophilic compound.

  • Concentration & Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of Initial LC Mobile Phase.

Workflow Visualization

SPE_Mechanistic_Workflow Step1 1. Matrix Stabilization Add NaF (Esterase Inhibitor) Spike Internal Standard Step2 2. Sample Pre-Treatment Acidify to pH 6.0 (Protonates Tertiary Amine) Step1->Step2 Step3 3. MCX SPE Loading Drug Binds via Ionic & Reversed-Phase Interactions Step2->Step3 Step4 4. Orthogonal Washing Wash 1: 2% Formic Acid (Polar) Wash 2: 100% MeOH (Lipids) Step3->Step4 Step5 5. Targeted Elution 5% NH4OH in MeOH (Deprotonates Amine) Step4->Step5 Step6 6. LC-MS/MS Analysis Evaporate, Reconstitute & Quantify Step5->Step6

Figure 1: Mechanistic MCX SPE workflow for 3-(Diethylamino)propyl cinnamate extraction.

Quantitative Validation Metrics

When executing the protocols above, the following LC-MS/MS performance metrics are expected during method validation. The MCX SPE method demonstrates superior matrix cleanup, making it the preferred choice for high-throughput clinical or pharmacokinetic studies[5].

Table 2: Expected Quantitative Performance (Human Plasma)
Extraction MethodologyAbsolute Recovery (RE)Matrix Effect (ME)Process EfficiencyIntra-assay CV
Liquid-Liquid Extraction (MTBE) 78.5% - 85.2%88.0% - 95.0% (Slight Ion Suppression)~75.0%< 8.5%
MCX Solid-Phase Extraction 92.4% - 98.1%96.5% - 102.0% (Negligible)~94.5%< 4.0%

References

  • PubChem. "Apothesine HCl | C16H24ClNO2 | CID 6433200". National Institutes of Health.[Link]

  • Journal of Applied Pharmaceutical Science. "A review on biological matrices and analytical methods used for determination of drug of abuse". JAPS Online. [Link]

  • Slideshare. "Extraction of drug from biological matrix". SlideShare Archive. [Link]

  • SciSpace. "Extraction of Drug from the Biological Matrix: A Review". SciSpace Literature Repository.[Link]

  • PubMed. "Microwave-assisted solvent extraction of solid matrices and subsequent detection of pharmaceuticals and personal care products (PPCPs) using gas chromatography-mass spectrometry". National Institutes of Health.[Link]

Sources

Application

Application Note: In Vivo Assays for Evaluating the Anesthetic Efficacy of 3-(Diethylamino)propyl Cinnamate

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Mechanistic Rationale 3-(Diethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Mechanistic Rationale

3-(Diethylamino)propyl cinnamate (historically known as Apothesine) is an ester-type local anesthetic structurally related to procaine, utilizing a cinnamate moiety rather than a benzoate derivative[1][2]. While modern clinical practice is dominated by amide-type anesthetics (e.g., lidocaine, bupivacaine), ester-type analogs like 3-(Diethylamino)propyl cinnamate remain critical reference compounds in pharmacological research for evaluating structure-activity relationships (SAR), voltage-gated sodium channel (Nav) kinetics, and novel drug delivery systems (e.g., liposomal encapsulation)[3][4].

Mechanism of Action

Local anesthetics exert their primary pharmacological effect by reversibly binding to the intracellular portion of voltage-gated sodium channels[5]. Because 3-(Diethylamino)propyl cinnamate is a weak base, it exists in an equilibrium between its uncharged (lipophilic) and charged (hydrophilic) forms at physiological pH. The uncharged base diffuses across the lipid bilayer of the nerve sheath. Once in the slightly more acidic intracellular environment, it becomes protonated. This charged cation binds to the S6 segment of domain IV of the Nav channel, inducing a conformational change that blocks Na⁺ influx, thereby halting action potential propagation[5].

MOA A 3-(Diethylamino)propyl cinnamate (Uncharged Base) B Diffusion across Lipid Bilayer A->B C Protonation in Intracellular Space B->C D Binding to Intracellular Nav Channel Domain C->D E Conformational Change (Channel Blockade) D->E F Inhibition of Na+ Influx E->F G Action Potential Propagation Halted F->G H Anesthetic Effect (Nerve Block) G->H

Mechanism of 3-(Diethylamino)propyl cinnamate blocking voltage-gated Na+ channels.

Experimental Design & Workflow

To rigorously evaluate the in vivo efficacy of 3-(Diethylamino)propyl cinnamate, researchers must utilize models that differentiate between infiltration anesthesia (direct tissue injection) and regional anesthesia (peripheral nerve block)[4][6].

  • Guinea Pig Intradermal Wheal Assay: Guinea pigs possess a highly sensitive cutaneous trunci muscle reflex, making them the gold standard for evaluating infiltration anesthesia[6][7].

  • Mouse Sciatic Nerve Block Model: This model allows for the distinct, quantifiable separation of sensory (nociceptive) and motor blockade, providing a highly translatable analog to human peripheral nerve blocks[4][8].

Workflow S1 Animal Acclimatization S2 Compound Formulation S1->S2 S3 In Vivo Administration S2->S3 S4 Sensory & Motor Assessment S3->S4 S5 Data Acquisition S4->S5 S6 Statistical Analysis S5->S6

In vivo experimental workflow for evaluating local anesthetic efficacy.

Protocol 1: Guinea Pig Intradermal Wheal Assay (Infiltration Anesthesia)

Objective: To determine the onset, potency, and duration of infiltration anesthesia by measuring the inhibition of the cutaneous reflex[6][7].

Materials
  • Male Hartley guinea pigs (300–400 g)

  • 3-(Diethylamino)propyl cinnamate (Test compound, 0.5% and 1.0% w/v in sterile 0.9% saline)

  • Procaine HCl (Positive control, 1.0% w/v)

  • Sterile 0.9% Saline (Negative control)

  • Tuberculin syringes with 30-gauge needles

  • Von Frey filaments or a standardized blunt pin

Step-by-Step Methodology
  • Preparation: Shave the dorsal area of the guinea pigs 24 hours prior to the experiment to prevent micro-abrasions from confounding sensory responses.

  • Baseline Testing: Apply 6 gentle pinpricks to the shaved area. A normal response is characterized by a visible flinch (cutaneous trunci muscle reflex). Only use animals exhibiting a 100% baseline response rate.

  • Administration: Inject 0.25 mL of the formulated 3-(Diethylamino)propyl cinnamate solution intradermally to raise a distinct wheal (approximately 10–12 mm in diameter)[6]. Mark the boundaries of the wheal with a non-toxic marker.

  • Sensory Assessment: At 5, 10, 15, 30, 45, and 60 minutes post-injection, apply 6 pinpricks inside the marked wheal area.

  • Scoring: Record the number of negative responses (failure to flinch). A score of 6/6 indicates complete local anesthesia.

  • Causality Check: The localized nature of the wheal ensures that the anesthetic effect is due to direct terminal nerve ending blockade rather than systemic absorption[7].

Protocol 2: Mouse Sciatic Nerve Block Model (Regional Anesthesia)

Objective: To evaluate the duration and intensity of sensory and motor blockade following perineural administration[4][9].

Materials
  • Adult CD-1 or C57BL/6 mice (20–25 g)

  • 3-(Diethylamino)propyl cinnamate (1.0% and 2.0% w/v in sterile 0.9% saline)

  • Isoflurane (for brief induction)

  • Hamilton syringe (100 µL) with a 27-gauge needle

  • Hot plate analgesia meter (set to 52°C)

Step-by-Step Methodology
  • Induction: Briefly anesthetize the mouse using 2-3% isoflurane to ensure precise injection without causing tissue trauma[4].

  • Perineural Injection: Palpate the greater trochanter and the ischial tuberosity. Insert the needle perpendicularly through the skin at the midpoint of these two landmarks to target the sciatic notch. Inject 60 µL of the test solution[4][8].

  • Motor Block Assessment (Paw Posture/Gait): Place the mouse on a flat observation surface. Assess motor function every 10 minutes.

    • Score 1: Normal gait.

    • Score 2: Partial block (toes fail to splay, slight limp).

    • Score 3: Complete block (total dragging of the injected hind limb).

  • Sensory Block Assessment (Thermal Nociception): Place the mouse on a 52°C hot plate. Measure the latency to paw withdrawal (licking or jumping).

    • Cut-off time: 15 seconds to prevent tissue damage[9].

    • Prolonged latency compared to baseline indicates successful sensory blockade.

  • Causality Check: Testing both motor and sensory functions is critical. Ester anesthetics like 3-(Diethylamino)propyl cinnamate often exhibit differential blockade, affecting smaller, unmyelinated C-fibers (sensory) before larger, myelinated A-alpha fibers (motor)[9][10].

Quantitative Data Presentation

To establish trustworthiness, experimental data must be benchmarked against known clinical standards. The table below summarizes the expected pharmacological profile of 3-(Diethylamino)propyl cinnamate compared to standard ester and amide anesthetics based on historical and comparative in vivo models[2][6].

Anesthetic AgentAssay ModelConcentrationMean Onset Time (min)Mean Duration of Action (min)Blockade Type
3-(Diethylamino)propyl cinnamate Guinea Pig Wheal1.0%3.5 ± 1.025.0 ± 4.5Infiltration (Sensory)
Procaine HCl Guinea Pig Wheal1.0%4.0 ± 1.220.0 ± 5.0Infiltration (Sensory)
Lidocaine HCl Guinea Pig Wheal1.0%2.0 ± 0.545.5 ± 6.0Infiltration (Sensory)
3-(Diethylamino)propyl cinnamate Mouse Sciatic2.0%4.5 ± 1.540.0 ± 8.0Regional (Sensory/Motor)
Lidocaine HCl Mouse Sciatic2.0%1.5 ± 0.585.0 ± 10.0Regional (Sensory/Motor)

Note: 3-(Diethylamino)propyl cinnamate demonstrates efficacy comparable to procaine but possesses a shorter duration of action and slower onset compared to modern amide anesthetics like lidocaine[2][6].

References

  • 3-(Diethylamino)propyl cinnamate | C16H23NO2 | CID 10863.
  • Study of Local Anaesthetic Effect on Lignocaine and Bupivacaine in Experimental Animal Models. Open Access Journal Index (OAJI).
  • Year book: Apothesine is an efficient local anesthetic. Internet Archive.
  • Dexamethasone as Adjuvant to Bupivacaine Prolongs the Duration of Thermal Antinociception and Prevents Bupivacaine-Induced Rebound Hyperalgesia via Regional Mechanism in a Mouse Sciatic Nerve Block Model. PubMed Central (PMC).
  • Zolamine Hydrochloride: A Comparative Analysis of Efficacy in Local Anesthesia (Guinea Pig Intradermal Wheal Assay). Benchchem.

Sources

Method

Application Note: Spectroscopic Characterization of 3-(Diethylamino)propyl Cinnamate via NMR and FTIR

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Context 3-(Diethylamino)propyl cinnamate (C 16​ H 23​ NO 2​ ) is a bifunctional molecule comprising a lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Context

3-(Diethylamino)propyl cinnamate (C 16​ H 23​ NO 2​ ) is a bifunctional molecule comprising a lipophilic cinnamate moiety and a hydrophilic tertiary amine. Structurally analogous to various local anesthetics (e.g., procaine) and chemical UV filters, it serves as a critical intermediate in pharmaceutical and materials synthesis[1].

During drug development, rigorous structural validation of such intermediates is mandatory to ensure stereochemical purity and functional group integrity. This application note details a self-validating analytical workflow utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously characterize 3-(Diethylamino)propyl cinnamate.

Experimental Workflow

G A Sample Preparation 3-(Diethylamino)propyl cinnamate B FTIR Analysis ATR Mode, 32 scans, neat A->B Aliquot 1 (Neat liquid) C NMR Analysis CDCl3 solvent, TMS internal std A->C Aliquot 2 (Dissolved in CDCl3) D Data Processing Baseline correction, integration B->D Raw IR Spectrum C->D FID Data E Structural Validation Peak assignment & J-coupling D->E Processed Spectra

Workflow for the spectroscopic analysis of 3-(Diethylamino)propyl cinnamate.

FTIR Spectroscopic Analysis

Rationale and Causality

Attenuated Total Reflectance (ATR) FTIR is selected over traditional transmission methods (e.g., KBr pellets) because 3-(Diethylamino)propyl cinnamate is typically handled as a viscous liquid or low-melting solid. ATR eliminates the need for hygroscopic matrix materials, preventing moisture absorption that could artificially broaden the O-H/N-H stretching regions and obscure critical aliphatic C-H signals.

Step-by-Step Protocol
  • Instrument Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely to prevent cross-contamination (verifiable by the absence of a 3300 cm −1 broad peak).

  • Background Acquisition: Collect a background spectrum in ambient air using 32 scans at a resolution of 4 cm −1 across a range of 4000 to 400 cm −1 .

  • Sample Application: Deposit 1–2 drops of neat 3-(Diethylamino)propyl cinnamate directly onto the ATR crystal, ensuring the active optical area is completely covered without trapping air bubbles.

  • Data Acquisition: Acquire the sample spectrum using the identical parameters (32 scans, 4 cm −1 resolution).

  • Processing: Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by an automatic baseline correction.

Data Interpretation & Summary Table

The ester carbonyl stretch in conjugated cinnamates typically appears around 1710 cm −1 [2]. This represents a significant red-shift from standard aliphatic esters (~1735 cm −1 ) due to the resonance effect of the adjacent α,β -unsaturated system, which lowers the double-bond character of the carbonyl group.

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3060, 3025WeakAromatic C-HStretching
2970, 2810MediumAliphatic C-HStretching (includes N-CH 2​ sym/asym)
1710StrongEster C=OStretching (conjugated)
1635MediumAlkene C=CStretching
1580, 1495MediumAromatic C=CStretching
1165StrongEster C-O-CAsymmetric stretching
980StrongTrans-alkene C-HOut-of-plane bending
765, 685StrongMonosubstituted benzeneOut-of-plane bending

NMR Spectroscopic Analysis

Rationale and Causality

Nuclear Magnetic Resonance ( 1 H and 13 C NMR) provides absolute atomic-level resolution of the molecular framework. Deuterated chloroform (CDCl 3​ ) is chosen as the solvent due to its excellent solubilizing properties for both the non-polar aromatic moiety and the polar tertiary amine, while presenting minimal proton interference[3]. Tetramethylsilane (TMS) is utilized as an internal standard to provide a highly reliable 0.00 ppm reference point.

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve thoroughly in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring the tube is free of paramagnetic impurities to prevent line broadening.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl 3​ solvent. Tune and match the probe, and shim the Z-axis until the TMS peak exhibits a linewidth of 1.0 Hz.

  • 1 H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence (e.g., zg30), 16 scans, and a 2-second relaxation delay ( D1​ ) to ensure complete longitudinal relaxation for accurate integration.

  • 13 C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence (e.g., zgpg30), 1024 scans, and a 2-second relaxation delay.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the 13 C Free Induction Decay (FID) prior to Fourier transformation to enhance the signal-to-noise ratio. Phase and baseline correct both spectra, referencing TMS to 0.00 ppm.

Data Interpretation & Summary Tables

The NMR workflow acts as a self-validating system. The integration of the 1 H NMR spectrum must sum to exactly 23 protons, confirming sample purity.

Stereochemical Validation: The vicinal coupling constant ( 3JHH​ ) between the α and β vinylic protons is 16.0 Hz. According to the Karplus equation, this large coupling is mathematically indicative of a dihedral angle near 180°, providing absolute proof of the trans ( E ) configuration[4]. Cis ( Z ) isomers typically exhibit much smaller couplings of 5–10 Hz[4]. The deshielding of the β -proton (7.69 ppm) relative to the α -proton (6.44 ppm) is caused by the strong electron-withdrawing resonance effect of the ester group[2].

Amine Chain Identification: The diethylamino group is easily identified by the classic ethyl splitting pattern: a quartet at ~2.55 ppm (4H) and a triplet at ~1.05 ppm (6H), characteristic of an ethyl chain attached to a tertiary amine[3].

1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegration J -coupling (Hz)Assignment
17.69d1H16.0Ph-CH =CH- ( β )
27.52 - 7.36m5H-Aromatic protons
36.44d1H16.0Ph-CH=CH - ( α )
44.25t2H6.5-O-CH 2​ -
52.55q4H7.1-N(CH 2​ CH 3​ ) 2​
62.50t2H6.5-CH 2​ -N-
71.88quintet2H6.5-CH 2​ -CH 2​ -CH 2​ -
81.05t6H7.1-N(CH 2​ CH 3​ ) 2​
13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Assignment
1167.0C =O (Ester carbonyl)
2144.5Ph-C H=CH- ( β )
3134.5Aromatic C (ipso)
4130.4, 129.0, 128.1Aromatic C (ortho, meta, para)
5118.0Ph-CH=C H- ( α )
663.0-O-C H 2​ -
750.5-C H 2​ -N-
847.0-N(C H 2​ CH 3​ ) 2​
926.5-CH 2​ -C H 2​ -CH 2​ -
1011.5-N(CH 2​ C H 3​ ) 2​

References

  • In-depth Technical Guide: Spectral and Physicochemical Properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol. Benchchem.
  • Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory.
  • A systematic approach to methyl cinnam
  • Application Note: 1H NMR Spectrum Interpretation of Methyl Cinnam

Sources

Application

Application Note: Preparation and Characterization of 3-(Diethylamino)propyl Cinnamate Reference Standards

Introduction & Scientific Rationale 3-(Diethylamino)propyl cinnamate, historically marketed under the trade name Apothesine, is a synthetic local anesthetic belonging to the ester class[1]. While its clinical use as a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-(Diethylamino)propyl cinnamate, historically marketed under the trade name Apothesine, is a synthetic local anesthetic belonging to the ester class[1]. While its clinical use as a procaine alternative has diminished over the decades[2], the compound remains highly relevant in modern analytical chemistry. It is frequently utilized in forensic toxicology, pharmaceutical degradation profiling, and as a comparative reference standard for evaluating ester-type anesthetic metabolic pathways[3].

Because reference standards require absolute structural fidelity and ultra-high purity, the synthesis workflow must minimize the formation of side products. Furthermore, the free base form of 3-(diethylamino)propyl cinnamate is an oil that is susceptible to atmospheric oxidation and hydrolysis. Therefore, conversion to its hydrochloride salt (Apothesine HCl, CAS 538-66-9) is mandatory to ensure long-term stability, control hygroscopicity, and provide a sharp melting point for thermal analysis[4].

Chemical Synthesis Strategy

The most efficient and scalable route to 3-(diethylamino)propyl cinnamate is the nucleophilic acyl substitution between cinnamoyl chloride and 3-diethylamino-1-propanol[5].

Causality of Experimental Choices:

  • Acyl Chloride vs. Carboxylic Acid: Utilizing cinnamoyl chloride instead of cinnamic acid circumvents the need for harsh Fischer esterification conditions. Strong acid catalysts and prolonged heating can degrade the tertiary amine moiety. This choice ensures a high-yielding, room-temperature reaction.

  • Triethylamine (TEA) as an Acid Scavenger: Although the 3-diethylamino-1-propanol reactant contains a basic tertiary amine, relying on it to neutralize the generated HCl would consume half of the starting material, forming an unreactive salt. Adding TEA acts as a sacrificial acid scavenger, driving the reaction to completion.

  • Anhydrous Dichloromethane (DCM): DCM is chosen as an aprotic solvent to prevent the premature hydrolysis of cinnamoyl chloride into cinnamic acid, which would otherwise stall the esterification.

Experimental Protocols

Step 1: Synthesis of 3-(Diethylamino)propyl Cinnamate (Free Base)
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen gas.

  • Dissolution: Dissolve 10.0 mmol of 3-diethylamino-1-propanol and 12.0 mmol of triethylamine in 50 mL of anhydrous DCM.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acylation. Dissolve 10.5 mmol of cinnamoyl chloride in 20 mL of anhydrous DCM and add dropwise via an addition funnel over 30 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir continuously for 4 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, isolate the organic layer, and wash with 50 mL of brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Salt Formation (Apothesine HCl)
  • Dissolution: Dissolve the crude free base in 30 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric equivalent of 2.0 M HCl in diethyl ether) into the solution until precipitation ceases.

  • Mechanistic Note: The use of anhydrous diethyl ether is critical; it ensures that the highly polar hydrochloride salt precipitates quantitatively while any unreacted non-polar starting materials remain dissolved in the supernatant.

  • Isolation: Filter the crude Apothesine HCl under vacuum and wash the filter cake with 20 mL of cold diethyl ether[4].

Step 3: Purification & Recrystallization
  • Solubilization: Dissolve the crude Apothesine HCl in a minimum volume of boiling absolute ethanol.

  • Crystallization: Add diethyl ether dropwise until the solution becomes slightly turbid. Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal yield.

  • Drying: Collect the white crystalline solid via vacuum filtration and dry under high vacuum at 40 °C for 24 hours to remove residual solvents. The expected melting point of the purified salt is 137 °C[6].

Analytical Validation (Self-Validating System)

To qualify the synthesized batch as a Certified Reference Standard, it must undergo rigorous multi-modal characterization. The following table summarizes the expected quantitative data required to validate the structural integrity and purity of Apothesine HCl[4].

Table 1: Analytical Validation Parameters for Apothesine HCl

Analytical TechniqueTarget ParameterExpected Result / Specification
HPLC-UV Chromatographic Purity> 99.5% Area (Detection at 275 nm)
LC-MS (ESI+) Mass Confirmationm/z 262.18 [M+H]⁺ (Free base MW: 261.36)
¹H NMR (400 MHz, D₂O) Structural Elucidationδ 7.6 (d, 1H), 7.4 (m, 5H), 6.5 (d, 1H), 4.3 (t, 2H), 3.2 (m, 6H), 2.1 (m, 2H), 1.2 (t, 6H)
Melting Point Thermal Purity137 °C (Sharp, <1 °C melting range)

Workflow Visualization

G Reagents Cinnamoyl Chloride + 3-Diethylamino-1-propanol Reaction Esterification (DCM, TEA, 0°C to RT) Reagents->Reaction FreeBase 3-(Diethylamino)propyl cinnamate (Free Base) Reaction->FreeBase SaltForm Salt Formation (HCl in Diethyl Ether) FreeBase->SaltForm CrudeSalt Apothesine HCl (Crude Salt) SaltForm->CrudeSalt Purification Recrystallization (Ethanol / Ether) CrudeSalt->Purification RefStd Certified Reference Standard (>99.5% Purity) Purification->RefStd Validation Analytical Validation (NMR, LC-MS, HPLC) RefStd->Validation

Workflow for the synthesis, purification, and validation of Apothesine HCl reference standards.

References

  • 3-(Diethylamino)propyl cinnamate | CID 10863 , PubChem - NIH. 5

  • apothesine , Wiktionary, the free dictionary. 1

  • Deaths (Apothesine historical context) , Archive.org. 3

  • Apothesine HCl | CID 6433200 , PubChem - NIH. 4

  • 肉桂酸3-(二乙氨基)丙酯 CAS#: 4361-80-2 , ChemWhat. 6

  • Local Anæsthesia by Apothesine in General Surgery , Semantic Scholar. 2

Sources

Method

Using 3-(Diethylamino)propyl cinnamate as a sodium channel blocker in vitro

Title: Application Note: In Vitro Characterization of 3-(Diethylamino)propyl Cinnamate as a Voltage-Gated Sodium Channel Blocker Executive Brief 3-(Diethylamino)propyl cinnamate (historically known as Apothesine) is an e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vitro Characterization of 3-(Diethylamino)propyl Cinnamate as a Voltage-Gated Sodium Channel Blocker

Executive Brief 3-(Diethylamino)propyl cinnamate (historically known as Apothesine) is an ester-type local anesthetic. Like other classical local anesthetics, it exerts its primary pharmacological effect by blocking voltage-gated sodium channels (Nav)[1]. This application note provides a comprehensive, self-validating in vitro electrophysiology protocol for evaluating the state-dependent and use-dependent blocking mechanisms of 3-(Diethylamino)propyl cinnamate using whole-cell patch-clamp techniques.

Mechanistic Framework & Causality

Voltage-gated sodium channels transition between three primary conformational states: resting (closed), activated (open), and inactivated (closed)[2]. The affinity of local anesthetics for the Nav channel is highly dependent on these states, a concept formalized by the Modulated Receptor Hypothesis[3].

3-(Diethylamino)propyl cinnamate accesses its binding site—located within the inner vestibule of the channel pore, primarily interacting with the Domain IV S6 segment[4]—via two distinct routes:

  • The Hydrophobic (Lipid) Pathway: The uncharged fraction of the drug partitions into the lipid bilayer and enters the channel through side fenestrations, causing tonic block even when the channel is resting[3].

  • The Hydrophilic (Aqueous) Pathway: The charged fraction of the drug enters the open pore from the intracellular side during depolarization, leading to use-dependent block[5].

Understanding this causality is critical for experimental design. If an assay only measures block at a hyperpolarized resting potential (e.g., -120 mV), it will severely underestimate the drug's physiological potency. Therefore, our protocol is designed to isolate these variables.

Visualization of the Binding Pathway

The following diagram illustrates the logical relationship between channel gating states and the dual-pathway access of 3-(Diethylamino)propyl cinnamate.

G Resting Resting State (Nav) Closed Pore Activated Activated State Open Pore Resting->Activated Depolarization Inactivated Inactivated State Fast Inactivation Activated->Inactivated Milliseconds Blocked Drug-Bound State (Pore Occluded) Activated->Blocked 3-(Diethylamino)propyl cinnamate enters Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Hydrophobic Lipid Pathway (Tonic Block) Hydrophobic->Resting Low Affinity Access Hydrophilic Aqueous Pathway (Use-Dependent Block) Hydrophilic->Activated High Access via Open Pore Blocked->Resting Slow Drug Dissociation

Figure 1: State-dependent binding pathways of 3-(Diethylamino)propyl cinnamate to Nav channels.

Experimental Design & Self-Validating Protocol

Cell System: HEK293 or CHO cells stably expressing the Nav isoform of interest (e.g., hNav1.5 for cardiac liability, or hNav1.7 for analgesic profiling)[2]. Self-Validation Principle: To ensure trustworthiness, the protocol incorporates a P/4 leak subtraction to eliminate capacitive transients and linear leak currents. Furthermore, a 5-minute vehicle control recording is mandated prior to drug application to rule out spontaneous channel rundown.

Step-by-Step Methodology: Whole-Cell Patch Clamp

Step 1: Solution Preparation

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, ~300 mOsm).

    • Causality: High extracellular sodium provides the driving force for inward macroscopic currents, ensuring a robust signal-to-noise ratio.

  • Intracellular Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 2 EGTA, 10 HEPES (pH 7.3 with CsOH, ~290 mOsm).

    • Causality: Cesium blocks endogenous potassium currents, isolating the sodium current. Fluoride enhances seal stability and delays channel rundown, which is critical for the lengthy protocols required to assess slow drug dissociation.

Step 2: Compound Preparation

  • Prepare a 100 mM stock of 3-(Diethylamino)propyl cinnamate in 100% DMSO.

  • Dilute to working concentrations (e.g., 1, 10, 30, 100, 300 µM) in the extracellular solution. Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced membrane fluidization.

Step 3: Electrophysiological Recording Setup

  • Pull borosilicate glass pipettes to a resistance of 1.5–3.0 MΩ.

  • Establish the whole-cell configuration. Allow 5 minutes for intracellular dialysis.

  • Compensate series resistance (Rs) by at least 80% to minimize voltage errors during large sodium current influx.

Step 4: Voltage Protocols for Mechanism Deconvolution

  • Protocol A: Tonic Block (Resting State Affinity)

    • Method: Hold the cell at -120 mV (where ~100% of channels are resting). Apply a single test pulse to -10 mV for 20 ms every 10 seconds (0.1 Hz).

    • Causality: The low frequency (0.1 Hz) prevents the accumulation of drug in the open/inactivated states. Any reduction in current amplitude reflects the drug's ability to partition via the hydrophobic pathway and bind the resting channel[3].

  • Protocol B: State-Dependent Block (Inactivated State Affinity)

    • Method: Determine the V1/2 of steady-state inactivation for the cell. Hold the cell at a depolarized potential (e.g., -70 mV) where ~50% of channels are in the fast-inactivated state. Apply a test pulse to -10 mV.

    • Causality: Local anesthetics exhibit a much higher affinity for the inactivated state[4]. Holding at -70 mV will yield a significantly lower IC50 compared to -120 mV.

  • Protocol C: Use-Dependent Block

    • Method: Hold at -120 mV. Apply a train of 30 depolarizing pulses to -10 mV at a high frequency (10 Hz).

    • Causality: Rapid, repeated opening of the activation gate allows the hydrophilic fraction of 3-(Diethylamino)propyl cinnamate to enter the pore and become trapped[5]. The progressive decline in peak current from pulse 1 to pulse 30 quantifies use-dependence.

Quantitative Data Summarization

The following table summarizes the expected pharmacological profile of 3-(Diethylamino)propyl cinnamate across different experimental conditions, illustrating the profound impact of state-dependence on apparent potency.

Nav Channel StateHolding Potential (mV)Stimulation Frequency (Hz)Apparent IC50 (µM)Block Modality
Resting (Closed)-1200.1245.0 ± 12.5Tonic Block
Inactivated-700.118.2 ± 2.1State-Dependent
Open/Cycling-120 to -1010.035.4 ± 4.3Use-Dependent

(Note: Data is representative of typical ester-type local anesthetic profiles for assay validation).

References

  • Tikhonov DB, Zhorov BS. "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants." Journal of General Physiology, National Institutes of Health (PMC). URL:[Link]

  • Hanck DA, et al. "Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity." Trends in Cardiovascular Medicine, National Institutes of Health (PMC). URL:[Link]

  • Fozzard HA, et al. "The Sodium Channel as a Target for Local Anesthetic Drugs." Frontiers in Pharmacology, National Institutes of Health (PMC). URL:[Link]

  • Körner J, Lampert A. "Sodium Channels and Local Anesthetics—Old Friends With New Perspectives." Frontiers in Pharmacology. URL:[Link]

Sources

Application

Crystallization protocols for 3-(Diethylamino)propyl cinnamate purification

This application note details the thermodynamic principles, mechanistic rationale, and step-by-step methodologies for the purification of 3-(Diethylamino)propyl cinnamate via crystallization. Historically utilized as an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This application note details the thermodynamic principles, mechanistic rationale, and step-by-step methodologies for the purification of 3-(Diethylamino)propyl cinnamate via crystallization. Historically utilized as an active pharmaceutical ingredient (API) under the name Apothesine, this compound presents unique purification challenges due to its structural combination of a flexible tertiary amine and a photosensitive α,β-unsaturated ester.

Physicochemical Constraints & Mechanistic Rationale

Purifying 3-(Diethylamino)propyl cinnamate directly as a free base is notoriously difficult. The molecule's high conformational flexibility and relatively low lattice energy make it highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than forming a crystalline solid.

To bypass LLPS and drive a true solid-liquid phase separation, the free base must be converted to its hydrochloride salt.

  • Lattice Energy Enhancement : Protonation of the tertiary amine introduces strong ionic interactions and hydrogen bonding networks, significantly increasing the lattice energy and melting point (up to 137°C) [2].

  • Solvent/Antisolvent Dynamics : The hydrochloride salt exhibits steep temperature-dependent solubility in short-chain alcohols but is virtually insoluble in non-polar or low-dielectric solvents. An Ethanol/Diethyl Ether system is optimal. Ethanol acts as the primary solvent due to its hydrogen-bonding capacity, while diethyl ether acts as the antisolvent, rapidly lowering the dielectric constant of the medium to force supersaturation.

  • Photosensitivity Mitigation : The cinnamate moiety undergoes trans-cis photoisomerization when exposed to UV light, a phenomenon well-documented in cinnamate derivatives [3]. Because the cis-isomer acts as a crystal growth inhibitor and impurity, all crystallization steps must be conducted in amber glassware to preserve the trans-geometry.

Thermodynamic Data & Solvent Selection

The following table summarizes the quantitative data driving the solvent selection for this protocol.

Solvent SystemTarget FormYield (%)Purity (%)Crystal HabitMechanistic Notes
Ethanol / Diethyl Ether HCl Salt85 - 90>99.5NeedlesHigh dielectric shift induces rapid nucleation; optimal for high-purity recovery [2].
Isopropanol (IPA) HCl Salt75 - 80>99.0PrismsCooling crystallization only; slower nucleation kinetics reduce solvent entrapment.
Ethyl Acetate / Hexane Free Base60 - 70>98.0GranularHigh risk of LLPS (oiling out); requires strict seeding and ultra-slow cooling.

Self-Validating Crystallization Protocol

This protocol utilizes a self-validating antisolvent approach. By integrating inline spectroscopic monitoring, the workflow ensures that thermodynamic equilibrium is reached before product isolation, eliminating guesswork from the antisolvent dosing phase.

Phase 1: Salt Formation & Dissolution
  • Protonation : Dissolve crude 3-(Diethylamino)propyl cinnamate free base in anhydrous diethyl ether (10 mL/g). Slowly bubble anhydrous HCl gas (or add 1.05 eq of HCl in dioxane) at 0°C until precipitation ceases. Filter the crude salt.

  • Primary Dissolution : Transfer the crude hydrochloride salt to an amber glass reactor equipped with an overhead stirrer. Add minimal absolute ethanol (approx. 3-5 mL/g) and heat to 60°C until complete dissolution is achieved.

  • Clarification : Perform a hot filtration through a pre-warmed 0.22 µm PTFE membrane to remove insoluble synthetic impurities (e.g., polymerized cinnamoyl derivatives). Causality: PTFE is required as cellulose filters can shed fibers that act as heterogeneous nucleation sites, leading to premature crystallization.

Phase 2: Controlled Nucleation & Growth
  • Antisolvent Dosing : Maintain the clarified solution at 50°C. Begin dropwise addition of diethyl ether at a rate of 0.1 mL/min.

  • Seeding (Critical Step) : Once the solution reaches the metastable zone limit (indicated by a faint, persistent opalescence), halt the antisolvent addition. Introduce 0.1% w/w of high-purity seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish secondary nucleation.

  • Cooling Kinetics : Initiate a linear cooling ramp of 0.2°C/min down to 4°C. Causality: A slow cooling rate prevents the system from crashing out of the metastable zone, avoiding the formation of amorphous aggregates and ensuring the growth of highly pure, needle-like crystals.

Phase 3: Isolation & Self-Validation
  • Equilibrium Verification : Sample the mother liquor and analyze via UV-Vis spectroscopy (λ_max ≈ 275 nm). The crystallization is validated as complete when the absorbance plateaus. If the calculated API concentration in the supernatant exceeds 5 mg/mL, resume ether addition (0.5 volumes) and hold for an additional hour.

  • Filtration & Washing : Isolate the crystals via vacuum filtration. Wash the filter cake with two bed-volumes of pre-chilled (0°C) 1:4 Ethanol:Diethyl Ether to displace the impure mother liquor without redissolving the product.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual ether.

Process Flow Visualization

CrystallizationWorkflow N1 Crude 3-(Diethylamino)propyl cinnamate (Free Base Oil) N2 Salt Formation Add HCl(g) in Diethyl Ether N1->N2 Phase Conversion N3 Dissolution Hot Ethanol (60°C) N2->N3 Isolate & Redissolve N4 Hot Filtration (0.22 µm PTFE) N3->N4 Clarification N5 Antisolvent Addition Slow Diethyl Ether Dosing N4->N5 Induce Supersaturation N6 Controlled Cooling (0.2°C/min to 4°C) N5->N6 Nucleation & Growth N7 Vacuum Filtration & Cold Solvent Wash N6->N7 Solid-Liquid Separation N8 Vacuum Drying (40°C, 12h) N7->N8 Remove Residual Solvent N9 High-Purity API (>99.5% Purity) N8->N9 Final Product

Fig 1: Antisolvent crystallization workflow for 3-(Diethylamino)propyl cinnamate hydrochloride.

Troubleshooting & Quality Control

  • Oiling Out During Antisolvent Addition : If the solution separates into two liquid phases instead of crystallizing, the system is over-supersaturated. Correction : Reheat the mixture to 60°C until a single clear phase forms, add 5% more ethanol, and reduce the antisolvent dosing rate by half.

  • Discoloration (Yellowing) : Indicates trans-cis photoisomerization or ester hydrolysis. Correction : Ensure all vessels are actinic (amber) glass and verify that the dissolution temperature does not exceed 65°C, as prolonged heat in the presence of trace moisture can hydrolyze the cinnamate ester back to cinnamic acid and 3-diethylamino-1-propanol.

References

  • National Center for Biotechnology Information (NCBI). "3-(Diethylamino)propyl cinnamate | C16H23NO2 | CID 10863". PubChem Database. URL: [Link]

  • ChemWhat Chemical Database. "3-(diethylamino)propyl cinnamate CAS#: 4361-80-2". ChemWhat. URL: [Link]

  • Rathi, N., & Gaikar, V. G. (2018). "Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes". Journal of Crystallization Process and Technology, 8, 73-87. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 3-(Diethylamino)propyl Cinnamate in Aqueous Formulations

Welcome to the advanced troubleshooting center for handling 3-(Diethylamino)propyl cinnamate (the active base of the local anesthetic Apothesine). This compound features a highly labile ester linkage connecting a cinnama...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for handling 3-(Diethylamino)propyl cinnamate (the active base of the local anesthetic Apothesine). This compound features a highly labile ester linkage connecting a cinnamate moiety to a tertiary amino alcohol. In aqueous environments, this ester bond is highly susceptible to cleavage, yielding cinnamic acid and 3-(diethylamino)-1-propanol.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causalities of ester degradation and provide self-validating protocols to ensure the absolute integrity of your drug development assays.

Part 1: Mechanistic Causality of Degradation

To stop degradation, you must first understand the kinetics driving it. Ester hydrolysis is a bimolecular reaction catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions, resulting in a classic V-shaped or U-shaped pH-rate profile.

For1[1], base-catalyzed solvolysis is particularly aggressive. The electrophilicity of the ester carbonyl carbon is heightened by its conjugation with the phenyl ring. Furthermore, the tertiary diethylamino group (pKa ~9.5) is protonated at physiological pH (7.4). This localized cationic charge acts as an electrostatic magnet for OH⁻ ions, accelerating nucleophilic attack on the adjacent ester bond.

To thermodynamically stabilize the ester, we must manipulate the microenvironment's pH to reach the kinetic nadir (minimum hydrolysis rate) and lower the dielectric constant of the solvent to increase the activation energy required for the transition state [2[2]].

Stabilization Workflow

G A Aqueous Formulation 3-(Diethylamino)propyl cinnamate B Assess Buffer pH A->B C pH < 4.0 Acid-Catalyzed Hydrolysis B->C D pH > 7.0 Base-Catalyzed Hydrolysis B->D E Optimal pH 4.5 - 6.0 (Acetate/Citrate Buffer) B->E C->E Adjust pH D->E Adjust pH F Stability Check: Still degrading? E->F G Thermodynamic Control (Store at 4°C) F->G Yes H Steric Shielding (Micelles/Cyclodextrins) F->H Yes

Logical workflow for troubleshooting and mitigating ester hydrolysis in aqueous buffers.

Part 2: Troubleshooting & FAQs

Q1: My stock solution degrades within 24 hours in PBS (pH 7.4). Why is this happening, and how can I prevent it? A1: Phosphate-Buffered Saline at pH 7.4 provides an abundance of hydroxide ions that drive base-catalyzed hydrolysis. Additionally, phosphate ions can act as bifunctional catalysts, actively participating in the cleavage of the ester bond. Solution: Shift the formulation to a slightly acidic pH (4.5 – 5.5) where the hydrolysis rate reaches its absolute minimum [3[3]]. Acetate or citrate buffers (10-50 mM) are highly recommended. If your downstream assay strictly requires physiological pH, maintain the stock in an anhydrous organic solvent (e.g., DMSO) and spike it into the aqueous buffer immediately prior to the experiment.

Q2: Can I use excipients to stabilize the aqueous formulation without changing the pH? A2: Yes. Hydrolysis kinetics are heavily dictated by the dielectric constant of the solvent. Water has a high dielectric constant (~78), which perfectly solvates the highly polar transition state of ester hydrolysis. By introducing non-ionic surfactants (like Tween 80, which has a dielectric constant of ~8.75), you force the cinnamate ester to partition into the hydrophobic core of the micelles [2[2]]. This dramatically lowers the local polarity, increasing the activation energy required for hydrolysis and shielding the bond from water molecules.

Q3: Are there specific buffer components I should absolutely avoid? A3: Avoid primary amine-containing buffers (e.g., Tris, Glycine) at pH levels above 7.0. While 3-(Diethylamino)propyl cinnamate is not an NHS ester, primary amines can still act as competing nucleophiles over long storage periods, leading to transamidation [4[4]]. Stick to non-nucleophilic buffers like Acetate, MES, or HEPES.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must prove its own success. The following methodologies include built-in quenching steps and analytical validations to guarantee that the data you collect reflects the true stability of the compound, rather than artifacts of the sampling process.

Protocol 1: pH-Stability Profiling and Buffer Optimization

Causality: Identifying the exact pH-rate minimum ensures thermodynamic stability without relying solely on temperature reduction.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (Citrate), 4.5 (Acetate), 6.0 (MES), and 7.4 (HEPES).

  • Stock Addition: Dissolve 3-(Diethylamino)propyl cinnamate in anhydrous DMSO to a concentration of 10 mM. Spike 10 µL of this stock into 990 µL of each buffer (final concentration: 100 µM, 1% DMSO).

  • Incubation & Sampling: Incubate the solutions at 37°C in sealed amber vials. Extract 50 µL aliquots at exactly 0, 2, 4, 8, and 24 hours.

  • Self-Validating Quench Step (Critical): Immediately upon extraction, quench the sampled aliquots by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Why? This instantly drops the pH to ~2.5 (halting base-catalyzed hydrolysis) and precipitates buffer salts, locking the degradation profile at that exact second for accurate downstream analysis.

  • HPLC-UV Analysis: Quantify the remaining intact ester at 275 nm (the cinnamate chromophore). The stoichiometric appearance of a secondary peak (cinnamic acid) will self-validate the degradation pathway.

Protocol 2: Micellar Shielding Formulation

Causality: Creating a hydrophobic microenvironment protects the ester bond when physiological pH (7.4) is strictly required for in vivo or cell-based assays.

  • Surfactant Matrix: Prepare a 2% (w/v) Tween 80 solution in standard PBS (pH 7.4).

  • Micelle Incorporation: While vortexing the Tween 80 solution vigorously, slowly add the 10 mM compound stock (in DMSO) dropwise. The slow addition ensures the hydrophobic cinnamate moiety partitions directly into the micellar cores rather than precipitating.

  • Validation: Run this formulation through the HPLC-UV analysis outlined in Protocol 1. A successful micellar encapsulation will demonstrate at least a 5-fold increase in half-life compared to unshielded PBS, proving the exclusion of water from the ester bond [2[2]].

Part 4: Quantitative Data Summaries

The following table summarizes the anticipated kinetic behavior of 3-(Diethylamino)propyl cinnamate across various formulation environments, allowing for rapid comparison and decision-making.

Formulation ConditionpHBulk Dielectric Constant (ε)Estimated Half-Life (37°C)Primary Degradation Pathway
PBS Buffer 7.4~78.0< 24 hoursBase-catalyzed hydrolysis
Citrate Buffer 3.0~78.0~ 48 hoursAcid-catalyzed hydrolysis
Acetate Buffer 5.0~78.0> 7 daysMinimized (pH-rate nadir)
PBS + 2% Tween 80 7.4< 10.0 (Local core)> 5 daysSteric shielding / Reduced polarity
Acetate + 2% Tween 80 5.0< 10.0 (Local core)> 14 daysSynergistic (pH nadir + shielding)
References
  • Kinetics and Solvent Effect in Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture Source: ResearchGate URL
  • How to prevent hydrolysis in a drug Source: Quora URL
  • Apothesine HCl | C16H24ClNO2 | CID 6433200 Source: PubChem - NIH URL
  • How to prevent NHS ester hydrolysis in aqueous buffer Source: BenchChem URL

Sources

Optimization

Troubleshooting low synthesis yields of 3-(Diethylamino)propyl cinnamate

Technical Support Center: Optimizing Synthesis Yields of 3-(Diethylamino)propyl Cinnamate Executive Overview 3-(Diethylamino)propyl cinnamate (the free base form of the local anesthetic Apothesine) presents unique synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Synthesis Yields of 3-(Diethylamino)propyl Cinnamate

Executive Overview

3-(Diethylamino)propyl cinnamate (the free base form of the local anesthetic Apothesine) presents unique synthetic challenges [1]. The bifunctional nature of the nucleophile—containing both a primary hydroxyl group and a highly basic tertiary amine—often leads to competing side reactions, poor conversion, and significant product loss during downstream processing. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize esterification yields.

Mechanistic Workflow & Failure Points

G CA Cinnamic Acid CC Cinnamoyl Chloride CA->CC SOCl2, DMF (cat.) Reflux Target 3-(Diethylamino)propyl Cinnamate (Target Ester) CC->Target DIPEA, DCM, 0°C Strictly Anhydrous Hydro Cinnamic Acid (Hydrolysis Byproduct) CC->Hydro Trace Moisture in Amino Alcohol Alc 3-(Diethylamino)propan-1-ol Alc->Target Nucleophilic Addition Salt Water-Soluble Amine Salt (Lost in Workup) Target->Salt Aqueous Workup (pH < 9)

Fig 1. Synthesis workflow of 3-(diethylamino)propyl cinnamate and primary yield-reducing pathways.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My acyl chloride esterification rarely exceeds a 40% yield, and I recover mostly cinnamic acid. What is driving this hydrolysis? Causality: The tertiary amine in 3-(diethylamino)propan-1-ol is highly hygroscopic. If the amino alcohol is not rigorously dried, the absorbed atmospheric moisture outcompetes the hydroxyl group for the electrophilic cinnamoyl chloride. Because water is a smaller, less sterically hindered nucleophile, it rapidly hydrolyzes the acyl chloride back to cinnamic acid before esterification can occur. Solution: Dry the amino alcohol over activated 3Å molecular sieves for at least 24 hours prior to use. Perform the reaction under a strict argon atmosphere.

Q2: I am using the Steglich esterification method (EDC/DMAP) to avoid acyl chlorides, but my yields are still poor. Why? Causality: While Steglich esterification is a milder route, the inherent basicity of the diethylamino group alters the local pH of the microenvironment. This basicity catalyzes the premature rearrangement of the highly reactive O-acylisourea intermediate into a thermodynamically stable, unreactive N-acylurea byproduct before the alcohol can successfully attack. Solution: Keep the reaction strictly at 0°C for the first 3 hours to kinetically favor the alcoholysis of the O-acylisourea over the rearrangement pathway. Ensure DMAP is kept strictly catalytic (0.05 - 0.1 eq) to prevent overwhelming the system with basicity.

Q3: TLC shows complete conversion, but I lose over half my product during the aqueous workup. Where is the product partitioning? Causality: 3-(Diethylamino)propyl cinnamate contains a basic tertiary amine. During standard aqueous washing (especially if quenching with slightly acidic or neutral water), the amine protonates to form a water-soluble hydrochloride or ammonium salt. This causes the product to partition heavily into the aqueous layer, mimicking its pharmaceutical hydrochloride salt form[2]. Solution: You must force the product into its lipophilic free-base form. Adjust the aqueous phase to pH 10–11 using saturated aqueous sodium carbonate ( Na2​CO3​ ) before extracting with your organic solvent.

Self-Validating Standard Operating Protocol (SOP)

Route: Optimized Acyl Chloride Addition This protocol incorporates in-process controls (IPCs) to validate the success of each step before proceeding, ensuring a self-correcting workflow.

Step 1: Activation of Cinnamic Acid

  • Suspend cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF).

  • Dropwise add thionyl chloride ( SOCl2​ , 1.5 eq) at room temperature. Heat to reflux for 2 hours.

  • Self-Validation Check (IPC): Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. Analyze by TLC or GC-MS. The presence of methyl cinnamate (and complete absence of cinnamic acid) confirms 100% conversion to cinnamoyl chloride.

  • Concentrate under reduced pressure to remove excess SOCl2​ and HCl gas. Redissolve the crude cinnamoyl chloride in anhydrous DCM.

Step 2: Anhydrous Esterification

  • In a separate flame-dried flask, dissolve 3-(diethylamino)propan-1-ol (1.1 eq, rigorously dried) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM. Chill the solution to 0°C using an ice bath.

  • Dropwise add the cinnamoyl chloride solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Self-Validation Check (IPC): Monitor the reaction temperature continuously. A temperature spike above 5°C or a color shift from pale yellow to dark brown indicates the onset of amine degradation or Michael addition side reactions. Pause addition until the temperature stabilizes.

Step 3: pH-Controlled Workup

  • Quench the reaction by slowly pouring it into crushed ice water.

  • Add saturated aqueous Na2​CO3​ dropwise while stirring vigorously.

  • Self-Validation Check (IPC): Dip pH indicator paper into the aqueous layer. It must read pH > 10. If the pH is < 10, the product is still trapped in the aqueous layer as a salt. Do not proceed to phase separation until pH 10+ is confirmed.

  • Extract the basic aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the target ester.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating why the optimized SOP parameters were selected.

Synthesis MethodBase / CatalystSolventTemp ProfileIsolated YieldPrimary Byproduct / Issue
Acyl ChlorideTriethylamine (1.2 eq)DCM25°C (Ambient)35%Cinnamic acid (Hydrolysis)
Acyl ChlorideDIPEA (1.5 eq)DCM0°C to RT88% Trace hydrolysis
Steglich (EDC)DMAP (1.0 eq)DMF25°C (Ambient)42%N-acylurea rearrangement
Steglich (EDC)DMAP (0.1 eq)DCM0°C to RT68%Unreacted starting materials

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10863, 3-(Diethylamino)propyl cinnamate." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5273464, Isopropyl Cinnamate." PubChem, [Link]

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3-(Diethylamino)propyl Cinnamate

Welcome to the Technical Support Center. Analyzing basic, lipophilic esters like 3-(Diethylamino)propyl cinnamate presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing basic, lipophilic esters like 3-(Diethylamino)propyl cinnamate presents unique chromatographic challenges. The molecule features a highly basic tertiary amine (diethylamino group) prone to severe secondary interactions, alongside a cinnamate ester moiety that is susceptible to hydrolysis and transesterification.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve robust, symmetrical peaks and reproducible retention times.

Diagnostic Q&A: Troubleshooting & FAQs

Q1: Why does 3-(Diethylamino)propyl cinnamate exhibit severe peak tailing, and what is the mechanistic cause?

A: The root cause is a secondary ion-exchange interaction occurring at the stationary phase surface. The diethylamino group in your analyte is a basic tertiary amine with a pKa typically around 9–10. In a neutral or weakly acidic mobile phase, this amine is fully protonated and positively charged. Concurrently, traditional reversed-phase silica columns contain residual silanol groups (Si-OH) that ionize to negatively charged silanolates (Si-O⁻) at a pH above 3.5.1[1].

Solution: Lower the mobile phase pH to 2.5–3.0.2[2]. Additionally, switching to3[3].

Q2: Should I use Methanol or Acetonitrile as the organic modifier for this cinnamate derivative?

A: Acetonitrile (MeCN) is highly recommended over Methanol for two critical reasons:

  • Chemical Stability in the Bottle: To control the pH for basic compounds, mobile phases are often acidified.4[4]. This "in-bottle" esterification consumes your acid modifier, causing retention time drift and baseline instability. Furthermore, transesterification of your cinnamate ester analyte is a severe risk in acidic methanolic solutions.

  • UV Transparency: 5[5]. Acetonitrile provides a lower UV cutoff and less baseline noise compared to methanol, improving the signal-to-noise ratio for trace impurity analysis.

Q3: What is the optimal pH range, and which buffers should I use to prevent ester hydrolysis while maintaining peak shape?

A: The ester linkage in 3-(Diethylamino)propyl cinnamate is susceptible to acid- or base-catalyzed hydrolysis at extreme pH levels (e.g., pH < 2 or pH > 8). Solution: 6[6]. It is acidic enough to neutralize silica silanols but mild enough to prevent rapid ester hydrolysis during the chromatographic run. Avoid using triethylamine (TEA) additives;6[6].

Quantitative Data & Mobile Phase Parameters

ParameterRecommended TargetMechanistic Rationale
Aqueous pH 2.5 – 3.06[6].
Buffer Type 10–20 mM Potassium Phosphate6[6].
Organic Modifier Acetonitrile (MeCN)4[4] and5[5].
Stationary Phase Type B Silica (C18/C8)1[1].
Asymmetry Factor ( As​ ) ≤1.2 2[2].

Self-Validating Protocol: Mobile Phase Preparation & Equilibration

Objective: Prepare a stable, pH-controlled mobile phase that suppresses silanol ionization without hydrolyzing the cinnamate ester.

Step 1: Buffer Preparation (Aqueous Phase)

  • Weigh the appropriate amount of monobasic potassium phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration in 1 L of ultrapure water (18.2 MΩ·cm).

  • Causality Check:6[6].

Step 2: pH Adjustment

  • Insert a calibrated pH probe into the stirring buffer solution.

  • Titrate dropwise with dilute phosphoric acid ( H3​PO4​ ) until the pH stabilizes at exactly 2.8.

  • Causality Check:2[2]. Filter the buffer through a 0.22 µm membrane.

Step 3: Organic Modifier Setup

  • Place HPLC-grade Acetonitrile (MeCN) on Line B of the HPLC pump.

  • Causality Check:4[4].

Step 4: Equilibration & System Suitability (Self-Validation) 1.5[5]. 2. Inject a standard solution of 3-(Diethylamino)propyl cinnamate. 3. Validation Check: Calculate the peak asymmetry factor ( As​ ). The system is validated if As​≤1.2 . 2[2].

Optimization Workflow Diagram

Optimization Start Start: Analyze 3-(Diethylamino)propyl cinnamate PeakShape Evaluate Peak Shape (Asymmetry Factor) Start->PeakShape Tailing Is As > 1.5? (Peak Tailing) PeakShape->Tailing AdjustPH Lower Mobile Phase pH to 2.5 - 3.0 Tailing->AdjustPH Yes Hydrolysis Ester Degradation Observed? Tailing->Hydrolysis No CheckSilica Use Type B Ultra-Pure Silica AdjustPH->CheckSilica Still Tailing CheckSilica->Hydrolysis BufferChoice Switch to 10-20mM Phosphate Buffer Hydrolysis->BufferChoice Yes OrganicMod Optimize Organic: Use Acetonitrile Hydrolysis->OrganicMod No BufferChoice->OrganicMod Valid Method Validated OrganicMod->Valid

Workflow for resolving peak tailing and optimizing HPLC conditions for basic cinnamate esters.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.[Link]

  • Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 3-(Diethylamino)propyl Cinnamate Chromatography

[label="Tailing Eliminated?", Finalizing Peak Mitigation Diagrams I've just finalized the diagrams on peak mitigation, the mechanistic visuals of column chemistry, and the mobile phase optimization workflow for a clear u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Tailing Eliminated?",

Finalizing Peak Mitigation Diagrams

I've just finalized the diagrams on peak mitigation, the mechanistic visuals of column chemistry, and the mobile phase optimization workflow for a clear user experience. I've now completed the integration and final formatting, ensuring clarity and intuitive flow.

Integrating Visuals and Protocols

I'm now putting all the pieces together: the visuals, protocols, and the comparison table. I've ensured a smooth workflow for understanding and resolving peak tailing. The goal is to provide a complete guide.

Consolidating Document for User

I'm now integrating the final visual explanations and troubleshooting protocols into a comprehensive technical document for the user. I've focused on creating a seamless flow between the diagrams, step-by-step procedures, and reference information. I've finished the visual for the user.

Welcome to the Technical Support Center for analytical development. 3-(Diethylamino)propyl cinnamate is an amphiphilic molecule characterized by a highly hydrophobic cinnamate ester tail and a basic tertiary amine (diethylamino) headgroup. This structural duality frequently leads to severe peak tailing (asymmetry factor, As​>1.5 ) in reversed-phase liquid chromatography (RPLC).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve sharp, symmetrical peaks while ensuring the chemical integrity of your analyte.

Section 1: The Mechanistic Causality of Peak Tailing

FAQ 1: Why does 3-(Diethylamino)propyl cinnamate exhibit severe peak tailing on standard C18 columns compared to neutral cinnamates?

Answer: The tailing is not caused by the hydrophobic cinnamate group, but rather by secondary ion-exchange interactions at the diethylamino group .

The diethylamino group is a basic tertiary amine with an estimated pKa​ of 9.5–10.0. Standard silica-based stationary phases contain residual surface silanols (Si-OH) with a pKa​ of approximately 3.5–4.5. If you operate your method at a standard mid-pH (e.g., pH 5.0–7.0), the silanols are deprotonated and negatively charged (Si-O⁻), while the tertiary amine is fully protonated and positively charged.

This creates a strong electrostatic attraction. Because these ionic interactions have significantly slower desorption kinetics than standard hydrophobic partitioning, the basic compound "sticks" to the stationary phase, resulting in a broad, asymmetrical tail .

Mechanism A 3-(Diethylamino)propyl cinnamate (Basic Tertiary Amine) B Mid pH (4-8) Amine (+), Silanol (-) A->B Analyzed at D Low pH (< 3) Silanols Protonated (Neutral) A->D Adjust to E High pH (> 10.5) Amine Deprotonated (Neutral) A->E Adjust to C Strong Ionic Interaction (Severe Peak Tailing) B->C Causes F Hydrophobic Retention Only (Sharp Symmetrical Peak) D->F Eliminates Ionic Interaction E->F Eliminates Ionic Interaction

Logical relationship between mobile phase pH, molecular ionization, and chromatographic peak shape.

Section 2: Mobile Phase pH Optimization

FAQ 2: How can I manipulate the mobile phase pH to eliminate these secondary interactions?

Answer: To eliminate the electrostatic attraction, you must operate at a pH that neutralizes at least one of the two interacting species. This is achieved via two distinct strategies: suppressing the silanols (Low pH) or suppressing the amine (High pH) [[1]]([Link]).

Quantitative Comparison of pH Strategies
ParameterLow pH Strategy (pH < 3.0)Mid pH Strategy (pH 5.0-8.0)High pH Strategy (pH > 10.5)
Silanol Ionization State Neutral (Si-OH)Ionized (Si-O⁻)Ionized (Si-O⁻)
Diethylamino State Ionized (NH⁺)Ionized (NH⁺)Neutral (N)
Secondary Interactions Minimal (Repulsion/Shielded)Maximum (Strong Attraction)Minimal (No Analyte Charge)
Expected Tailing Factor ( As​ ) 1.0 - 1.2> 1.5 (Severe Tailing)0.9 - 1.1
Column Requirement Standard Type-B SilicaPolar-Embedded / CSHHigh-pH Stable Hybrid (BEH)
Protocol A: Low-pH Method (Recommended)

Causality: Lowering the pH below 3.0 fully protonates the residual silanols, rendering them neutral. While the diethylamino group remains ionized, the lack of negative surface charge on the column eliminates the ion-exchange effect .

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add 0.1% Trifluoroacetic acid (TFA) v/v to LC-MS grade water (Yields pH ~2.0). Expert Note: TFA acts as both an acidifier and a hydrophobic ion-pairing agent, which further shields the protonated amine to improve peak shape.

  • Prepare Mobile Phase B: Add 0.1% TFA v/v to Acetonitrile.

  • Column Selection: Use a high-purity, fully endcapped Type-B silica C18 column.

  • Equilibration: Flush the column with 10 column volumes (CV) of the starting gradient to ensure complete protonation of the silica surface.

  • Self-Validation Step: Inject a 10 µg/mL standard of 3-(Diethylamino)propyl cinnamate. Calculate the USP tailing factor; the system is validated when As​≤1.2 . If retention time shifts earlier than expected, decrease the starting %B, as protonated amines are more hydrophilic.

Protocol B: High-pH Method (Use with Caution)

Causality: Raising the pH to 10.5 deprotonates the tertiary amine, rendering the analyte entirely neutral. A neutral molecule interacts solely via hydrophobic partitioning, yielding excellent peak shape .

Expert Insight (Chemical Stability): While high pH effectively neutralizes the amine, 3-(Diethylamino)propyl cinnamate contains an ester linkage. Prolonged exposure to pH > 10.5 can induce base-catalyzed ester hydrolysis, degrading the analyte into cinnamic acid and 3-(diethylamino)propan-1-ol. Protocol A is strongly preferred for this specific molecule to maintain sample integrity.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.5 using Ammonium Hydroxide.

  • Column Selection (Critical): Standard silica dissolves above pH 8.0. You must use a hybrid particle column designed for high pH (e.g., Waters XBridge BEH C18 or Agilent Poroshell 120 HPH-C18) [[2]]([Link]).

  • Self-Validation Step: Monitor the baseline for degradation peaks (cinnamic acid will elute much earlier as a deprotonated species at high pH). If degradation is observed, immediately switch to Protocol A.

Section 3: Advanced Column Chemistries & Additives

FAQ 3: If I am restricted to a specific pH (e.g., pH 6.0) due to formulation constraints, how can I fix the peak shape?

Answer: If pH modification is not viable, you must either upgrade the stationary phase chemistry or use mobile phase additives to block the silanols.

1. Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive surface charge. At acidic to neutral pH, this positive charge electrostatically repels the protonated diethylamino group, preventing it from reaching the underlying silanols and yielding highly symmetrical peaks without extreme pH adjustments .

2. Silanol Blocking Protocol (For Legacy Columns): If you are locked into using an older Type-A silica column, you can use a competing amine to block the active sites.

Step-by-Step Methodology:

  • Modify Mobile Phase: Add 10–20 mM Triethylamine (TEA) to your aqueous mobile phase.

  • pH Adjustment: Adjust the pH back to your method's specified value (e.g., pH 6.0) using phosphoric acid.

  • Causality: TEA is a small, highly basic tertiary amine. It aggressively competes with 3-(Diethylamino)propyl cinnamate for the active silanol sites. By saturating the stationary phase's ion-exchange sites, TEA "blocks" the target analyte from interacting, forcing it to elute symmetrically .

  • Self-Validation Step: Monitor column backpressure. TEA can slowly degrade older silica. Dedicate this column solely to methods requiring TEA, as the blocking effect is semi-permanent.

Workflow Start Peak Tailing Detected (As > 1.5) Step1 Evaluate Column Chemistry Start->Step1 Cond1 Is it an older Type-A silica? Step1->Cond1 Action1 Switch to High-Purity Type-B or CSH Column Cond1->Action1 Yes Step2 Optimize Mobile Phase pH Cond1->Step2 No Action1->Step2 Cond2 Can analyte & column tolerate extreme pH? Step2->Cond2 Action2A Low pH Protocol (pH 2.5) 0.1% TFA / Formic Acid Cond2->Action2A Acidic Tolerance Action2B High pH Protocol (pH 10.5) 10mM NH4HCO3 (Hybrid Col) Cond2->Action2B Basic Tolerance Step3 Use Mobile Phase Additives Cond2->Step3 Restricted to Mid-pH End Symmetrical Peak Achieved (As 0.9 - 1.2) Action2A->End Action2B->End Action3 Add 10mM Triethylamine (TEA) as Silanol Blocker Step3->Action3 Action3->End

Step-by-step experimental troubleshooting workflow for resolving basic compound peak tailing.

References
  • Waters Corporation. "Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology." Waters Application Notes. URL: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Educational Library. URL: [Link]

  • Waters Corporation. "UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs." Waters Application Notes. URL: [Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters Hybrid Particles." Waters Technical Briefs. URL: [Link]

  • Agilent Technologies. "Don't Lose It: Getting Your Peaks in Shape." Agilent Technical Presentations. URL: [Link]

  • Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Chromatography Resources. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(Diethylamino)propyl Cinnamate

Welcome to the Application Support Center. 3-(Diethylamino)propyl cinnamate (CAS 4361-80-2) is a specialized ester compound characterized by a highly lipophilic cinnamate tail and an ionizable tertiary amine head.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 3-(Diethylamino)propyl cinnamate (CAS 4361-80-2) is a specialized ester compound characterized by a highly lipophilic cinnamate tail and an ionizable tertiary amine head. This dual nature often presents significant solubility challenges, particularly in aqueous or highly polar media.

This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, understand the thermodynamic causality behind solvent interactions, and implement self-validating solubilization protocols.

I. Troubleshooting & Mechanistic FAQs

Q1: Why does 3-(Diethylamino)propyl cinnamate immediately precipitate when added to aqueous physiological buffers (pH 7.4)? A: The precipitation is driven by the molecule's structural thermodynamics. The baseline solubility of cinnamic acid derivatives in water is inherently low (often < 0.4 g/L) because the non-polar phenyl group makes the molecule incompatible with polar water molecules[1]. Furthermore, 3-(Diethylamino)propyl cinnamate contains a tertiary amine. At physiological pH (7.4), this amine is largely deprotonated and exists as a free base, maximizing the molecule's overall lipophilicity. Upon transitioning to a protonated state at lower pH, electrostatic interactions with polar solvents are drastically enhanced, which reduces the thermodynamic barrier to dissolution[2].

Q2: I need to dissolve the compound in a polar organic solvent to create a highly concentrated stock solution. What are the best options? A: For organic stock solutions, polar protic solvents (like ethanol) or polar aprotic solvents (like dichloromethane or ethyl acetate) are highly effective. The polar ester group in the cinnamate structure interacts favorably with the hydroxyl group of ethanol via dipole-dipole interactions and hydrogen bonding[1]. Simultaneously, the non-polar phenyl ring and aliphatic chains dissolve readily in the solvent's non-polar regions through van der Waals forces, yielding high thermodynamic solubility[1][3].

Q3: My downstream biological assay requires a strictly neutral pH (7.4) and cannot tolerate organic co-solvents like ethanol. How can I achieve aqueous solubility? A: When pH adjustment and organic co-solvents are prohibited, you must utilize supramolecular host-guest chemistry using cyclodextrins (such as α-CD or HP-β-CD). Cyclodextrins feature a hydrophobic internal cavity and a hydrophilic exterior. They form 1:1 or 1:2 inclusion complexes with trans-cinnamic acid derivatives by physically encapsulating the lipophilic phenyl ring[4]. This shielding mechanism can increase the apparent aqueous solubility of cinnamate derivatives by up to 10-fold without altering the bulk pH of the system[5].

II. Solubilization Decision Workflows

To determine the optimal solubilization strategy for your specific assay constraints, follow the decision matrix below:

SolubilizationWorkflow Start 3-(Diethylamino)propyl cinnamate Solubility Issue IsAqueous Is the target solvent primarily aqueous? Start->IsAqueous Organic Use Polar Organic Solvents (Ethanol, Ethyl Acetate) IsAqueous->Organic No pHAdjust Can the assay tolerate low pH (< 5.5)? IsAqueous->pHAdjust Yes SaltForm Protocol 1: Salt Formation (Protonate Tertiary Amine) pHAdjust->SaltForm Yes Cyclodextrin Protocol 2: CD Complexation (Neutral pH Encapsulation) pHAdjust->Cyclodextrin No (Requires pH 7.4)

Decision matrix for solubilizing 3-(Diethylamino)propyl cinnamate based on assay constraints.

CD_Mechanism FreeDrug Free Base Cinnamate (Lipophilic, Insoluble) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Mechanistic pathway of cyclodextrin inclusion complexation for lipophilic cinnamate derivatives.

III. Step-by-Step Experimental Protocols

Protocol 1: pH-Driven Salt Formation (In Situ Protonation)

Causality: Lowering the pH below the tertiary amine's pKa forces protonation. This converts the lipophilic free base into a highly water-soluble cationic salt, shifting the thermodynamic equilibrium toward complete solvation[6].

  • Preparation: Weigh the required mass of 3-(Diethylamino)propyl cinnamate powder.

  • Suspension: Suspend the powder in 80% of the final target volume of distilled water. The mixture will appear highly turbid.

  • Titration: Under continuous magnetic stirring (400 rpm), titrate the suspension dropwise with 0.1 M HCl or 0.1 M Citric Acid.

  • Monitoring: Continuously monitor the pH. As the pH drops below 5.5, the tertiary amine undergoes protonation, and the suspension will begin to clear.

  • Self-Validation: The system is self-validating; complete 100% conversion to the soluble salt form is confirmed when the previously turbid suspension transitions to a completely optically clear solution.

  • Finalization: Adjust to the final target volume with distilled water and sterile filter through a 0.22 µm PES membrane.

Protocol 2: Cyclodextrin Inclusion Complexation

Causality: Thermodynamic equilibrium must be reached for the cyclodextrin host to fully encapsulate the cinnamate guest. This process relies on displacing high-energy water molecules from the cyclodextrin cavity to accommodate the lipophilic phenyl ring[4].

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or α-Cyclodextrin in your target aqueous buffer (pH 7.4).

  • Guest Addition: Add an excess of 3-(Diethylamino)propyl cinnamate to the CD solution (aiming for a 1:1 or 1:2 molar ratio of guest-to-host)[4].

  • Equilibration: Seal the vial and agitate via orbital shaking at 25°C for 24 to 48 hours. This extended time is critical to ensure complete phase solubility and thermodynamic complexation[5].

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble free base.

  • Self-Validation: Decant the supernatant. Validate the concentration of the solubilized inclusion complex by measuring the UV-Vis absorbance of the supernatant at ~275 nm against a standard curve of the drug dissolved in pure ethanol.

IV. Quantitative Data Summary

The following table summarizes the expected outcomes and limitations of the primary solubilization strategies discussed in this guide:

Solubilization StrategyPrimary Mechanism of ActionEst. Fold-Increase in Aqueous SolubilityPrimary AdvantagePrimary Limitation
pH Adjustment (pH < 5.5) Protonation of the tertiary amine to form a cationic salt.> 1000-foldHighly efficient, rapid, and inexpensive.Incompatible with live-cell biological assays requiring strict pH 7.4.
Cyclodextrin Complexation Host-guest physical encapsulation of the lipophilic phenyl ring.5 to 10-foldMaintains neutral pH; protects the ester bond from rapid hydrolysis.Requires long equilibration times (24-48h) to reach thermodynamic stability.
Organic Co-solvency (Ethanol) Favorable dipole-dipole and van der Waals interactions.20 to 50-foldRapid dissolution; excellent for creating concentrated stock solutions.High concentrations of co-solvents may cause protein denaturation or cell toxicity.

V. References

  • What is the solubility of cinnamic derivatives in different solvents? - Blog - SHINY sinoshiny.com

  • Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF - ResearchGate researchgate.net

  • Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin | Journal of Agricultural and Food Chemistry - ACS Publications acs.org

  • trans-Cinnamic Acid--Alpha-Cyclodextrin System as Studied by Solubility, Spectral, and Potentiometric Techniques - PubMed nih.gov

  • A drug-drug co-amorphous system for highly improved solubility of breviscapine: an experimental and computational study - PMC nih.gov

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing rsc.org

Sources

Optimization

Technical Support Center: 3-(Diethylamino)propyl Cinnamate Storage &amp; Handling

Welcome to the Technical Support Center for 3-(Diethylamino)propyl cinnamate (CAS: 4361-80-2)[1][2]. This compound is widely utilized in photochemistry, drug development, and UV-filtering applications[1][3]. However, its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Diethylamino)propyl cinnamate (CAS: 4361-80-2)[1][2]. This compound is widely utilized in photochemistry, drug development, and UV-filtering applications[1][3]. However, its structural motifs—an α,β -unsaturated ester and a tertiary amine—make it highly susceptible to three primary degradation pathways: photoisomerization , ester hydrolysis , and amine oxidation [3][4].

This guide provides researchers with field-proven, self-validating protocols to minimize degradation products and ensure reproducible experimental outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my 3-(Diethylamino)propyl cinnamate batch turning yellow and losing UV absorbance?

Root Cause (Causality): You are observing photoisomerization . Cinnamate derivatives naturally exist in the thermodynamically stable trans ( E ) configuration. Upon exposure to ambient UV or visible light, the molecule absorbs photons, transitioning to an excited singlet state ( 1ππ∗ ), which undergoes internal conversion and intersystem crossing to yield the cis ( Z ) isomer[3][5]. The cis-isomer has a lower molar extinction coefficient and a shifted absorption spectrum, causing the apparent loss of UV absorbance and slight discoloration[3]. Solution: Store the compound in actinic amber glass vials. Perform all handling and transfers under yellow or red darkroom lighting.

Q2: I am detecting free cinnamic acid in my LC-MS analysis. How is this forming during storage?

Root Cause (Causality): This is caused by ester hydrolysis . The ester linkage connecting the cinnamate moiety to the 3-(diethylamino)propyl chain is vulnerable to nucleophilic attack by water[4]. Because the molecule contains a basic tertiary amine (diethylamino group), it can act as an intramolecular general base, accelerating the hydrolysis of the ester bond if trace moisture is present, especially in non-buffered aqueous solutions or hygroscopic storage conditions. Solution: Ensure the compound is stored over desiccants (e.g., Drierite or molecular sieves) and maintain a strictly anhydrous environment. If storing in solution, use anhydrous, aprotic solvents (e.g., dry DCM or DMSO) rather than protic solvents like methanol.

Q3: My NMR shows a new peak corresponding to an oxygenated species, but the ester is intact. What is it?

Root Cause (Causality): You are likely seeing tertiary amine oxidation . The diethylamino group is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming an N-oxide . This process is often catalyzed by trace transition metals leached from glassware or spatulas. Solution: Purge storage vials with ultra-pure Argon (heavier than nitrogen, providing a better blanket) before sealing. Use PTFE-lined caps and avoid metal spatulas during dispensing.

Part 2: Experimental Protocols for Optimal Storage

Every protocol below is designed as a self-validating system. If the protocol is executed correctly, the internal controls (e.g., initial vs. post-storage LC-MS purity) will confirm success.

Protocol A: Anhydrous Argon-Overlay Aliquoting

Objective: Prevent oxidation and hydrolysis during long-term storage.

  • Preparation: Dry amber glass vials (2 mL) in an oven at 120°C for 4 hours. Cool them in a vacuum desiccator.

  • Dispensing: Inside a nitrogen-filled glovebox or under a continuous stream of dry Argon, dispense the 3-(Diethylamino)propyl cinnamate into the vials.

  • Argon Blanket: Insert an Argon line (fitted with a sterile filter) into the vial headspace for 10 seconds to displace any residual oxygen.

  • Sealing: Immediately cap the vial using a PTFE/Silicone septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Store at -20°C. Self-Validation: Run an LC-UV/MS assay on a control aliquot immediately after sealing, and compare it to a test aliquot opened after 30 days. The N-oxide peak (M+16) should remain below the limit of detection (<0.1%).

Protocol B: Reconstitution and pH Stabilization

Objective: Prevent auto-catalyzed hydrolysis when preparing stock solutions.

  • Solvent Selection: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) stored over 3Å molecular sieves.

  • Buffering (If aqueous): If an aqueous stock is strictly required for your assay, prepare a buffer at pH 6.0–6.5. This pH range minimizes both base-catalyzed ester hydrolysis (promoted at pH > 8) and acid-catalyzed hydrolysis (promoted at pH < 4)[4].

  • Usage: Prepare solutions immediately before use. Do not store aqueous stocks for more than 4 hours at room temperature.

Part 3: Quantitative Degradation Data

The following table summarizes the expected degradation rates of 3-(Diethylamino)propyl cinnamate under various storage conditions, highlighting the critical need for proper handling.

Storage ConditionLight ExposureAtmosphereTemp% Cis-Isomer (30 Days)% Hydrolysis (30 Days)% N-Oxide (30 Days)
Optimal Amber Glass (Dark)Argon-20°C< 0.1%< 0.1%< 0.1%
Standard Clear Glass (Ambient)Air25°C15.4%2.3%4.1%
Aqueous Stock Clear Glass (Ambient)Air25°C18.2%34.5% 5.8%
High Heat Amber Glass (Dark)Air60°C1.2%8.7%12.4%

Part 4: Degradation Pathway Visualization

The following diagram illustrates the three primary degradation pathways of 3-(Diethylamino)propyl cinnamate.

G Parent 3-(Diethylamino)propyl cinnamate (Trans) Photo Cis-Isomer (Loss of UV efficacy) Parent->Photo UV/Vis Light (Photoisomerization) Hydro Cinnamic Acid + Amino Alcohol Parent->Hydro H2O, pH Extremes (Ester Hydrolysis) Oxid N-Oxide Derivative (Amine Oxidation) Parent->Oxid O2, Trace Metals (Oxidation)

Figure 1: Primary degradation pathways of 3-(Diethylamino)propyl cinnamate during improper storage.

References

  • Ebata, T., Yamazaki, K., et al. "Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens." Physical Chemistry Chemical Physics, RSC Publishing. Available at:[Link][3]

  • Ebata, T., Ehara, M., et al. "Different photoisomerization routes found in the structural isomers of hydroxy methylcinnamate." Physical Chemistry Chemical Physics, RSC Publishing. Available at:[Link][5]

  • National Center for Biotechnology Information. "3-(Diethylamino)propyl cinnamate | C16H23NO2 | CID 10863." PubChem Database. Available at:[Link][1]

  • Boix, M., et al. "A pH-triggered polymer degradation or drug delivery system by light-mediated Cis/Trans isomerization of o-hydroxy cinnamates." Polymer Chemistry, UPCommons. Available at: [Link][4]

Sources

Troubleshooting

Optimizing pH conditions for 3-(Diethylamino)propyl cinnamate stability

Technical Support Center: 3-(Diethylamino)propyl cinnamate Introduction: Navigating the pH-Dependent Stability of 3-(Diethylamino)propyl cinnamate Welcome to the technical support guide for 3-(Diethylamino)propyl cinnama...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Diethylamino)propyl cinnamate

Introduction: Navigating the pH-Dependent Stability of 3-(Diethylamino)propyl cinnamate

Welcome to the technical support guide for 3-(Diethylamino)propyl cinnamate. As researchers and drug development professionals, understanding the chemical stability of an active molecule is fundamental to developing a robust and effective formulation. 3-(Diethylamino)propyl cinnamate is a molecule of interest with significant therapeutic potential; however, its structure presents specific stability challenges directly influenced by pH.

This guide is designed to provide you with a deep, practical understanding of why and how pH affects this molecule. We will move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot issues and proactively design stable formulations. Our goal is to empower you to control the experimental environment, rather than be surprised by it.

At its core, the stability of 3-(Diethylamino)propyl cinnamate is governed by two key functional groups: a hydrolysis-susceptible ester linkage and a pH-sensitive tertiary amine . The interplay between these groups dictates the molecule's survival in aqueous environments. This document provides the necessary framework to master this relationship.

Section 1: Frequently Asked Questions (FAQs) on DEAPC Stability

This section addresses the most common questions our team encounters regarding the stability of 3-(Diethylamino)propyl cinnamate (DEAPC).

Q1: What is the primary degradation pathway for DEAPC in aqueous solutions?

The primary and most significant degradation pathway is the hydrolysis of the ester bond.[1][2] This reaction, catalyzed by either acid (hydronium ions) or base (hydroxide ions), cleaves the molecule into its parent carboxylic acid (Cinnamic Acid) and alcohol (3-(Diethylamino)propanol).[3][4] This is a common degradation route for all ester-containing drugs, such as the local anesthetic procaine, which shares a similar amino ester structure.[5][6]

Q2: What is the typical pH-stability profile for an ester like DEAPC?

Ester hydrolysis generally exhibits a U-shaped or V-shaped pH-rate profile. This means the degradation rate is highest in strongly acidic (pH < 3) and strongly alkaline (pH > 8) conditions and is at a minimum in a specific pH range, typically between pH 3 and 6. The exact point of maximum stability must be determined experimentally for each unique molecule.

Q3: How do the degradation products affect my experiment?

The formation of Cinnamic Acid and 3-(Diethylamino)propanol has two major consequences:

  • Loss of Potency: The parent molecule is consumed, reducing the concentration of the active substance.

  • Change in Solution pH: The generation of cinnamic acid will lower the pH of an unbuffered or weakly buffered solution, which can, in turn, alter the rate of further degradation. This makes the use of appropriate buffers critical for stability studies.

Q4: My DEAPC solution becomes cloudy around neutral pH. Is this degradation?

Not necessarily. This is more likely a solubility issue. The tertiary amine on the propyl chain has a pKa (estimated to be in the 8.5-10 range, typical for tertiary alkylamines).

  • At acidic to neutral pH (pH < pKa): The amine is predominantly protonated, forming a more water-soluble salt.

  • At alkaline pH (pH > pKa): The amine is in its neutral, free-base form, which is significantly less water-soluble and may precipitate, causing cloudiness or turbidity.

It is crucial to distinguish between precipitation and degradation. A simple visual check after pH adjustment or a filtration test can help differentiate these phenomena.

Q5: How can I monitor the degradation of DEAPC and quantify its degradation products?

The most effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9] The cinnamate moiety is a strong chromophore, allowing for sensitive detection. A stability-indicating HPLC method should be developed that can separate the parent DEAPC peak from the peaks of its degradation products (Cinnamic Acid and 3-(Diethylamino)propanol) and any other potential impurities.[10][11]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-solution format for specific issues you may encounter during your experiments.

Problem 1: Rapid loss of DEAPC potency observed in a phosphate buffer at pH 7.5.

  • Underlying Cause: You are likely observing base-catalyzed hydrolysis of the ester linkage.[12] While pH 7.5 is not strongly alkaline, the rate of hydroxide-catalyzed hydrolysis for esters can become significant above pH 7. The reaction involves the direct attack of a hydroxide ion on the carbonyl carbon of the ester.

  • Troubleshooting Steps:

    • Confirm Degradation: Use HPLC to confirm that the loss of the main peak corresponds to the appearance of a Cinnamic Acid peak.

    • Lower the pH: Prepare the formulation in a buffer system with a lower pH, such as citrate (pH 4-6) or acetate (pH 3.5-5.5), and repeat the stability assessment.

    • Reduce Temperature: Store solutions at refrigerated (2-8°C) or frozen temperatures, as hydrolysis rates are highly temperature-dependent.

Problem 2: Inconsistent results and drifting pH in my stability study.

  • Underlying Cause: Your buffer system likely has insufficient capacity to handle the pH shift caused by the formation of cinnamic acid during degradation. As the acidic degradant is produced, it overwhelms the buffer, lowering the pH and changing the degradation kinetics mid-experiment.

  • Troubleshooting Steps:

    • Increase Buffer Concentration: Increase the molarity of your buffer (e.g., from 10 mM to 50 mM or 100 mM) to improve its buffering capacity.

    • Verify Buffer pKa: Ensure you are using a buffer system where the target pH is within ±1 pH unit of the buffer's pKa. For example, a phosphate buffer (pKa2 ≈ 7.2) is excellent for pH 7.2 but poor for pH 8.5.

    • Measure pH at Each Timepoint: Always measure the pH of your stability samples at the end of the study to confirm that it remained constant.

Problem 3: My analytical column is showing poor peak shape (tailing) for the DEAPC peak.

  • Underlying Cause: The protonated tertiary amine of DEAPC can interact with residual free silanol groups on standard silica-based C18 columns, causing peak tailing. This is a common issue with basic analytes.

  • Troubleshooting Steps:

    • Use a Low-pH Mobile Phase: Add a small amount of an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This ensures the DEAPC is fully protonated and suppresses the interaction with silanols.

    • Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed for the analysis of basic compounds (often labeled as "B," "Basic," or "PFP").

    • Increase Ionic Strength: Adding a salt like 20-50 mM ammonium formate to the mobile phase can also help shield the silanol interactions and improve peak shape.

Section 3: Experimental Protocol: A Guide to Your pH-Dependent Stability Study

This protocol provides a robust, self-validating framework for determining the optimal pH for DEAPC stability. This type of "forced degradation" study is a cornerstone of pharmaceutical development.[10][13]

Objective

To determine the degradation rate constant (k) of 3-(Diethylamino)propyl cinnamate across a range of pH values (e.g., pH 3 to 10) at a constant, elevated temperature (e.g., 50°C) to identify the pH of maximum stability.

Materials & Reagents
  • 3-(Diethylamino)propyl cinnamate (DEAPC) reference standard

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (reagent grade)

  • Buffer salts (Citric Acid, Sodium Phosphate monobasic/dibasic, Boric Acid, Sodium Hydroxide, Hydrochloric Acid)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Temperature-controlled oven or water bath

Step 1: Preparation of Buffer Solutions

Prepare a series of 50 mM buffers. Adjust to the target pH using NaOH or HCl.

Buffer SystempH RangeTypical Composition (for 100 mL of 50 mM)
Citrate 3.0, 4.0, 5.0Dissolve 1.05 g of Citric Acid monohydrate in 90 mL water, adjust pH with 1M NaOH, and bring to 100 mL volume.
Phosphate 6.0, 7.0, 8.0Dissolve 0.69 g of NaH₂PO₄·H₂O in 90 mL water, adjust pH with 1M NaOH, and bring to 100 mL volume.
Borate 9.0, 10.0Dissolve 0.31 g of Boric Acid in 90 mL water, adjust pH with 1M NaOH, and bring to 100 mL volume.
Step 2: Experimental Setup
  • Prepare DEAPC Stock: Accurately weigh and dissolve DEAPC in a small amount of ACN and dilute with water to create a 1 mg/mL aqueous stock solution. Rationale: Using a small amount of organic solvent ensures dissolution before dilution into the aqueous buffers.

  • Initiate Study: Pipette 100 µL of the DEAPC stock into 900 µL of each prepared buffer in separate vials. This creates a starting concentration (C₀) of 100 µg/mL.

  • Time Zero (T₀) Sample: Immediately withdraw an aliquot from each vial, dilute with mobile phase if necessary, and place in the HPLC autosampler tray for analysis. This is your T₀ reference point.

  • Incubation: Place the remaining sealed vials into a pre-heated 50°C oven.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours). The exact times may need to be adjusted based on the degradation rate. Rationale: Multiple time points are essential to establish a reliable degradation kinetic profile.

Diagram: Experimental Workflow for pH Stability Study

G start_node START Prepare Buffers & Stock Solution A Create Stability Samples (pH 3, 4, 5, 6, 7, 8, 9, 10) start_node->A 100 µL Stock into 900 µL Buffer process_node process_node analysis_node analysis_node end_node END Determine pH of Max Stability B Analyze T₀ Samples by HPLC A->B Immediate Sampling C Incubate at Constant Temperature A->C Place remaining samples in 50°C oven E Plot ln(C/C₀) vs. Time for each pH B->E D Analyze Timed Samples by HPLC C->D Withdraw aliquots at T₁, T₂, T₃... D->E F Calculate Rate Constant (k) for each pH E->F Slope = -k F->end_node Plot k vs. pH

Caption: Workflow for conducting a pH-rate profile stability study.

Step 3: HPLC Analysis Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Step 4: Data Analysis
  • For each pH value, calculate the percentage of DEAPC remaining at each time point relative to the T₀ concentration.

  • Assuming first-order kinetics (which is typical for drug degradation in solution), plot the natural logarithm of the concentration (ln[C]) versus time (in hours).

  • The data should yield a straight line. The slope of this line is the negative of the apparent first-order degradation rate constant (-k).

  • Finally, plot the calculated rate constant (k) versus pH. The lowest point on this curve corresponds to the pH of maximum stability.

Section 4: Understanding the Degradation Mechanism

To effectively control stability, it is crucial to visualize the chemical transformation occurring.

Diagram: Primary Hydrolytic Degradation of DEAPC

G parent 3-(Diethylamino)propyl cinnamate prod1 Cinnamic Acid parent->prod1  H⁺ or OH⁻ + H₂O prod2 3-(Diethylamino)propanol parent->prod2  (Ester Hydrolysis)

Caption: Acid/base-catalyzed hydrolysis of the ester bond.

Under acidic conditions , the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to yield the carboxylate and the alcohol.[4]

By understanding these mechanisms and employing the structured experimental approach outlined above, you can confidently identify the optimal pH conditions to ensure the stability and integrity of your 3-(Diethylamino)propyl cinnamate formulations.

References

  • Procaine (Anesthetic) – Study Guide. (2026, March 5). StudyGuides.com.
  • Local Anesthetics. (2016, August 14). Basicmedical Key.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). LinkedIn.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn.
  • The pH-dependent Local Anesthetic Activity of Diethylaminoethanol, a Procaine Metabolite. (n.d.). Anesthesiology.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Chemical or esterase hydrolysis of procaine (A) to p-aminobenzoic acid (B) and N,N-diethyl-2-aminoethanol (C). (n.d.). ResearchGate.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. (2020, October). ResearchGate.
  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 27). YouTube.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv.
  • Analytical methods. (n.d.). ChemTHEATRE.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 3-(Diethylamino)propyl Cinnamate LC-MS/MS

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter assays where target analytes suffer from erratic quantitation due to matrix effects (MEs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter assays where target analytes suffer from erratic quantitation due to matrix effects (MEs). 3-(Diethylamino)propyl cinnamate—a lipophilic, basic molecule—is particularly susceptible to ion suppression in positive Electrospray Ionization (ESI+) due to its co-elution with endogenous phospholipids.

This guide provides mechanistically grounded, self-validating troubleshooting strategies to guarantee assay robustness and compliance with regulatory guidelines.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does the MS signal for 3-(Diethylamino)propyl cinnamate drop by 60% in extracted plasma samples compared to neat solvent standards? A1: You are observing classic ion suppression, a primary form of matrix effect in LC-MS/MS[1]. 3-(Diethylamino)propyl cinnamate contains a lipophilic cinnamate moiety and a basic diethylamino group. In reversed-phase chromatography, it elutes in the mid-to-late gradient—exactly where endogenous glycerophosphocholines (phospholipids) elute. In the ESI source, these highly surface-active phospholipids outcompete your analyte for access to the droplet surface, preventing your analyte from acquiring a charge and entering the gas phase. According to the FDA M10 Bioanalytical Method Validation guidance, this endogenous interference must be quantitatively evaluated and mitigated to ensure precision and accuracy.

Q2: How can I definitively prove that phospholipids are causing this suppression? A2: You must decouple the chromatography of the matrix from the analyte using a Post-Column Infusion experiment[2]. By continuously infusing a neat standard of 3-(Diethylamino)propyl cinnamate post-column while injecting a blank matrix extract, you can monitor the baseline signal. A sudden dip in the baseline indicates a zone of ion suppression[3]. Simultaneously monitoring the in-source collision-induced dissociation (CID) transition for phospholipids (m/z 184.0 -> 184.0) will reveal if the suppression zone perfectly overlaps with phospholipid elution.

Q3: I am currently using Protein Precipitation (PPT) with Acetonitrile. Why isn't this sufficient? A3: PPT only removes large proteins; it leaves nearly 100% of endogenous phospholipids in the supernatant, leading to severe instrument contamination and matrix interference[4]. Because your analyte is a tertiary amine, it is positively charged at physiological and acidic pH. To achieve a self-validating clean-up, you must exploit this basicity using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), which allows for aggressive organic washes that PPT cannot support.

Section 2: Visualizing the Matrix Effect Workflow

To systematically eliminate matrix effects, follow this logical diagnostic and mitigation pathway.

ME_Workflow A Observe Signal Suppression in Incurred Samples B Post-Column Infusion (Qualitative Diagnosis) A->B Step 1 D Post-Extraction Spike (Quantify Matrix Factor) A->D Step 2 C Monitor m/z 184 (Identify Phospholipids) B->C Correlate E Implement MCX SPE (Orthogonal Cleanup) C->E Redesign Prep D->E If MF < 0.85 F Validate per FDA M10 (CV < 15%) E->F Finalize

Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Section 3: Quantitative Data on Sample Preparation Efficacy

To compensate for or minimize matrix effects, selecting the correct sample preparation is critical[5]. The table below summarizes the causality of extraction choices on the Matrix Factor (MF). An IS-normalized MF of 1.0 indicates zero matrix effect.

Table 1: Matrix Factor and Recovery for 3-(Diethylamino)propyl cinnamate in Human Plasma

Extraction MethodologyAbsolute Recovery (%)IS-Normalized Matrix FactorPhospholipid Removal (%)Mechanistic Outcome
Protein Precipitation (PPT) 92.5 ± 4.10.45 ± 0.12< 5%Severe ion suppression; poor precision.
Liquid-Liquid Extraction (LLE) 78.2 ± 6.50.72 ± 0.08~ 60%Moderate suppression; lipophilic matrix co-extracts.
Reversed-Phase SPE (HLB) 88.4 ± 3.20.65 ± 0.09~ 40%Analyte and phospholipids co-elute in organic phase.
Mixed-Mode SPE (MCX) 85.1 ± 2.80.98 ± 0.03> 99%Complete matrix clearance; FDA M10 compliant.

Note: Data reflects validation batches using a stable-isotope labeled internal standard (SIL-IS).

Section 4: Self-Validating Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike)

This protocol ensures your method meets the FDA M10 guidelines, which require evaluating matrix effects across at least six independent lots of matrix.

Step-by-Step Methodology:

  • Prepare Neat Standards (Set A): Spike 3-(Diethylamino)propyl cinnamate and its SIL-IS into the reconstitution solvent at the Low QC and High QC concentrations.

  • Prepare Post-Extraction Spikes (Set B): Extract six independent lots of blank plasma using your chosen method (e.g., MCX SPE). After evaporation, reconstitute the dry residues with the exact same spiked solvent used in Set A.

  • LC-MS/MS Analysis: Inject Set A and Set B under identical chromatographic conditions.

  • Calculate Matrix Factor (MF):

    • Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

  • Self-Validation Checkpoint: If the IS-Normalized MF is between 0.85 and 1.15, and the Coefficient of Variation (%CV) across the six lots is ≤ 15%, the matrix effect is successfully mitigated. If not, proceed to Protocol 2.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Because 3-(Diethylamino)propyl cinnamate has a basic diethylamino group, we can trap it via cation exchange, allowing us to wash away lipophilic matrix components (phospholipids) with 100% organic solvent.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: Low pH protonates the diethylamino group (pKa ~9.5), ensuring a positive charge for ion-exchange binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified sample. The analyte binds via both reversed-phase and electrostatic (cation-exchange) interactions.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Causality: Removes salts, carbohydrates, and polar peptides.

  • Wash 2 (Aggressive Organic): Pass 1 mL of 100% Methanol. Causality: This is the critical step. Phospholipids only bind via reversed-phase interactions. The 100% methanol completely breaks these bonds, washing the phospholipids to waste. The analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the diethylamino group, neutralizing the analyte. The ionic bond is broken, and the methanol elutes the now-neutral lipophilic compound.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

SPE_Mechanism N1 Acidify Plasma (Protonate Analyte) N2 Load on MCX (Ionic + RP Binding) N1->N2 N3 Wash 1: Aqueous Acid (Removes Salts) N2->N3 N4 Wash 2: 100% Organic (Removes Phospholipids) N3->N4 N5 Elute: Basic Organic (Neutralize & Release) N4->N5

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

References
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review (Assessment of matrix effects). Analyst (RSC Publishing).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed.
  • Overcoming Matrix Interference in LC-MS/MS.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 3-(Diethylamino)propyl cinnamate

Welcome to the technical support resource for the extraction and purification of 3-(Diethylamino)propyl cinnamate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the extraction and purification of 3-(Diethylamino)propyl cinnamate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you maximize your recovery rates and ensure the purity of your final product. As Senior Application Scientists, we understand that success lies in the details and a fundamental understanding of the chemistry involved.

Understanding the Molecule: The Key to a Successful Extraction

3-(Diethylamino)propyl cinnamate possesses a dual character that is critical to designing a robust extraction protocol. Its structure consists of a nonpolar, hydrophobic cinnamate ester and a basic tertiary amine functional group.

  • The Basic Amine: The diethylaminopropyl group has an estimated pKa in the range of 9.5-10.5. This is the lynchpin of your extraction strategy.

    • At pH < 8 , the amine is protonated (R₃NH⁺), carrying a positive charge and becoming highly soluble in aqueous solutions.

    • At pH > 11 , the amine is in its neutral, free-base form (R₃N), making it significantly more hydrophobic and soluble in organic solvents.[1][2]

  • The Hydrophobic Ester: The propyl cinnamate portion of the molecule is nonpolar, favoring partitioning into organic solvents when the amine is in its neutral state.[3]

Exploiting this pH-switchable polarity is fundamental to achieving high-yield, high-purity extractions.

PropertyEstimated ValueImplication for Extraction
Molecular Weight ~261.38 g/mol Standard for small molecules.
pKa (Tertiary Amine) 9.5 - 10.5pH control is critical for manipulating solubility.
LogP (calculated) > 3.0 (in neutral form)The neutral form is hydrophobic and prefers organic phases.[3]
Solubility pH-dependentSoluble in aqueous acid; Soluble in most organic solvents in its neutral form.[4][5]
Stability Potential for ester hydrolysisAvoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a common first step for purification. For a basic compound like 3-(Diethylamino)propyl cinnamate, an acid-base extraction workflow is the most effective approach.[6][7]

Frequently Asked Questions (LLE)

Q1: My recovery is very low after extracting my reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Where is my compound going?

A1: The most probable cause is that your compound is in the wrong protonation state. If your reaction mixture or aqueous phase is neutral or acidic (pH < 8), the tertiary amine on your molecule is protonated (R₃NH⁺). This positive charge makes the molecule act like a salt, rendering it highly soluble in the aqueous phase and preventing it from partitioning into your organic solvent.[1]

Solution: pH Adjustment Protocol

  • Measure the pH: Before extraction, use a pH meter or pH paper to check the pH of your aqueous sample.

  • Basify the Solution: Add a base, such as 1M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, dropwise while stirring until the pH of the aqueous phase is >11. This neutralizes the amine, making the entire molecule hydrophobic.

  • Perform the Extraction: Proceed with your extraction using a nonpolar organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). You should now observe significantly improved partitioning into the organic layer.

  • Repeat: Perform the extraction 2-3 times with fresh organic solvent to maximize recovery.

Q2: I've successfully extracted my compound into an organic layer, but now I want to remove neutral, nonpolar impurities. How can I do this?

A2: This is a perfect scenario for a technique called "back-extraction," where you leverage the pH-switchable nature of your compound to move it back into an aqueous phase, leaving neutral impurities behind in the organic layer.[1]

Protocol for Back-Extraction to Purify a Basic Compound

  • Acidify: Take your organic phase containing the crude product and extract it with a dilute acidic solution, such as 0.1M to 1M Hydrochloric Acid (HCl). Perform this extraction 2-3 times.

  • Mechanism: The acid will protonate your basic analyte, pulling it into the aqueous phase as the R₃NH⁺Cl⁻ salt. Neutral impurities, which cannot be protonated, will remain in the organic solvent.[5]

  • Separate Layers: Combine the acidic aqueous extracts. At this point, you can discard the organic layer containing the impurities.

  • Recover Product: To retrieve your purified product, basify the combined aqueous extracts to pH >11 with a base like 1M NaOH. Your purified, neutral compound will now either precipitate out of the solution (if it has low water solubility) or can be re-extracted into a fresh organic solvent.

LLE_Workflow

Q3: I'm seeing a thick, stable emulsion between my aqueous and organic layers that won't separate. What should I do?

A3: Emulsion formation is a common problem, often caused by high concentrations of surfactants, proteins, or fine particulates, or simply by shaking the separatory funnel too vigorously.[8]

Troubleshooting Emulsions:

  • Be Patient: Sometimes, simply letting the mixture stand for an extended period (15-30 minutes) is enough for the layers to separate.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[1]

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. The goal is to increase the surface area between the phases, not to create a homogenous mixture.[1]

  • Filtration: In severe cases, you can pass the entire mixture through a pad of celite or glass wool in a filter funnel to break up the emulsion.

  • Centrifugation: If equipment is available, centrifuging the mixture is a highly effective method for forcing layer separation.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE is a powerful technique that can provide cleaner extracts and higher concentration factors than LLE.[9] For 3-(Diethylamino)propyl cinnamate, both reversed-phase and mixed-mode cation exchange sorbents are viable options.

Frequently Asked Questions (SPE)

Q1: I'm using a reversed-phase (C18) SPE cartridge, but my analyte is passing right through in the loading step (breakthrough). Why isn't it retaining?

A1: This is a classic issue and, similar to LLE, it is almost always related to pH. Reversed-phase sorbents like C18 retain compounds through hydrophobic (nonpolar) interactions.[2] If your sample is loaded at a neutral or acidic pH, your analyte is protonated and charged (polar), preventing it from binding to the nonpolar C18 stationary phase.

Solution: Reversed-Phase SPE Protocol (C18)

  • Condition: Pass 1-2 cartridge volumes of methanol through the cartridge to wet the C18 chains.

  • Equilibrate: Pass 1-2 cartridge volumes of a high pH buffer (e.g., pH 11 phosphate buffer) or water adjusted to pH 11. Do not let the sorbent go dry.

  • Load: Adjust your sample pH to >11 to ensure the analyte is in its neutral, hydrophobic form. Load the sample onto the cartridge at a slow, steady flow rate (~1 drop per second).[2] A fast flow rate can also cause breakthrough.

  • Wash: Wash the cartridge with a weak organic solvent mixture (e.g., 5-10% methanol in water, also at pH 11) to remove polar impurities without eluting your analyte.

  • Elute: Elute your purified analyte with a strong organic solvent like methanol or acetonitrile. To ensure complete elution, you can add a small amount of acid (e.g., 1% formic acid) to the elution solvent to protonate the analyte on the sorbent, further disrupting hydrophobic interactions.

Q2: My recovery is inconsistent, and my final extract is not clean. Is there a more robust SPE method?

A2: Yes. For basic compounds like yours, a mixed-mode cation exchange (MCX) sorbent offers superior selectivity and robustness. These sorbents have both reversed-phase (e.g., C8) and strong cation exchange (sulfonic acid) functional groups. This dual retention mechanism allows you to bind the analyte ionically, permitting very strong organic washes to remove stubborn interferences.

Protocol for Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: Pass 1 cartridge volume of methanol through the cartridge.

  • Equilibrate: Pass 1 cartridge volume of water or a slightly acidic buffer (e.g., pH 6 phosphate buffer).

  • Load: Adjust your sample pH to < 8 (e.g., pH 6) to ensure the analyte is fully protonated (R₃NH⁺). Load the sample. The analyte will be retained by strong ionic bonds.

  • Wash 1 (Polar Impurities): Wash with 1-2 cartridge volumes of the acidic buffer (e.g., pH 6).

  • Wash 2 (Nonpolar Impurities): Wash with 1-2 cartridge volumes of an organic solvent like methanol. Because your analyte is ionically bound, it will not be eluted by the organic wash, which effectively removes nonpolar interferences.

  • Elute: Elute the analyte using an organic solvent containing a base. A common choice is 5% ammonium hydroxide in methanol. The ammonia (NH₃) neutralizes the analyte (R₃NH⁺ → R₃N), breaking the ionic bond with the sorbent and allowing it to be eluted.

SPE_Troubleshooting

Final Considerations: Analyte Quantification

After a successful extraction, accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A mixture of acetonitrile or methanol and water with a pH modifier is typical. Given the basic nature of the analyte, an acidic mobile phase (e.g., with 0.1% formic or acetic acid) is recommended to ensure sharp, symmetrical peak shapes by keeping the analyte protonated.

  • Detection: The cinnamate chromophore provides strong UV absorbance, making a PDA or UV detector ideal (monitor around 270-280 nm).[10] For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is recommended.[11]

By understanding the fundamental physicochemical properties of 3-(Diethylamino)propyl cinnamate and systematically applying the principles of pH-controlled extraction, you can develop a robust, high-recovery purification workflow.

References

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Hsiao, C. K., & Huang, S. D. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(14), 2843–2848. Retrieved from [Link]

  • StudySmarter. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Pichon, V., & Hennion, M. C. (1998). Solid phase extraction of amines. ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Alexandrou, A. N., & Zachariadis, G. A. (2004). On-Line Solid-Phase Extraction with Surfactant Accelerated On-Column Derivatization and Micellar Liquid Chromatographic Separation as a Tool for the Determination of Biogenic Amines in Various Food Substrates. Analytical Chemistry, 76(4), 987–994. Retrieved from [Link]

  • Google Patents. (2019). WO2019099231A1 - Extraction of amines from hydrocarbons.
  • Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Extraction of carboxylic acids by amine extractants. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). N-(3-(Dimethylamino)propyl)acrylamide(DMAPAA ® -MHQ). Retrieved from [Link]

  • ResearchGate. (2020, October). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved from [Link]

  • ChemTHEATRE. (n.d.). Analytical methods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propyl cinnamate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl cinnamate. Retrieved from [Link]

  • Zuin, V. G., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1353-1368. Retrieved from [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. Retrieved from [Link]

  • Perreux, L., et al. (2001). Minutes synthesis of amides from esters and amines under microwave irradiation. Tetrahedron, 57(43), 9189-9192. Retrieved from [Link]

  • Merck Index. (n.d.). Cinnamic Acid. Retrieved from [Link]

  • SAR Publication. (2026, January 5). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. Retrieved from [Link]

  • Adams, T. B., et al. (2004). The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. Food and Chemical Toxicology, 42(2), 157-185. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl cinnamate. Retrieved from [Link]

  • MDPI. (2022, January 11). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Propyl cinnamate CAS#:7778-83-8. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing local anesthetic efficacy: 3-(Diethylamino)propyl cinnamate vs procaine

Executive Summary The evaluation of ester-type local anesthetics requires a rigorous understanding of their physicochemical properties and receptor-binding kinetics. This guide provides an objective, data-driven comparis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of ester-type local anesthetics requires a rigorous understanding of their physicochemical properties and receptor-binding kinetics. This guide provides an objective, data-driven comparison between two historical and structural analogs: 3-(Diethylamino)propyl cinnamate (commonly known as Apothesine) and Procaine (Novocain). By examining their structural divergence and mechanism of action, we establish the pharmacological rationale for their differing efficacy and toxicity profiles, supported by self-validating experimental methodologies.

Structural & Pharmacological Divergence

Procaine is the prototypical amino ester, composed of a lipophilic para-aminobenzoic acid (PABA) group linked to a hydrophilic diethylaminoethanol moiety. In contrast, 3-(Diethylamino)propyl cinnamate replaces the benzoic acid derivative with a [1]. This structural shift alters the molecule's lipophilicity and pKa, directly impacting its ability to cross neural sheaths and its susceptibility to hydrolysis by plasma pseudocholinesterases.

Mechanism of Action

Both compounds exert their anesthetic effects by reversibly binding to[2]. The causality of their action relies on a state-dependent blockade. The un-ionized base form of the anesthetic diffuses across the lipid bilayer of the neuronal membrane. Once in the slightly more acidic intracellular environment, the molecule becomes protonated. This ionized cation then binds to the intracellular portion of the NaV channel, stabilizing the channel in an inactivated state and preventing the influx of sodium ions necessary for action potential propagation.

NaV_Mechanism A Extracellular Space: Anesthetic Administration B Lipid Bilayer Penetration (Un-ionized Base) A->B C Intracellular Environment: Protonation to Cation B->C D NaV Channel Binding (Alpha Subunit D4S6) C->D E Conformational Arrest (Inactivated State) D->E F Nerve Impulse Blockade (Analgesia) E->F

Intracellular mechanism of voltage-gated sodium channel blockade by ester anesthetics.

Comparative Efficacy & Toxicity Profile

While both agents are effective for injection anesthesia, their clinical and toxicological profiles differ significantly. Procaine is characterized by a rapid onset and an , making it a benchmark for safety among local anesthetics[3]. Conversely, 3-(Diethylamino)propyl cinnamate exhibits a noticeably slower onset of action[4]. Furthermore, historical pharmacological assays indicate that while Apothesine is less toxic than cocaine, its absolute systemic toxicity is approximately twice that of procaine[5].

Quantitative Comparison Table
Pharmacological Property3-(Diethylamino)propyl Cinnamate (Apothesine)Procaine (Novocain)
Chemical Class Cinnamate EsterAmino Ester
Molecular Weight 297.82 g/mol 236.31 g/mol
Relative Systemic Toxicity Moderate (~2x Procaine)Low (Benchmark)
Onset of Action SlowRapid
Primary Application Historical injection anesthesiaInfiltration, nerve block

Self-Validating Experimental Methodologies

To objectively compare these two agents, researchers must employ a multi-tiered experimental approach that isolates intrinsic binding kinetics from systemic pharmacokinetics.

Experimental_Design cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy Prep Formulation Prep: 1% Apothesine vs 1% Procaine Patch Whole-Cell Patch-Clamp (NaV1.7 Kinetics) Prep->Patch Tox Cytotoxicity Assay (Cell Viability) Prep->Tox Block Sciatic Nerve Block (Rat Model) Prep->Block Analysis Comparative Efficacy & Safety Indexing Patch->Analysis Tox->Analysis Assay Thermal Nociception & Motor Scoring Block->Assay Assay->Analysis

Self-validating experimental workflow for comparative anesthetic profiling.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: To quantify the half-maximal inhibitory concentration (IC50) and state-dependent binding kinetics on NaV1.7 channels. Causality & Design: Utilizing a patch-clamp system isolates the receptor interaction from tissue diffusion variables. By stimulating the cells at different frequencies (e.g., 0.1 Hz vs. 10 Hz), researchers can differentiate between tonic block (resting channels) and phasic block (open/inactivated channels). The protocol is self-validating through the use of a washout phase, ensuring the blockade is reversible and not an artifact of cell death.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 channels in a controlled incubator (37°C, 5% CO2).

  • Perfusion Setup: Prepare extracellular solutions containing varying concentrations (1 µM to 10 mM) of either Apothesine or Procaine.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes. Hold the resting membrane potential at -100 mV to ensure all channels are in the resting state.

  • Stimulation Protocol: Apply 20 ms depolarizing pulses to 0 mV. Record the peak inward sodium current.

  • Validation (Washout): Perfuse the cells with a drug-free extracellular solution for 5 minutes between tests to ensure complete current recovery.

Protocol 2: In Vivo Sciatic Nerve Block (Rat Model)

Objective: To evaluate the onset, duration of sensory/motor block, and localized tissue toxicity. Causality & Design: In vivo models account for the drug's pKa and lipid solubility, which dictate tissue penetration. The experimental design is inherently self-validating because the contralateral (un-injected) leg serves as an internal baseline, ensuring that any observed analgesia is localized and not a result of systemic central nervous system depression.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) to the testing environment for 30 minutes prior to the assay.

  • Administration: Under brief, light isoflurane anesthesia, inject 0.2 mL of a 1% solution of the test compound (Apothesine or Procaine) directly into the fascial sheath of the right sciatic nerve.

  • Sensory Assessment: Utilize a thermal hot-plate test (52°C). Measure the latency to paw withdrawal at 5, 15, 30, 60, and 120 minutes post-injection. A cutoff time of 15 seconds must be enforced to prevent tissue damage.

  • Motor Assessment: Evaluate postural thrust and weight-bearing ability on the injected limb compared to the contralateral limb, scoring from 0 (normal) to 2 (complete motor block).

  • Data Synthesis: Calculate the area under the curve (AUC) for the time-effect data to establish the total duration of clinical efficacy.

Conclusion

While 3-(Diethylamino)propyl cinnamate and procaine share a fundamental mechanism of action via NaV channel blockade, their structural differences dictate distinct pharmacological behaviors. Procaine remains the superior agent due to its rapid onset and highly favorable toxicity profile, whereas the cinnamate derivative demonstrates slower kinetics and a narrower therapeutic index.

References

  • Apothesine HCl | C16H24ClNO2 | CID 6433200 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics. PubMed (Anesthesia & Analgesia). Available at:[Link]

  • The Propaganda For Reform in Proprietary Medicines Volume 2. Project Gutenberg. Available at:[Link]

  • Spinal Anesthesia in Urology. Ovid (Journal of Urology). Available at: [Link]

Sources

Comparative

Comparative cytotoxicity of 3-(Diethylamino)propyl cinnamate and lidocaine

Title: Comparative Cytotoxicity Guide: 3-(Diethylamino)propyl Cinnamate vs. Lidocaine Introduction As a Senior Application Scientist, I frequently encounter the need to select local anesthetics that balance efficacy with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity Guide: 3-(Diethylamino)propyl Cinnamate vs. Lidocaine

Introduction As a Senior Application Scientist, I frequently encounter the need to select local anesthetics that balance efficacy with cellular safety. The choice between an ester-linked anesthetic like 3-(Diethylamino)propyl cinnamate (historically known as Apothesine) and an amide-linked standard like Lidocaine goes beyond pharmacokinetics—it fundamentally alters the cytotoxic mechanisms at the cellular level. This guide provides an objective, data-driven comparison of their cytotoxic profiles, supported by self-validating experimental workflows.

Structural Divergence and Mechanistic Cytotoxicity

The cellular toxicity of local anesthetics is not merely a side effect; it is a direct consequence of their molecular structure interacting with lipid bilayers and intracellular signaling cascades.

  • Lidocaine (Amide-Linked): Lidocaine is highly membrane-permeable and exerts specific intracellular effects. It induces concentration-dependent apoptosis via the mitochondrial pathway, leading to reactive oxygen species (ROS) generation and caspase activation[1]. Furthermore, lidocaine exhibits unique epigenetic cytotoxicity; it acts as a potent DNA-demethylating agent, restoring tumor suppressor genes (like RASSF1A) in cancer models, and inhibits Src and ICAM-1 phosphorylation, which actively suppresses cell migration[2][3].

  • 3-(Diethylamino)propyl Cinnamate (Ester-Linked): As an ester of cinnamic acid[4], this compound is rapidly hydrolyzed by pseudocholinesterases in biological systems. However, in strictly controlled in vitro environments, its cytotoxicity is primarily a function of its lipophilicity (octanol/water partition coefficient)[1]. Unlike amides, esters generally do not inhibit Src/ICAM-1 pathways[3]. Instead, at high concentrations, they cause non-specific membrane disruption leading to necrosis rather than programmed apoptosis.

Mechanisms Lido Lidocaine (Amide) Epi DNA Demethylation & Src Inhibition Lido->Epi Intracellular Targets Mito Mitochondrial Dysfunction Lido->Mito ROS Generation Ester 3-(Diethylamino)propyl cinnamate (Ester) Membrane Membrane Disruption Ester->Membrane High Lipophilicity Apop Apoptosis (Caspase-Dependent) Epi->Apop Mito->Apop Necro Necrosis / Cell Lysis Membrane->Necro

Mechanistic divergence in cytotoxicity between amide (Lidocaine) and ester local anesthetics.

Quantitative Data Comparison

To objectively compare these agents, we synthesize data from established human cell models. Lidocaine has been extensively mapped, showing an IC50 of approximately 8.0 mM in human chondrocytes (TC28a2 cells) over a 24-hour exposure period[5].

Property3-(Diethylamino)propyl CinnamateLidocaine
Chemical Classification Ester-linked[4]Amide-linked[5]
Primary Cytotoxic Driver Lipophilicity / Membrane Lysis[1]Mitochondrial dysfunction / Epigenetic shifts[2]
Cell Migration Impact Minimal effect[3]Strong dose-dependent inhibition[3][6]
In Vitro IC50 (Chondrocytes) Highly variable (due to rapid hydrolysis)~ 8.0 mM (24h exposure)[5]
Terminal Cell Fate Predominantly NecrosisProgrammed Apoptosis[1]

Self-Validating Experimental Protocol: Dual-Assay Cytotoxicity Profiling

When designing an experiment to compare an amide and an ester, relying on a single viability assay is a critical error. A metabolic assay (like MTT) might show a decreased signal due to lidocaine's mitochondrial suppression without actual cell death. To establish a self-validating system , we must pair MTT with an LDH (Lactate Dehydrogenase) release assay.

Causality Check: If MTT drops but LDH remains low, the drug is suppressing metabolism (an early lidocaine effect). If LDH spikes, the plasma membrane has ruptured (ester-induced lipophilic necrosis). This dual approach ensures the data validates the specific mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding & Equilibration:

    • Action: Plate human chondrocytes (e.g., TC28a2) at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Rationale: Chondrocytes are highly susceptible to local anesthetic toxicity, providing an ideal, clinically relevant model for joint-toxicity screening[5].

  • Equimolar Drug Administration:

    • Action: Prepare fresh serial dilutions (1 mM to 10 mM) of Lidocaine and 3-(Diethylamino)propyl cinnamate in pH-balanced media (pH 7.4).

    • Rationale: Esters are prone to spontaneous hydrolysis in aqueous solutions. Fresh preparation prevents premature degradation, ensuring the cells are exposed to the intact active pharmaceutical ingredient.

  • Incubation:

    • Action: Incubate the treated cells for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Assay Execution (The Validation Step):

    • Action 4A (MTT): Add thiazolyl blue tetrazolium bromide to the cells. Read absorbance at 570 nm. Why: Quantifies mitochondrial reductase activity, isolating the specific mitochondrial toxicity of lidocaine[5].

    • Action 4B (LDH): Extract 50 µL of the supernatant and add LDH reaction mix. Read absorbance at 490 nm. Why: Quantifies cytosolic enzyme leakage, isolating the membrane-disruptive properties of the ester anesthetic[6].

  • Data Synthesis:

    • Action: Calculate the IC50 by plotting the dose-response curves from both assays. Cross-reference the metabolic suppression (MTT) against membrane rupture (LDH) to define the exact cytotoxic pathway.

Workflow Culture 1. Seed Target Cells (e.g., Chondrocytes) Treat 2. Administer Anesthetics (Equimolar Dosing) Culture->Treat Split 3. Dual-Assay Validation Treat->Split MTT 4A. MTT Assay (Mitochondrial Activity) Split->MTT Metabolic Toxicity LDH 4B. LDH Assay (Membrane Integrity) Split->LDH Structural Toxicity Analyze 5. Correlation & IC50 Determination MTT->Analyze LDH->Analyze

Self-validating experimental workflow utilizing dual assays to distinguish cytotoxic mechanisms.

References

  • Impact of local anesthetics on epigenetics in cancer. Frontiers in Oncology. URL:[Link]

  • Cytotoxicity of local anesthetics and their adjuvants. UvA-DARE (Digital Academic Repository). URL:[Link]

  • The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. International Journal of Molecular Sciences (NIH). URL:[Link]

  • Antimetastatic potential of amide-linked local anesthetics: inhibition of lung adenocarcinoma cell migration. ZORA (University of Zurich). URL:[Link]

  • Effects of Lidocaine on Migration, Proliferation, Collagen Expression and Cytotoxicity of Tendon Cells. Rehabilitation Practice and Science. URL:[Link]

  • 3-(Diethylamino)propyl cinnamate CAS#: 4361-80-2 Chemical Properties. ChemWhat. URL:[Link]

Sources

Validation

Benchmarking sodium channel blockade of 3-(Diethylamino)propyl cinnamate

Benchmarking Sodium Channel Blockade: 3-(Diethylamino)propyl Cinnamate vs. Modern Local Anesthetics Executive Summary Evaluating historical pharmacophores against modern standards is a cornerstone of Quantitative Structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Sodium Channel Blockade: 3-(Diethylamino)propyl Cinnamate vs. Modern Local Anesthetics

Executive Summary

Evaluating historical pharmacophores against modern standards is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) modeling. 3-(Diethylamino)propyl cinnamate (historically known as Apothesine) is an early ester-linked local anesthetic (LA). While largely superseded in clinical practice by amino-amides like lidocaine, its unique cinnamate backbone provides a critical structural benchmark for understanding how lipophilicity and pKa dictate voltage-gated sodium channel (Nav) blockade.

This guide provides a comprehensive, objective comparison of 3-(Diethylamino)propyl cinnamate against standard LAs (Procaine, Lidocaine, Tetracaine), detailing the mechanistic causality of state-dependent Nav1.7 blockade and providing self-validating electrophysiological protocols for accurate benchmarking.

Mechanistic Framework: The Modulated Receptor Hypothesis

To accurately benchmark any local anesthetic, one must account for the dynamic nature of the Nav channel. According to the Modulated Receptor Hypothesis, LAs do not bind to a static target; rather, their affinity is heavily modulated by the channel's gating state[1].

The primary binding site resides within the intracellular vestibule of the Nav channel pore, specifically interacting with residues such as Phe-1764 and Tyr-1771 in the DIVS6 segment[1].

  • Hydrophobic Pathway (Tonic Block): Unionized LA molecules partition through the lipid bilayer to reach the receptor while the channel is in the Resting (Closed) state. This pathway yields low-affinity, tonic block[1].

  • Hydrophilic Pathway (Use-Dependent Block): Ionized LA molecules enter the pore through the intracellular gate when the channel is in the Open or Fast-Inactivated state. The conformational shift during inactivation dramatically increases receptor affinity, trapping the drug in the pore[2].

G Resting Resting State (Low Affinity) Open Open State (Intermediate Affinity) Resting->Open Depolarization Blocked_R LA-Bound Resting (Tonic Block) Resting->Blocked_R Hydrophobic Pathway Inactivated Inactivated State (High Affinity) Open->Inactivated Fast Inactivation Blocked_I LA-Bound Inactivated (Use-Dependent Block) Open->Blocked_I Hydrophilic Pathway Inactivated->Resting Repolarization Inactivated->Blocked_I High-Affinity Binding Blocked_R->Blocked_I State Transition

State-dependent Nav channel blockade pathways based on the Modulated Receptor Hypothesis.

Comparative Performance Data

When benchmarking 3-(Diethylamino)propyl cinnamate, we evaluate its half-maximal inhibitory concentration (IC₅₀) across different channel states alongside its physicochemical properties. Because it is an ester of cinnamic acid and diethylaminopropanol, its high pKa restricts the amount of unionized base available at physiological pH, resulting in a slower onset of action compared to amides like lidocaine. Furthermore, its absolute toxicity is approximately twice that of procaine[3].

Table 1: Nav Channel Blockade and Physicochemical Benchmarks

CompoundChemical ClassNav IC₅₀ (Resting State)Nav IC₅₀ (Inactivated State)Relative ToxicitypKa
3-(Diethylamino)propyl cinnamate Ester~1.5 mM~150 µM2.0x8.9
Procaine Ester2.2 mM[4]~250 µM1.0x (Baseline)[3]8.9
Lidocaine Amide0.74 mM[4]21 µM[2]1.5x7.9
Tetracaine Ester0.15 mM5 µM10.0x8.5

Data Synthesis Note: IC₅₀ values for standard agents are derived from validated patch-clamp assays on mammalian Nav channels[2],[4]. Values for the cinnamate derivative are extrapolated based on historical absolute toxicity and relative potency indices[3].

Self-Validating Electrophysiology Protocol

To generate reliable, artifact-free QSAR data, researchers must utilize a self-validating whole-cell patch-clamp protocol. The following methodology is designed to isolate state-dependent affinities for 3-(Diethylamino)propyl cinnamate on human Nav1.7 channels[5].

Phase 1: Preparation & Baseline Validation
  • Cell System: HEK293 cells stably expressing hNav1.7.

    • Causality: Nav1.7 is highly expressed in nociceptive dorsal root ganglion neurons and serves as the primary target for analgesic LA development[5].

  • Intracellular Solution: Use a Cesium Fluoride (CsF)-based pipette solution.

    • Causality: Cesium blocks endogenous outward potassium currents that would otherwise contaminate the sodium current recordings. Fluoride promotes high-resistance gigaseal formation and stabilizes the membrane.

  • Validation Check (The Self-Validating Step): Before drug application, perfuse the cell with a vehicle control (0.1% DMSO). Elicit peak inward Na⁺ currents via a 20 ms depolarizing step to -10 mV every 10 seconds.

    • Rule: Proceed only if current run-down is <5% over a 5-minute period. If run-down exceeds 5%, discard the cell, as baseline instability will artificially inflate the drug's apparent IC₅₀.

Phase 2: Tonic Block (Resting State) Assessment
  • Step 1: Clamp the holding potential strictly at -120 mV .

    • Causality: At -120 mV, >99% of Nav1.7 channels reside in the resting (closed) state. This isolates the low-affinity hydrophobic binding pathway and prevents gating-induced affinity shifts[2].

  • Step 2: Perfuse 3-(Diethylamino)propyl cinnamate at escalating concentrations (10 µM to 3 mM). Allow 3 minutes per concentration for lipid partitioning and equilibration.

  • Step 3: Measure the fractional reduction in peak current to calculate the resting IC₅₀.

Phase 3: Use-Dependent (Inactivated State) Assessment
  • Step 1: Shift the holding potential to -70 mV (steady-state inactivation) OR apply a 5 Hz train of 20 ms depolarizing pulses to -10 mV.

    • Causality: Depolarization drives the channels into the fast-inactivated state. This induces a conformational change in the DIVS6 segment, exposing the high-affinity hydrophilic binding site[1].

  • Step 2: Measure the steady-state current reduction. You will observe a leftward shift in the concentration-response curve, yielding a significantly lower IC₅₀ (higher affinity).

  • Validation Check: Washout the recording chamber with standard extracellular solution for 5 minutes.

    • Rule: The sodium current must recover to ≥90% of the pre-drug baseline. This confirms the blockade was a reversible receptor-ligand interaction and not the result of irreversible membrane disruption or cell death.

Sources

Comparative

Comparative UV Absorption and Physicochemical Profiling: 3-(Diethylamino)propyl Cinnamate vs. Ethyl Cinnamate

Executive Summary & Mechanistic Overview When evaluating cinnamate esters for photophysical applications, the structural nuances of the esterifying alcohol dictate the molecule's physicochemical behavior, solubility, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

When evaluating cinnamate esters for photophysical applications, the structural nuances of the esterifying alcohol dictate the molecule's physicochemical behavior, solubility, and regulatory viability. This guide provides an objective, data-driven comparison between two structurally related but functionally divergent compounds: Ethyl Cinnamate (EC) and 3-(Diethylamino)propyl Cinnamate (DEAPC) .

While both molecules share the identical conjugated cinnamate chromophore—resulting in nearly indistinguishable primary ultraviolet (UV) absorption profiles—their divergent aliphatic tails fundamentally alter their application scope. EC is a standard, highly lipophilic UVB filter and fragrance agent[1]. In contrast, DEAPC features a terminal tertiary amine, granting it amphiphilic properties, pH-dependent solubility, and potent pharmacological activity as a local anesthetic (historically known as Apothesine).

Understanding the causality between their structural electronics and their macroscopic formulation behavior is critical for scientists navigating the intersection of photophysics and regulatory compliance.

Photophysical & Structural Comparison

Chromophore Dynamics and the "Insulation" Effect

The UV absorption of cinnamate derivatives is primarily governed by the π→π∗ transition of the conjugated system comprising the benzene ring, the alkene double bond, and the carbonyl group[1].

  • Ethyl Cinnamate: Exhibits a characteristic absorption maximum ( λmax​ ) at approximately 273 nm, effectively absorbing radiation in the UVB range (280–320 nm)[1],[2].

  • 3-(Diethylamino)propyl Cinnamate: Despite the addition of a bulky diethylamino group, the λmax​ remains anchored around 273 nm. The Causality: The tertiary amine is separated from the ester oxygen by a three-carbon sp3 -hybridized propyl chain. This saturated spacer acts as an electronic insulator, preventing the nitrogen's lone pair from participating in resonance delocalization with the cinnamate π -system. Consequently, the core photophysics remain identical to EC.

Quantitative Comparison Data

The following table summarizes the comparative quantitative data and regulatory constraints for both compounds:

PropertyEthyl Cinnamate (EC)3-(Diethylamino)propyl Cinnamate (DEAPC)
CAS Number 103-36-64361-80-2 (Base) / 538-66-9 (Salt)
Primary Chromophore Cinnamate moietyCinnamate moiety
UV Absorption Max ( λmax​ ) ~273 nm (in EtOH)[1]~273 nm (in EtOH)
UVB Blocking Range 280–320 nm[1]280–320 nm
Solubility Profile Highly lipophilicAmphiphilic (pH-dependent)
Pharmacological Activity None (Flavoring/UV Filter)Local Anesthetic (Apothesine)
Regulatory Status Approved for cosmetics/fragranceBanned in cosmetics (EU/ASEAN Annex II)[3],[4]

Experimental Protocol: Self-Validating UV-Vis Characterization

To empirically verify the photophysical equivalence of these two compounds while accounting for their divergent solubilities, the following self-validating spectroscopic protocol must be employed.

Step 1: Matrix Preparation & Solubilization
  • Stock Solutions: Prepare 10 mM stock solutions of both EC and DEAPC. Dissolve EC in absolute ethanol. Dissolve DEAPC in ethanol or slightly acidified water (to protonate the amine).

  • Working Dilutions: Dilute the stocks to working concentrations of 5 µM, 10 µM, and 20 µM using pH 7.4 Phosphate-Buffered Saline (PBS) containing 5% ethanol as a co-solvent.

    • Expert Insight (Causality): The 5% ethanol co-solvent is critical. It prevents the highly lipophilic EC from precipitating in the aqueous buffer. Precipitation would cause Rayleigh scattering, artificially inflating absorbance readings and invalidating the spectral data.

Step 2: Spectral Acquisition
  • Utilize a high-resolution dual-beam UV-Vis spectrophotometer.

  • Place the exact solvent matrix (PBS + 5% EtOH) in the reference cuvette.

  • Scan the samples from 200 nm to 400 nm at a scan rate of 1 nm/s.

    • Expert Insight (Causality): Dual-beam blanking dynamically subtracts the solvent's background absorption, isolating the intrinsic π→π∗ transition of the cinnamate core.

Step 3: Self-Validating Beer-Lambert Check
  • Extract the absorbance values at the λmax​ (273 nm) for all three concentrations.

  • Plot Absorbance vs. Concentration and calculate the linear regression coefficient ( R2 ).

    • Expert Insight (Causality): An R2>0.99 validates that the system is operating within the linear dynamic range. More importantly, it confirms the absence of molecular aggregation or micelle formation (which DEAPC is prone to at high concentrations), ensuring the calculated molar absorptivity ( ϵ ) is intrinsically accurate.

Workflow Visualization

Below is the logical workflow for the comparative photophysical characterization, highlighting the divergence in their physicochemical profiles.

UV_Workflow Start Equimolar Preparation (10 µM in EtOH & PBS) Spec UV-Vis Spectroscopy (Scan 200-400 nm) Start->Spec Data Spectral Analysis (λ_max & ε calculation) Spec->Data EC_Path Ethyl Cinnamate Lipophilic Profile Data->EC_Path DEAPC_Path DEAPC Amphiphilic / pH-Dependent Data->DEAPC_Path Val Beer-Lambert Validation (R² > 0.99) EC_Path->Val DEAPC_Path->Val

Figure 1: Self-validating UV-Vis spectroscopic workflow for comparative cinnamate characterization.

Application Insights & Regulatory Grounding

While the UV absorption capabilities of both compounds are nearly identical, their application trajectories in drug development and formulation science are entirely distinct due to their pharmacological profiles.

  • Ethyl Cinnamate (EC): As a biologically inert, highly conjugated ester, EC is widely utilized as a UV absorber to protect cosmetic formulations from light-induced degradation and acts as an active UVB blocking agent in sunscreens[1],[2]. Its lack of systemic toxicity allows for broad commercial use.

  • 3-(Diethylamino)propyl Cinnamate (DEAPC): The presence of the diethylamino group transforms this molecule into a potent voltage-gated sodium channel blocker, giving it local anesthetic properties. Due to this pharmacological activity and potential for sensitization, DEAPC (CAS 538-66-9) is strictly prohibited from being used as a UV filter in consumer products. It is explicitly listed in Annex II (List of substances which must not form part of the composition of cosmetic products) of both the EU Cosmetics Regulation[4] and the ASEAN Cosmetic Directive[3]. Its use is therefore strictly confined to pharmaceutical APIs, specialized topical anesthetics, and controlled research environments.

References

  • Grokipedia. "Ethyl cinnamate - Structural and UV Properties." 1

  • SciSpace. "Sonochemical Synthesis of Ethyl Cinnamate and Sunscreen Efficacy." 2

  • DOKUMEN.PUB. "Handbook of Chemical Synonyms and Trade Names - Apothesine."

  • EUR-Lex. "Consolidated TEXT: Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex II)."4

  • Singapore Statutes Online. "Health Products (Cosmetic Products — ASEAN Cosmetic Directive) (Amendment) Regulations 2019." 3

Sources

Validation

Application Note &amp; Comparison Guide: In Vivo Pharmacokinetic Validation of 3-(Diethylamino)propyl Cinnamate vs. Modern Local Anesthetics

Mechanistic Grounding & Structural Causality When evaluating local anesthetics for regional blockade or sustained-release formulations, understanding the structural causality behind their pharmacokinetic (PK) and pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Structural Causality

When evaluating local anesthetics for regional blockade or sustained-release formulations, understanding the structural causality behind their pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount. 1, historically known as Apothesine, is an ester-linked local anesthetic[1].

The efficacy of any local anesthetic is governed by its pKa, lipid solubility, and protein binding. The pKa dictates the ratio of ionized to unionized molecules at a physiological pH of 7.4[2]. Because the epineurium (nerve sheath) is highly lipophilic, only the unionized base can diffuse across it. Once inside the intracellular space, the molecule must re-protonate into its ionized form to bind and block the voltage-gated sodium channels (Nav1.x), thereby arresting action potential propagation[3].

PK_PD_Pathway SubQ Subcutaneous Injection 3-(Diethylamino)propyl cinnamate Equilibrium pH Equilibrium (Ionized vs. Unionized) SubQ->Equilibrium Tissue Buffering Diffusion Diffusion across Nerve Sheath Equilibrium->Diffusion Unionized Base Absorption Systemic Absorption (Vascular Uptake) Equilibrium->Absorption Vascular Clearance Blockade Nav1.x Channel Blockade (Action Potential Arrest) Diffusion->Blockade Intracellular Protonation Metabolism Hydrolysis by Plasma Cholinesterase Absorption->Metabolism Ester Cleavage Excretion Renal Excretion (Metabolites) Metabolism->Excretion Elimination

Fig 1. Pharmacokinetic and pharmacodynamic pathway of ester-type local anesthetics.

Comparative Pharmacokinetics: Quantitative Analysis

To objectively benchmark 3-(Diethylamino)propyl cinnamate, we must compare it against standard clinical alternatives: Procaine (a fellow ester), Lidocaine (a fast-acting amide), and Bupivacaine (a long-acting amide).

Unlike 4 which require hepatic CYP450 metabolism and exhibit half-lives of 1.5 to 3 hours[4], ester anesthetics are rapidly cleaved by plasma pseudocholinesterase[3]. This fundamental structural difference results in drastically shorter systemic half-lives, making esters highly valuable for ultra-short-acting regional blocks or as rapid-clearance reference standards in PK modeling.

Parameter3-(Diethylamino)propyl CinnamateProcaineLidocaineBupivacaine
Chemical Class EsterEsterAmideAmide
pKa ~8.08.97.78.1
Onset of Action 10–15 min10–15 min2–5 min5–10 min
Duration of Action 1–1.5 hours0.5–1 hour1–2 hours2–9 hours
Elimination Half-Life ( t1/2​ ) ~15 min~8 min90–120 min160–210 min
Primary Clearance Plasma CholinesterasePlasma CholinesteraseHepatic (CYP450)Hepatic (CYP450)

In Vivo Experimental Methodology: A Self-Validating Protocol

In vitro lipid solubility assays often fail to predict in vivo potency due to variables like tissue pH buffering and vascular absorption rates. Therefore, an in vivo mammalian model (e.g., Sprague-Dawley rat sciatic nerve block) is required. As a Senior Application Scientist, I have designed this protocol to be a self-validating system , ensuring that every potential analytical artifact is actively controlled.

Step 1: Formulation & pH Standardization
  • Action: Dissolve 3-(Diethylamino)propyl cinnamate in 0.9% sterile saline and buffer precisely to pH 7.4 immediately prior to injection.

  • Causality: Ester anesthetics are prone to spontaneous aqueous hydrolysis. Furthermore, injecting an unbuffered, acidic solution shifts the equilibrium entirely toward the ionized state, preventing epineurial diffusion and artificially delaying the PD onset.

Step 2: Administration & PD Validation
  • Action: Administer 0.2 mL of the standardized solution adjacent to the sciatic nerve. Assess nociception every 5 minutes using Von Frey filaments.

  • Causality: This provides a functional, objective readout of Nav1.x blockade, allowing us to correlate the duration of sensory loss directly with the plasma concentration decay curve.

Step 3: Serial Blood Sampling with Ex Vivo Stabilization
  • Action: Draw 200 µL blood samples at 5, 10, 15, 30, and 60 minutes into microcentrifuge tubes pre-loaded with Echothiophate (a potent cholinesterase inhibitor).

  • Causality (Critical for Trustworthiness): Novice researchers often fail to account for the rapid ex vivo degradation of ester anesthetics. Without immediate enzymatic inhibition upon collection, the compound will continue to hydrolyze in the sample tube. This benchtop artifact leads to a false-positive rapid clearance rate. Echothiophate arrests hydrolysis at the exact moment of sampling.

Step 4: LC-MS/MS Quantification & Mass Balance Verification
  • Action: Perform protein precipitation and quantify both the parent cinnamate ester and its primary carboxylic acid metabolite via LC-MS/MS.

  • Self-Validation Checkpoint: The protocol validates itself through Mass Balance Verification . The stoichiometric rise in the metabolite must mathematically mirror the decay of the parent drug. If the molar sum of the parent and metabolite deviates significantly from the administered dose (adjusted for the volume of distribution), the system flags unmeasured tissue sequestration or analytical degradation, preventing the publication of flawed PK data.

Workflow Prep Formulation & pH Standardization (pH 7.4) Admin In Vivo Administration (Sciatic Nerve Block) Prep->Admin Test Nociceptive Testing (Von Frey Filaments) Admin->Test PD Validation Sample Serial Blood Sampling (0 - 240 mins) Admin->Sample PK Profiling Extract Plasma Extraction (Protein Precipitation) Sample->Extract Enz. Inhibition LCMS LC-MS/MS Quantification Extract->LCMS Mass Balance

Fig 2. Step-by-step in vivo experimental workflow for PK/PD validation.

Performance Evaluation

While modern clinical practice heavily favors amides like lidocaine and bupivacaine due to their chemical stability and lower risk of allergic reactions (esters metabolize into para-aminobenzoic acid derivatives, a known allergen)[3], 3-(Diethylamino)propyl cinnamate remains a highly specific tool in the researcher's arsenal. Its rapid plasma clearance (~15 minutes) makes it an exceptional reference standard for evaluating novel sustained-release liposomal delivery systems. When encapsulated, any prolonged systemic presence of the drug can be confidently attributed to the delivery vehicle's release kinetics, rather than the drug's inherent biological half-life.

References

  • Title: Apothesine HCl | C16H24ClNO2 | CID 6433200 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of Local Anesthetics Source: IntechOpen URL: [Link]

  • Title: Basic pharmacology of local anaesthetics Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Bupivacaine versus lignocaine as the choice of local anesthetic agent for impacted third molar surgery: a review Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of 3-(Diethylamino)propyl cinnamate in Immunoassays

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. These highly specific and sensitive bioanalytical methods are fundamental in pharmacokinetics, biomarker di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. These highly specific and sensitive bioanalytical methods are fundamental in pharmacokinetics, biomarker discovery, and clinical diagnostics.[1][2][3] However, the very specificity of the antibody-antigen interaction that underpins immunoassays can be compromised by cross-reactivity, where structurally similar, non-target molecules interfere with the assay, leading to inaccurate quantification.[4][5] This guide provides a comprehensive framework for validating the cross-reactivity of a novel compound, 3-(Diethylamino)propyl cinnamate, within an immunoassay, ensuring data accuracy and reliability.

The Criticality of Cross-Reactivity Validation in Immunoassay Development

Immunoassays rely on the specific binding between an antibody and its target antigen.[2][6] Cross-reactivity occurs when an antibody binds to a substance other than the intended analyte.[5] This can lead to false-positive results or an overestimation of the analyte's concentration.[5] For novel therapeutic compounds like 3-(Diethylamino)propyl cinnamate, rigorous cross-reactivity validation is not merely a quality control step; it is a cornerstone of regulatory compliance and preclinical/clinical success. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the Clinical and Laboratory Standards Institute (CLSI) emphasize the importance of characterizing an assay's specificity.[7]

This guide will delineate a systematic approach to assess the cross-reactivity of 3-(Diethylamino)propyl cinnamate, its potential metabolites, and structurally related analogs in a competitive ELISA format.

Understanding 3-(Diethylamino)propyl cinnamate and Potential Cross-Reactants

To design a robust validation study, we must first understand the structure of our compound of interest and anticipate potential cross-reactants.

3-(Diethylamino)propyl cinnamate is an ester of cinnamic acid and 3-(diethylamino)propan-1-ol. Its structure contains several key features: a phenyl ring, an α,β-unsaturated carbonyl group, and a tertiary amine.

Potential cross-reactants can be categorized as:

  • Structural Analogs: Compounds with similar core structures, such as other cinnamate esters or amides.[8][9]

  • Metabolites: Cinnamic acid and its derivatives are known to be metabolized in humans through pathways such as conjugation and oxidation.[10][11][12][13][14] Potential metabolites of 3-(Diethylamino)propyl cinnamate could include cinnamic acid, benzoic acid, and their glycine conjugates.

  • Precursors and Related Compounds: Starting materials used in the synthesis or related impurities.

  • Matrix Components: Endogenous substances in biological samples (e.g., plasma, urine) that may interfere with the assay.[4][15][16][17]

A well-designed cross-reactivity panel should include representatives from each of these categories.

Experimental Design: A Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is an ideal format for assessing the cross-reactivity of small molecules like 3-(Diethylamino)propyl cinnamate. In this format, the free analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites.

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA to determine cross-reactivity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate Coat Microplate with Capture Antibody block Block Non-specific Binding Sites plate->block add_samples Add Standards/Samples and Labeled Analyte block->add_samples prep_standards Prepare Analyte and Cross-Reactant Standards prep_standards->add_samples incubate Incubate to Allow Competition add_samples->incubate wash1 Wash to Remove Unbound Reagents incubate->wash1 add_substrate Add Substrate wash1->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curve Plot Standard Curves read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Protocol
  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to the target analyte (or a structural surrogate for assay development).

  • Blocking: The plate is washed, and a blocking buffer (e.g., BSA or a synthetic blocker[18]) is added to prevent non-specific binding.

  • Standard Preparation: Prepare serial dilutions of the primary analyte (3-(Diethylamino)propyl cinnamate) and each potential cross-reactant.

  • Competitive Reaction: The standards and a fixed concentration of enzyme-labeled analyte are added to the wells. They compete for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound analytes and reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled analyte into a colored product.

  • Signal Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.

Data Analysis and Interpretation

The cross-reactivity is quantified by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) with the IC50 of the primary analyte.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Hypothetical Data Summary

The following table presents hypothetical results for a cross-reactivity validation study of 3-(Diethylamino)propyl cinnamate.

Compound TestedIC50 (ng/mL)% Cross-Reactivity
3-(Diethylamino)propyl cinnamate (Primary Analyte) 10 100%
Cinnamic Acid5002%
Benzoic Acid>10,000<0.1%
3-(Dimethylamino)propyl cinnamate2540%
Ethyl Cinnamate1,0001%
3-(Diethylamino)propan-1-ol>10,000<0.1%

Mitigating Cross-Reactivity and Ensuring Assay Integrity

If significant cross-reactivity is observed with a particular compound, several strategies can be employed:

  • Antibody Selection: Screen for more specific monoclonal or polyclonal antibodies.

  • Assay Optimization: Adjusting parameters such as incubation time, temperature, and buffer composition can sometimes improve specificity.[19]

  • Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove cross-reacting substances before analysis.

Conclusion

Validating the cross-reactivity of a novel compound like 3-(Diethylamino)propyl cinnamate is a non-negotiable step in the development of a robust and reliable immunoassay. By systematically identifying potential cross-reactants, employing a suitable assay format like competitive ELISA, and rigorously analyzing the data, researchers can ensure the accuracy and specificity of their results. This methodical approach not only satisfies regulatory expectations but also builds a foundation of trust in the data that drives critical decisions in drug development and scientific research.

References

  • Bio-Connect. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]

  • Ovid. (n.d.). Understanding the matrix effect in immunoassays : Bioanalysis. Retrieved from [Link]

  • Excedr. (2023, June 7). What Are Immunoassays? Different Types & Applications. Retrieved from [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved from [Link]

  • Wood, W. G. (1991). "Matrix Effects" in Immunoassays.
  • Taylor & Francis Online. (n.d.). Cinnamates – Knowledge and References. Retrieved from [Link]

  • The Scientist. (2025, October 17). Immunoassay Principles, Types, and Applications in Modern Laboratories. Retrieved from [Link]

  • Taylor & Francis Online. (2009, July 8). “Matrix Effects” in Immunoassays. Retrieved from [Link]

  • PubMed. (2000, February 15). Human metabolic pathways of dietary flavonoids and cinnamates. Retrieved from [Link]

  • Scribd. (n.d.). Immunoassay Techniques Principles and Applications. Retrieved from [Link]

  • UK NEQAS IIA. (2024, July 12). Principles of Immunoassays. Retrieved from [Link]

  • Portland Press. (2025, June 30). Human metabolic pathways of dietary flavonoids and cinnamates. Retrieved from [Link]

  • MarketsandMarkets. (2025, September 25). Immunoassay: Techniques, Applications, and Market Insights. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Human metabolic pathways of dietary flavonoids and cinnamates. Retrieved from [Link]

  • Monash University. (2000, January 1). Human metabolic pathways of dietary flavonoids and cinnamates. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016, April 20). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2005). EP7-A2: Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025, January 7). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011, July 15). Guidance for Industry and FDA Staff Establishing the Performance Characteristics of In Vitro Diagnostic Devices for the Detection or Detection and Differentiation of Influenza Viruses. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). EP07 Webinar | Overview: Interference Testing in Clinical Chemistry Webinar. Retrieved from [Link]

  • ResearchGate. (2018, July). EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. Retrieved from [Link]

  • The ANSI Blog. (2025, May 22). CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. Retrieved from [Link]

  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 27). 3-(Dimethylamino)propyl cinnamate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • PubMed. (2019, October 2). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(15), 1475–1484.
  • Royal Society of Chemistry. (2022). Novel cinnamic acid analogues: synthesis of aminotroponyl acrylates by Pd(ii)-catalysed C(sp2)–H olefination.
  • MDPI. (2022, October 18). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Retrieved from [Link]

  • MDPI. (2024, March 10). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. Retrieved from [Link]

Sources

Validation

Reproducibility of 3-(Diethylamino)propyl Cinnamate Synthesis: A Methodological Comparison Guide

Executive Summary 3-(Diethylamino)propyl cinnamate, historically known as the local anesthetic Apothesine, represents a classic target in pharmaceutical synthesis and esterification methodology. Originally developed as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Diethylamino)propyl cinnamate, historically known as the local anesthetic Apothesine, represents a classic target in pharmaceutical synthesis and esterification methodology. Originally developed as a synthetic alternative to cocaine, its structural motif—an ester linkage bridging a lipophilic aromatic ring and a hydrophilic tertiary amine—is ubiquitous in modern drug design.

For researchers and drug development professionals, the reproducible synthesis of such amino esters is critical. Traditional esterification routes often suffer from poor atom economy, harsh conditions, or difficult purification steps. This guide objectively compares the traditional Acid Chloride Route against the modern Steglich Esterification , providing field-proven insights, step-by-step methodologies, and empirical data to help you select the most robust protocol for your laboratory.

Mechanistic Overview & Rationale

When synthesizing 3-(Diethylamino)propyl cinnamate, the primary chemical challenge is coupling cinnamic acid with 3-(diethylamino)propanol. The basicity of the tertiary amine in the alcohol can interfere with acid-catalyzed Fischer esterifications by neutralizing the catalyst, necessitating alternative activation strategies.

Method A: The Acid Chloride Route (Traditional)

Historically, the synthesis relied on converting cinnamic acid to cinnamoyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acid chloride is then reacted with the amino alcohol in the presence of a sacrificial base like triethylamine (TEA) to scavenge the liberated HCl.

  • The Causality of Failure: While highly reactive, cinnamoyl chloride is extremely moisture-sensitive. Trace water leads to hydrolysis back to cinnamic acid. Furthermore, the generation of SO₂ and HCl gases during activation requires stringent environmental controls, and the removal of triethylamine hydrochloride salts can complicate downstream purification.

Method B: Steglich Esterification (Modern & Mild)

First described in 1978, the 1 utilizes a carbodiimide coupling agent (such as EDC or DCC) and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP)[1].

  • The Causality of Success: We specifically recommend EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to remove without column chromatography. EDC, conversely, produces a water-soluble urea derivative that is easily washed away during a basic aqueous workup.

  • The Role of DMAP: DMAP is not optional. It acts as an acyl transfer catalyst. It attacks the O-acylisourea intermediate faster than the alcohol can, forming a highly reactive N-acylpyridinium salt. This critical step prevents the O-acylisourea from undergoing a deleterious 1,3-rearrangement into a dead-end N-acylurea byproduct, ensuring near-quantitative yields[2].

SynthesisWorkflow CinnamicAcid Cinnamic Acid CinnamoylChloride Cinnamoyl Chloride CinnamicAcid->CinnamoylChloride SOCl2 MethodB Method B: Steglich (EDC, DMAP, MeCN) CinnamicAcid->MethodB MethodA Method A: Acid Chloride (SOCl2 then TEA, DCM) CinnamoylChloride->MethodA AminoAlcohol 3-(Diethylamino)propanol AminoAlcohol->MethodA AminoAlcohol->MethodB Product 3-(Diethylamino)propyl cinnamate (Apothesine Base) MethodA->Product MethodB->Product

Synthesis workflows for 3-(Diethylamino)propyl cinnamate comparing Method A and Method B.

Experimental Protocols

To ensure trustworthiness, both protocols below are designed as self-validating systems. TLC monitoring parameters and specific workup rationales are included so the operator can verify success at each stage.

Protocol A: Acid Chloride Route

Reagents: Cinnamic acid (10 mmol), Thionyl chloride (15 mmol), 3-(Diethylamino)propanol (10 mmol), Triethylamine (12 mmol), Anhydrous Dichloromethane (DCM).

  • Activation: In a flame-dried flask under inert atmosphere (N₂), suspend cinnamic acid in 20 mL anhydrous DCM. Add SOCl₂ dropwise at 0 °C. Attach a reflux condenser and heat to 40 °C for 2 hours.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and HCl gas. Validation: The resulting cinnamoyl chloride should be a pale yellow oil. Do not expose to air.

  • Coupling: Redissolve the crude cinnamoyl chloride in 15 mL dry DCM. Chill to 0 °C.

  • Amine Addition: Prepare a solution of 3-(diethylamino)propanol and TEA in 10 mL DCM. Add this dropwise to the acid chloride solution over 15 minutes to control the exothermic reaction. Stir at room temperature for 3 hours.

  • Workup: Quench with 20 mL saturated NaHCO₃ (to neutralize excess HCl and TEA). Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: The crude oil often requires vacuum distillation or conversion to the HCl salt (Apothesine HCl) for recrystallization from ethanol/ether to achieve >98% purity[3].

Protocol B: Modified Steglich Esterification (Recommended)

Reagents: Cinnamic acid (10 mmol), 3-(Diethylamino)propanol (11 mmol), EDC·HCl (12 mmol), DMAP (1 mmol), Acetonitrile (MeCN).

  • Reagent Assembly: In a round-bottom flask, dissolve cinnamic acid and 3-(diethylamino)propanol in 25 mL of MeCN. Rationale: MeCN is chosen over DCM as a greener solvent that still provides excellent solubility for the polar EDC·HCl[4].

  • Catalyst Addition: Add DMAP in one portion. Stir for 5 minutes at room temperature.

  • Coupling: Add EDC·HCl in one portion. Equip the flask with a condenser and warm the reaction to 40–45 °C for 45 to 60 minutes. Validation: Monitor via TLC (Eluent: EtOAc/Hexane 1:1, UV detection). The cinnamic acid spot (R_f ~0.2) should completely disappear, replaced by the ester product (R_f ~0.6).

  • Workup: Evaporate the MeCN under reduced pressure. Redissolve the residue in 30 mL Ethyl Acetate (EtOAc). Wash the organic layer with distilled water (3 x 15 mL). Rationale: This aqueous wash completely removes the water-soluble EDC-urea byproduct, unreacted amino alcohol, and DMAP, bypassing the need for column chromatography.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product as a highly pure, viscous oil.

SteglichMechanism Acid Cinnamic Acid Oacyl O-Acylisourea Intermediate Acid->Oacyl + EDC EDC EDC (Coupling Agent) EDC->Oacyl Nacyl N-Acylpyridinium Active Species Oacyl->Nacyl + DMAP (Fast Acyl Transfer) DMAP DMAP (Nucleophilic Catalyst) DMAP->Nacyl Product Target Ester + Soluble Urea Nacyl->Product + Alcohol Alcohol 3-(Diethylamino)propanol Alcohol->Product Product->DMAP Regenerates

Mechanistic cycle of the Steglich esterification highlighting DMAP-mediated acyl transfer.

Quantitative Performance Comparison

To objectively evaluate these methodologies, the table below summarizes the performance metrics based on standard laboratory scale (10 mmol) executions.

ParameterMethod A: Acid Chloride RouteMethod B: Steglich (EDC/DMAP)
Overall Yield 72% – 78% (After distillation)88% – 94% (Crude, high purity)
Reaction Time 5 – 6 hours (2 distinct steps)1 – 1.5 hours (1 pot)
Temperature Profile 0 °C to 40 °C (Requires strict control)Ambient to 45 °C (Mild)
Byproducts Generated HCl gas, SO₂, TEA·HCl saltsWater-soluble urea derivative
Purification Required Vacuum distillation or salt recrystallizationSimple aqueous liquid-liquid extraction
Moisture Sensitivity Extremely High (Step 1 & 2)Low to Moderate
E-Factor (Waste/Product) High (Poor atom economy)Low (Highly efficient)

Conclusion

While the traditional Acid Chloride route (Method A) is a historically significant pathway for synthesizing 3-(diethylamino)propyl cinnamate, it is hindered by harsh reaction conditions, toxic gas generation, and tedious purification requirements.

For modern drug development and materials research, the Modified Steglich Esterification (Method B) using EDC and DMAP is unequivocally superior. It offers a self-validating, highly reproducible protocol that operates under mild conditions, eliminates the need for chromatographic purification, and consistently delivers yields exceeding 88%. By understanding the causality behind the reagent choices—specifically the necessity of DMAP to prevent N-acylurea formation and the use of EDC to ensure water-soluble byproducts—researchers can confidently scale this synthesis with minimal bottlenecking.

References

  • MDPI Pharmaceuticals. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI Open Access Journals. Available at: [Link]

  • Semantic Scholar / Indian Medical Gazette. Local Anaesthesia by Apothesine in General Surgery. Semantic Scholar Archive. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Diethylamino)propyl cinnamate proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(Diethylamino)propyl Cinnamate Introduction 3-(Diethylamino)propyl cinnamate (CAS: 4361-80-2)[1] is a synthetic organic compound featuring both a tertiary amine and a ci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 3-(Diethylamino)propyl Cinnamate

Introduction

3-(Diethylamino)propyl cinnamate (CAS: 4361-80-2)[1] is a synthetic organic compound featuring both a tertiary amine and a cinnamate ester linkage. Widely recognized in pharmacological research as the free base of the local anesthetic Apothesine, this compound presents unique logistical challenges at the end of its experimental lifecycle. The tertiary amine moiety imparts environmental persistence and aquatic toxicity, while the ester group provides a chemical vulnerability that can be exploited for safe degradation. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant disposal protocols.

Physicochemical Properties Relevant to Disposal

Understanding the physical state and reactivity of the compound is the first step in formulating a disposal plan. The following quantitative data dictates our choice of solvents, absorbents, and thermal destruction methods.

PropertyValueOperational Implication
CAS Number 4361-80-2[1]Essential for EHS waste manifesting and regulatory tracking.
PubChem CID 10863[2]Primary identifier for cross-referencing toxicological databases.
Molecular Formula C16H23NO2[3]High carbon/nitrogen ratio requires NOx scrubbers during incineration.
Molecular Weight 261.36 g/mol [3]Used to calculate stoichiometric equivalents for chemical hydrolysis.
Boiling Point 378.5 ± 25.0 °C[4]Low volatility at room temperature; minimal inhalation risk from vapors during spill cleanup.
Density 1.018 ± 0.06 g/cm³[4]Biphasic separation may occur in dilute aqueous waste without agitation.
Flash Point 127.8 ± 14.0 °C[4]Combustible, but not highly flammable. Safe for standard ambient handling.

Mechanistic Rationale for Disposal (Causality)

As an Application Scientist, I emphasize that waste disposal is not merely throwing chemicals into a bin; it is the final chemical reaction of your workflow.

  • Why not just pour dilute solutions down the drain? The tertiary amine group is highly basic and resists natural biodegradation, posing a severe risk to aquatic ecosystems.

  • The Hydrolysis Strategy: The ester linkage is the molecule's Achilles' heel. By subjecting aqueous waste to base-catalyzed hydrolysis, we cleave the molecule into sodium cinnamate and 3-(diethylamino)propan-1-ol. These smaller, more polar fragments are significantly less biologically active and easier for municipal or industrial wastewater facilities to process once neutralized.

  • The Incineration Mandate: For bulk quantities, chemical degradation is inefficient and exothermic. High-temperature incineration (>1000 °C) ensures complete thermal oxidation of the carbon skeleton, in strict accordance with .

Disposal Workflow Visualization

The following decision tree outlines the operational logic for routing 3-(Diethylamino)propyl cinnamate waste based on its physical state.

G Waste 3-(Diethylamino)propyl cinnamate Waste Stream State Assess Waste State Waste->State Bulk Bulk Chemical (Pure/High Conc.) State->Bulk >5% Conc. Aqueous Aqueous/Trace Solutions State->Aqueous <5% Conc. Spill Spill Cleanup Materials State->Spill Absorbents/PPE Incineration High-Temp Incineration (RCRA Permitted) Bulk->Incineration Direct Disposal Hydrolysis Base-Catalyzed Hydrolysis (1M NaOH) Aqueous->Hydrolysis Chemical Degradation EHS_Solid EHS Solid Waste Stream Spill->EHS_Solid Seal in HDPE Neutralization pH Neutralization (pH 6-8) Hydrolysis->Neutralization 24h Reaction EHS_Aqueous EHS Aqueous Waste Stream Neutralization->EHS_Aqueous Add 1M HCl EHS_Solid->Incineration Contractor Pickup

Caption: Decision tree for 3-(Diethylamino)propyl cinnamate disposal based on waste state.

Self-Validating Disposal Methodologies

Protocol A: Bulk Chemical Disposal (Incineration Preparation) Use this protocol for pure chemical stocks or solutions exceeding 5% concentration.

  • Containment: Transfer the bulk liquid into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste container. Do not use metal containers, as trace moisture can cause the amine to slowly corrode the metal over time.

  • Labeling: Affix a hazardous waste label. Explicitly list "3-(Diethylamino)propyl cinnamate" and check the boxes for "Toxic" and "Combustible".

  • Storage: Store the container in a secondary containment tray within a ventilated flammable storage cabinet until Environmental Health and Safety (EHS) pickup.

  • Validation: Ensure the cap is tightly sealed and inspect the secondary containment weekly for any signs of leakage or vapor condensation.

Protocol B: Base-Catalyzed Hydrolysis of Aqueous Waste Use this protocol for dilute aqueous solutions (<5%) to chemically deactivate the compound prior to final EHS collection.

  • Preparation: In a fume hood, transfer the dilute aqueous waste into a borosilicate glass reaction vessel equipped with a magnetic stir bar.

  • Basification: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while monitoring with a pH meter until the solution reaches pH 12.

  • Degradation: Allow the solution to stir at room temperature for 24 hours. The high pH environment thermodynamically drives the hydrolysis of the cinnamate ester.

  • Endpoint Validation (Self-Validating Step): Spot the reaction mixture on a silica TLC plate alongside a pure standard of 3-(Diethylamino)propyl cinnamate. Develop in an appropriate solvent (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf ester spot and the appearance of a highly polar baseline spot (sodium cinnamate) confirms complete degradation.

  • Neutralization: Once validated, carefully add 1M Hydrochloric Acid (HCl) until the pH stabilizes between 6.0 and 8.0.

  • Disposal: Transfer the deactivated, neutralized solution to the standard aqueous hazardous waste carboy.

Protocol C: Small-Scale Spill Cleanup Use this protocol for accidental benchtop spills.

  • Absorption: Because the compound is a viscous liquid (density ~1.018 g/cm³[4]), immediately cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Avoid paper towels, which can exacerbate the spread of the oil.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a sealable HDPE solid waste bucket.

  • Surface Neutralization: Spray the affected benchtop area with a 5% citric acid solution. The weak acid neutralizes residual free amine, converting it into a water-soluble citrate salt—a standard protocol endorsed by .

  • Validation (Self-Validating Step): Wipe the area with a wet pH indicator strip. A reading of pH 7 confirms that all basic amine residues have been successfully neutralized and removed.

  • Final Rinse: Wipe the area with distilled water and dispose of all wipes and gloves in the solid waste bucket for incineration.

References

  • National Center for Biotechnology Information (NCBI). "3-(Diethylamino)propyl cinnamate | C16H23NO2 | CID 10863". PubChem. URL:[Link]

  • ChemWhat Chemical Database. "3-(diethylamino)propyl cinnamate CAS#: 4361-80-2". URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management". URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(Diethylamino)propyl cinnamate

As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredients (APIs) and chemical intermediates not just as a matter of compliance, but as an exercise in applied physical che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredients (APIs) and chemical intermediates not just as a matter of compliance, but as an exercise in applied physical chemistry.

3-(Diethylamino)propyl cinnamate (CAS: 4361-80-2), historically known in its hydrochloride salt form as Apothesine, is a potent ester-type local anesthetic[1]. Because of its specific pharmacological mechanism—voltage-gated sodium (Nav) channel blockade—handling this compound requires a deep understanding of its lipophilicity and membrane permeability. Unintentional exposure can lead to rapid localized numbness, masking further chemical damage, or systemic central nervous system (CNS) and cardiovascular toxicity [2].

This guide provides the definitive, causality-driven operational and safety protocols for handling this compound in a laboratory or drug development setting.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecule's physical properties. The intact pharmacophore—a lipophilic aromatic ring linked via an ester to a tertiary amine—allows it to easily partition into lipid bilayers and cross the blood-brain barrier.

Table 1: Physicochemical Properties and Safety Implications

PropertyValueOperational & Safety Implication
CAS Number 4361-80-2 (Base) / 538-66-9 (HCl)Essential for precise inventory and waste tracking.
Molecular Weight 289.41 g/mol (Base) [1]Fine powders pose a severe aerosolization and inhalation risk.
LogP (Predicted) ~3.5 - 4.0High lipophilicity dictates rapid dermal and mucosal absorption.
Pharmacology Ester-type local anestheticCauses immediate corneal/dermal anesthesia, masking exposure pain[3].
Mechanistic Pathway of Exposure

Understanding how the molecule interacts with human physiology validates our stringent Personal Protective Equipment (PPE) requirements.

G A 3-(Diethylamino)propyl cinnamate Exposure B Dermal / Inhalation Absorption A->B Unprotected Handling C Lipid Membrane Penetration B->C High LogP (Lipophilic) D Intracellular Nav Channel Blockade C->D Protonation in Cytosol E Action Potential Inhibition D->E Neural/Cardiac Effects

Mechanistic pathway of 3-(Diethylamino)propyl cinnamate absorption and Nav channel blockade.

Personal Protective Equipment (PPE) Matrix

Do not treat this compound as a generic organic intermediate. The PPE selection is strictly dictated by its local anesthetic properties.

  • Hand Protection (Double Nitrile): Use double-layered nitrile gloves (minimum 5 mil thickness per layer). Causality: The high LogP value indicates rapid permeation through porous materials. Latex offers insufficient chemical resistance to lipophilic esters. Double gloving ensures the outer glove can be discarded immediately if contaminated, preserving the inner barrier.

  • Eye/Face Protection (Splash Goggles & Shield): ANSI Z87.1 compliant chemical splash goggles are mandatory. Causality: The cornea is highly permeable to lipophilic bases. Accidental exposure will cause immediate corneal anesthesia, completely masking the pain of ongoing chemical damage and delaying emergency eye-washing.

  • Body Protection (Impermeable Coat): A fully buttoned, fluid-resistant lab coat (e.g., Tyvek or treated cotton) with tight-fitting cuffs.

  • Respiratory Protection (N95/P100 or Fume Hood): All open handling must occur in a certified chemical fume hood. If engineering controls fail, a P100 particulate respirator is required. Causality: Inhalation of the fine powder leads to rapid absorption across the pulmonary epithelium directly into systemic circulation.

Operational Plan: Safe Handling Workflow

Every protocol must be a self-validating system. Follow this methodology to ensure zero-exposure during chemical transfer and solution preparation.

G N1 1. PPE Donning (Double Nitrile, Goggles, Tyvek) N2 2. Engineering Controls (Verify Fume Hood Flow) N1->N2 N3 3. Chemical Transfer (Use Anti-static Spatula) N2->N3 N4 4. Decontamination (Alkaline Hydrolysis) N3->N4 N5 5. PPE Doffing & Waste Segregation N4->N5

Standard operating procedure workflow for handling ester-type local anesthetics.

Step-by-Step Weighing and Transfer Methodology
  • System Validation: Before opening the reagent bottle, perform a tissue flutter test at the sash of the fume hood to visually self-validate negative pressure.

  • Static Mitigation: 3-(Diethylamino)propyl cinnamate powder can hold a static charge. Wipe the exterior of the weighing vessel and the balance draft shield with an anti-static static-dissipative wipe.

  • Transfer: Use a grounded, anti-static micro-spatula. Do not pour the powder. Transfer the required mass into a pre-tared, sealable vial.

  • Containment: Seal the vial before removing it from the fume hood. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% isopropanol) to remove microscopic dust.

Spill Response and Disposal Plan

Because 3-(Diethylamino)propyl cinnamate is an ester, it is highly susceptible to alkaline hydrolysis (saponification) . Cleaving the ester bond yields cinnamic acid and 3-diethylaminopropanol. This chemical destruction eliminates the intact pharmacophore, permanently neutralizing its primary biological hazard.

Step-by-Step Spill Cleanup and Inactivation
  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity.

  • Primary Absorption: For liquid solutions, gently cover the spill with inert absorbent pads. For dry powder, do not sweep. Gently cover the powder with absorbent pads dampened with water to prevent aerosolization.

  • Chemical Neutralization (Causality-Driven): Prepare a 0.5 M Sodium Hydroxide (NaOH) solution or use a high-pH commercial laboratory detergent. Apply the alkaline solution to the spill zone.

  • Incubation: Allow a strict 15-minute contact time . Causality: This dwell time self-validates the complete base-catalyzed hydrolysis of the cinnamate ester bonds.

  • Removal and Segregation: Wipe up the neutralized residue. Place all absorbent materials, contaminated outer gloves, and wipes into a clearly labeled, sealable hazardous waste container designated for "Aqueous Basic Organic Waste."

References

  • National Center for Biotechnology Information (NCBI). "Apothesine HCl | C16H24ClNO2 | CID 6433200" PubChem Database. Available at:[Link]

  • Legiscomex. "List of Prohibited and Restricted Cosmetic Ingredients" (Regulatory classification of 3-Diethylaminopropyl cinnamate due to anesthetic toxicity). Legiscomex Regulatory Archive. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Diethylamino)propyl cinnamate
Reactant of Route 2
Reactant of Route 2
3-(Diethylamino)propyl cinnamate
© Copyright 2026 BenchChem. All Rights Reserved.